molecular formula C9H9BClNO2 B572867 Isoquinolin-5-ylboronic acid hydrochloride CAS No. 1256345-46-6

Isoquinolin-5-ylboronic acid hydrochloride

Cat. No.: B572867
CAS No.: 1256345-46-6
M. Wt: 209.436
InChI Key: BCHKZJGKVPKAJO-UHFFFAOYSA-N
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Description

Isoquinolin-5-ylboronic acid hydrochloride is a valuable boronic acid derivative that serves as a critical synthetic intermediate in modern organic and medicinal chemistry, particularly in metal-catalyzed cross-coupling reactions such as the Suzuki reaction. These reactions are fundamental for constructing complex biaryl architectures, which are core structures in many active pharmaceutical ingredients and biologically active compounds. The isoquinoline scaffold is a privileged structure in drug discovery, with derivatives demonstrating a broad spectrum of biological properties, including antitumor and antibacterial activities. Recent research highlights the significant potential of isoquinoline derivatives, such as the structural optimization of a simplified lycobetaine analogue which yielded a compound with potent activity against a neuroendocrine prostate cancer cell line. Furthermore, novel tricyclic isoquinoline compounds continue to be synthesized and investigated for their efficacy against Gram-positive bacterial pathogens. As a versatile building block, this reagent enables researchers to efficiently explore structure-activity relationships and develop new therapeutic candidates targeting various diseases. Its application is central to advancing research in the synthesis of novel isoquinoline alkaloids and their analogues for pharmacological evaluation.

Properties

IUPAC Name

isoquinolin-5-ylboronic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BNO2.ClH/c12-10(13)9-3-1-2-7-6-11-5-4-8(7)9;/h1-6,12-13H;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCHKZJGKVPKAJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C2C=CN=CC2=CC=C1)(O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20657419
Record name Isoquinolin-5-ylboronic acid--hydrogen chloride (1/1)
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URL https://comptox.epa.gov/dashboard/DTXSID20657419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256345-46-6
Record name Boronic acid, B-5-isoquinolinyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1256345-46-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isoquinolin-5-ylboronic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20657419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to Isoquinolin-5-ylboronic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties, experimental protocols, and applications of isoquinolin-5-ylboronic acid hydrochloride. This compound is a key building block in modern organic synthesis, particularly valued for its role in constructing complex molecular architectures relevant to pharmaceutical and materials science research.

Core Chemical and Physical Properties

This compound is a stable, solid-state reagent. Its key physical and computational properties are summarized below, providing a foundational understanding of its chemical nature.

PropertyValueSource(s)
CAS Number 1256345-46-6[1]
Molecular Formula C₉H₉BClNO₂[1]
Molecular Weight 209.44 g/mol [1]
Purity / Assay ≥95%[1], ≥96.0% (Aqueous acid-base Titration)[2][1][2]
Appearance White to cream to pale brown powder or crystalline powder[2]
Storage Conditions 4°C, Tightly closed, Dry[1][3][1][3]
IUPAC Name (isoquinolin-5-yl)boronic acid;hydrochloride[2][4]
SMILES OB(O)C1=CC=CC2=CN=CC=C21.Cl[1]
Topological Polar Surface Area (TPSA) 53.35 Ų[1]
LogP 0.3364[1]
Hydrogen Bond Donors 2[1][4]
Hydrogen Bond Acceptors 3[1][4]
Rotatable Bonds 1[1][4]

Experimental Protocols

Detailed experimental procedures are crucial for the effective use and characterization of chemical reagents. Below are generalized protocols for the analysis and a common application of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is essential for confirming the structure and purity of this compound. Both ¹H and ¹¹B NMR are particularly informative.

Objective: To verify the chemical structure and assess the purity of the compound.

General Protocol:

  • Sample Preparation: Accurately weigh 4-10 mg of this compound.[5] Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) in a clean, dry vial. Transfer the solution to a 5 mm NMR tube.[4]

  • Instrument Setup (¹H NMR):

    • Insert the NMR tube into the spectrometer.

    • Lock onto the deuterium signal of the solvent and shim the magnetic field to optimize homogeneity.[4]

    • Acquire the spectrum using a standard proton pulse program. The presence of the hydrochloride salt will likely shift the signals of protons on the isoquinoline ring, particularly those close to the protonated nitrogen atom.

  • Instrument Setup (¹¹B NMR):

    • Use a broadband probe tuned to the ¹¹B frequency.[4]

    • Acquire the spectrum. The boron atom in a trigonal boronic acid typically shows a broad signal. Its chemical shift is sensitive to the electronic environment and pH.[3][5][6]

  • Data Processing:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired data.[4]

    • Calibrate the chemical shift scale using the residual solvent peak as an internal reference for ¹H NMR (e.g., DMSO-d₆ at 2.50 ppm).[4]

    • For ¹¹B NMR, an external reference like BF₃·OEt₂ is often used.[4]

    • Integrate the signals to determine the relative ratios of protons, which helps in confirming the structure. The spectrum should conform to the expected structure of the isoquinoline ring system.[2]

Assay by Aqueous Acid-Base Titration

The purity of boronic acids can be determined by titration. As a very weak Lewis acid, direct titration is often challenging; however, its hydrochloride salt form alters the titration profile. A potentiometric titration is recommended for accuracy.

Objective: To determine the percentage purity (assay) of the compound.

Principle: The titration involves two equivalence points: the first for the strong acid (hydrochloride) and the second for the weak boronic acid. The boronic acid is often complexed with a polyol like mannitol or glycerol to increase its acidity, resulting in a more distinct endpoint.[2][7][8]

General Protocol:

  • Titrant Standardization: Prepare and standardize a 0.1 M sodium hydroxide (NaOH) solution against a primary standard (e.g., potassium hydrogen phthalate).

  • Sample Preparation: Accurately weigh a sample of this compound and dissolve it in a suitable volume of deionized water. Add a sufficient amount of mannitol or glycerol to the solution.[2][7]

  • Titration:

    • Immerse a calibrated pH electrode into the sample solution.

    • Titrate the solution with the standardized NaOH, recording the pH after each addition of titrant.

    • Continue the titration well past the second equivalence point.

  • Data Analysis:

    • Plot the pH versus the volume of NaOH added.

    • Determine the two equivalence points from the graph, typically by finding the points of maximum slope (first derivative) or using a Gran plot. The volume of titrant consumed between the first and second equivalence points corresponds to the moles of the boronic acid moiety.

    • Calculate the percentage purity based on the weight of the sample and the amount of NaOH consumed.

Applications in Organic Synthesis

The primary application of isoquinolin-5-ylboronic acid is as a coupling partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[9] This reaction is a powerful tool for forming carbon-carbon bonds, enabling the synthesis of complex biaryl and heteroaryl structures.[10]

Suzuki-Miyaura Cross-Coupling Workflow

The following diagram illustrates a typical experimental workflow for a Suzuki-Miyaura coupling reaction using this compound. This process is fundamental for synthesizing derivatives of the isoquinoline scaffold, which is a privileged structure in many biologically active molecules.[11][12]

Suzuki_Miyaura_Workflow node_reagents node_reagents node_setup node_setup node_reaction node_reaction node_workup node_workup node_purification node_purification node_product node_product A Isoquinolin-5-ylboronic acid hydrochloride Setup Reaction Setup A->Setup B Aryl/Heteroaryl Halide (e.g., Ar-Br) B->Setup C Palladium Catalyst (e.g., Pd(PPh3)4) C->Setup D Base (e.g., K2CO3, Cs2CO3) D->Setup E Solvent (e.g., Dioxane/H2O) E->Setup Reaction Heating & Stirring (e.g., 80-100 °C, 2-24h) Setup->Reaction Inert Atmosphere (N2 or Ar) Workup Aqueous Workup (Extraction) Reaction->Workup Cool to RT Purify Purification (Column Chromatography) Workup->Purify Dry Organic Layer Product Final Product (5-Arylisoquinoline) Purify->Product

A typical workflow for a Suzuki-Miyaura cross-coupling reaction.

Structure-Property Relationships

The chemical behavior of this compound is a direct consequence of its molecular structure. The diagram below illustrates the relationship between its key structural components and its resulting properties and applications.

Structure_Property_Relationship center Isoquinolin-5-ylboronic acid hydrochloride isoquinoline Isoquinoline Core center->isoquinoline boronic_acid Boronic Acid Group -B(OH)2 center->boronic_acid hcl_salt Hydrochloride Salt ·HCl center->hcl_salt prop1 Aromatic System (π-stacking) isoquinoline->prop1 prop2 Basic Nitrogen Atom isoquinoline->prop2 prop3 Lewis Acidity boronic_acid->prop3 prop4 Suzuki Coupling Reactivity boronic_acid->prop4 prop5 Enhanced Solubility & Stability hcl_salt->prop5

Relationship between structure, properties, and applications.

Safety and Handling

This compound requires careful handling in a laboratory setting. It is classified as an irritant.

  • GHS Hazard Statements:

    • H315: Causes skin irritation.[4]

    • H319: Causes serious eye irritation.[4]

    • H335: May cause respiratory irritation.[4]

  • Precautionary Statements:

    • Prevention: P261 (Avoid breathing dust), P264 (Wash skin thoroughly after handling), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/eye protection/face protection).[3]

    • Response: P302 + P352 (IF ON SKIN: Wash with plenty of soap and water), P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P304 + P340 (IF INHALED: Remove person to fresh air and keep comfortable for breathing).[3]

    • Storage: P403 + P233 (Store in a well-ventilated place. Keep container tightly closed), P405 (Store locked up).[3]

    • Disposal: P501 (Dispose of contents/container to an approved waste disposal plant).[3]

It is imperative to handle this chemical in a fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

References

An In-depth Technical Guide to Isoquinolin-5-ylboronic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 1256345-46-6

This technical guide provides a comprehensive overview of Isoquinolin-5-ylboronic acid hydrochloride, a valuable building block for researchers, scientists, and professionals in drug development. This document details its chemical and physical properties, provides insights into its synthesis and applications, and discusses its potential role in cellular signaling pathways.

Chemical and Physical Properties

This compound is a heterocyclic aromatic compound containing a boronic acid functional group. The hydrochloride salt form enhances its stability and solubility in certain solvents. Key quantitative data for the hydrochloride salt and its corresponding free base, Isoquinolin-5-ylboronic acid (CAS Number: 371766-08-4), are summarized below for easy comparison.

PropertyThis compoundIsoquinolin-5-ylboronic acidReference
CAS Number 1256345-46-6371766-08-4[1][2]
Molecular Formula C₉H₉BClNO₂C₉H₈BNO₂[2][3]
Molecular Weight 209.44 g/mol 172.98 g/mol [2][3]
Purity ≥95%97%[3][4]
Melting Point Not available204-206 °C[4]
Appearance Not availableWhite to cream to pale brown powder or crystalline powder[5]
Solubility Information not available. General solubility for similar compounds suggests solubility in polar organic solvents like DMSO and DMF, and potentially water.Soluble in organic solvents.[6][7]

Synthesis and Experimental Protocols

The synthesis of this compound typically proceeds through a multi-step process, starting from isoquinoline. A common synthetic intermediate is 5-bromoisoquinoline.

Synthesis of 5-Bromoisoquinoline

A robust method for the synthesis of 5-bromoisoquinoline involves the direct bromination of isoquinoline using N-bromosuccinimide (NBS) in concentrated sulfuric acid. This method provides good yield and high purity of the desired product.[8][9]

Experimental Protocol:

  • Reaction Setup: In a flask equipped with a stirrer and a thermometer, dissolve isoquinoline in concentrated sulfuric acid at a controlled temperature, typically between -30°C and -15°C.[9]

  • Bromination: Slowly add N-bromosuccinimide (recrystallized, 1.1 equivalents) to the reaction mixture while maintaining the low temperature to prevent the formation of undesired isomers.[8][9]

  • Reaction Monitoring: Monitor the reaction progress by a suitable analytical technique, such as thin-layer chromatography (TLC) or gas chromatography (GC), until the starting material is consumed.

  • Work-up: Carefully pour the reaction mixture onto crushed ice. The precipitate formed is then collected by filtration.

  • Purification: The crude 5-bromoisoquinoline can be purified by recrystallization or column chromatography on silica gel.[8]

Synthesis of Isoquinolin-5-ylboronic acid via Lithiation-Borylation

The conversion of 5-bromoisoquinoline to Isoquinolin-5-ylboronic acid can be achieved through a lithiation-borylation sequence. This method involves the exchange of the bromine atom with a boronic acid group.[10][11]

Experimental Protocol:

  • Lithiation: Dissolve 5-bromoisoquinoline in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (THF), under an inert atmosphere (e.g., argon or nitrogen). Cool the solution to a low temperature (typically -78°C). Add a strong organolithium base, such as n-butyllithium, dropwise to the solution. Stir the mixture at this temperature for a specified time to allow for the lithium-halogen exchange to complete.

  • Borylation: To the resulting solution of 5-lithioisoquinoline, add a trialkyl borate, such as triisopropyl borate, dropwise at -78°C. The reaction is then allowed to warm to room temperature and stirred for several hours.[10]

  • Hydrolysis: The reaction is quenched by the addition of an aqueous acid, which hydrolyzes the borate ester to the desired boronic acid.

  • Purification: The product is extracted with an organic solvent and purified by recrystallization or column chromatography.

Formation of this compound

The hydrochloride salt can be prepared by treating a solution of Isoquinolin-5-ylboronic acid with hydrochloric acid.

Experimental Protocol:

  • Dissolve the purified Isoquinolin-5-ylboronic acid in a suitable organic solvent.

  • Add a stoichiometric amount of concentrated hydrochloric acid or a solution of HCl in an organic solvent (e.g., diethyl ether or dioxane) to the solution.

  • The hydrochloride salt will typically precipitate out of the solution.

  • Collect the precipitate by filtration, wash with a non-polar solvent, and dry under vacuum.

Applications in Suzuki-Miyaura Cross-Coupling Reactions

This compound is a valuable reagent in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions for the formation of carbon-carbon bonds. This reaction is widely used to synthesize biaryl and heteroaryl compounds, which are common motifs in many pharmaceutical agents.[12][13]

General Experimental Protocol for Suzuki-Miyaura Coupling:

  • Reaction Setup: In a reaction vessel, combine the aryl or heteroaryl halide (1 equivalent), this compound (1.2-1.5 equivalents), a palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(dppf), or Pd(PPh₃)₄; 1-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄; 2-3 equivalents).[12][13][14]

  • Solvent: Add a suitable solvent or solvent mixture, such as dioxane/water, toluene/water, or DMF.[12]

  • Reaction Conditions: Heat the reaction mixture under an inert atmosphere to a temperature typically ranging from 80°C to 110°C.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS.

  • Work-up and Purification: Upon completion, cool the reaction mixture, and perform an aqueous work-up. The organic layer is then dried and concentrated. The crude product is purified by column chromatography on silica gel to yield the desired coupled product.

Role in Signaling Pathways

While direct experimental evidence specifically for this compound is limited, the broader class of isoquinoline derivatives has been extensively studied for their interactions with various cellular signaling pathways, particularly those implicated in cancer.[15][16][17]

PI3K/Akt/mTOR Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. Dysregulation of this pathway is a hallmark of many cancers.[18][19][20] Several studies have shown that certain isoquinoline alkaloids can inhibit key components of this pathway, leading to anticancer effects.[15][16][17] For instance, some isoquinoline derivatives have been shown to downregulate the phosphorylation of Akt and mTOR, thereby inhibiting tumor growth.[18]

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling route involved in cell proliferation, differentiation, and apoptosis.[15] Some isoquinoline compounds have been found to modulate the MAPK pathway, for example, by blocking the Ras-Raf-MEK-ERK cascade, which can lead to cell cycle arrest and apoptosis in cancer cells.[15]

The potential for this compound to be utilized in the synthesis of novel inhibitors targeting these pathways makes it a compound of significant interest for drug discovery and development.

Visualizations

Logical Workflow for the Synthesis of this compound

G start Isoquinoline step1 Bromination (NBS, H₂SO₄) start->step1 intermediate 5-Bromoisoquinoline step1->intermediate step2 Lithiation-Borylation (n-BuLi, B(OiPr)₃) intermediate->step2 product_freebase Isoquinolin-5-ylboronic acid step2->product_freebase step3 Salt Formation (HCl) product_freebase->step3 final_product Isoquinolin-5-ylboronic acid hydrochloride step3->final_product

Caption: Synthetic route to this compound.

Suzuki-Miyaura Cross-Coupling Reaction Workflow

G reagents Reactants: - Isoquinolin-5-ylboronic acid HCl - Aryl/Heteroaryl Halide - Palladium Catalyst - Base reaction_conditions Reaction Conditions: - Inert Atmosphere - Solvent (e.g., Dioxane/H₂O) - Heat (80-110°C) reagents->reaction_conditions workup Aqueous Work-up & Extraction reaction_conditions->workup purification Column Chromatography workup->purification product Coupled Product purification->product

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Simplified PI3K/Akt/mTOR Signaling Pathway

G RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR Proliferation Cell Growth & Survival mTOR->Proliferation Inhibitor Potential Inhibition by Isoquinoline Derivatives Inhibitor->PI3K Inhibitor->Akt Inhibitor->mTOR

Caption: Potential inhibition points of isoquinoline derivatives in the PI3K/Akt/mTOR pathway.

References

An In-depth Technical Guide to Isoquinolin-5-ylboronic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of Isoquinolin-5-ylboronic acid hydrochloride, a key building block for researchers, scientists, and professionals in drug development and organic synthesis. The document details its chemical properties, molecular weight, and applications, and includes a representative experimental protocol for its use.

Chemical and Physical Properties

This compound is a versatile reagent used in the synthesis of complex organic molecules. Its key properties are summarized below.

PropertyValueSource
Molecular Formula C₉H₉BClNO₂[1]
Molecular Weight 209.44 g/mol [1]
CAS Number 1256345-46-6[1]
Appearance White to cream or pale brown powder[2]
Purity ≥95%[1]
Storage Conditions 4°C[1]

Molecular Weight Calculation

The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. The calculation for this compound (C₉H₉BClNO₂) is detailed in the table below.

ElementSymbolCountAtomic Weight ( g/mol )Total Weight ( g/mol )Source
CarbonC9~12.011108.099[3][4]
HydrogenH9~1.0089.072[5][6]
BoronB1~10.8110.81[7][8]
ChlorineCl1~35.45335.453[9][10]
NitrogenN1~14.00714.007[11][12]
OxygenO2~15.99931.998[13][14]
Total 209.439

Note: The calculated molecular weight of 209.439 g/mol is consistent with the commonly cited value of 209.44 g/mol .[1]

Applications in Research and Drug Development

The isoquinoline scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic drugs.[15][16] Compounds based on this core structure exhibit a wide range of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[15][17]

This compound serves as a crucial intermediate in the synthesis of these pharmacologically active compounds. Its primary application is in Suzuki-Miyaura cross-coupling reactions . This powerful carbon-carbon bond-forming reaction allows for the efficient construction of biaryl compounds, which are common motifs in drug candidates.[18] The boronic acid functionality makes it a valuable reagent for creating derivatives targeting a variety of diseases, including neurological disorders and cancer.[18]

The development of boronic acid-based drugs is an active area of research, as they can act as potent enzyme inhibitors by forming stable, yet reversible, bonds with target molecules.[19]

Experimental Protocols

The following is a representative experimental protocol for a Suzuki-Miyaura cross-coupling reaction using this compound. This protocol is for illustrative purposes and may require optimization based on the specific aryl halide and desired product.

Reaction: Coupling of this compound with an Aryl Halide.

Materials:

  • This compound

  • Aryl halide (e.g., Aryl bromide or iodide)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃, or Na₂CO₃)

  • Solvent (e.g., 1,4-Dioxane/Water mixture, Toluene, or DMF)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a reaction flask, add the aryl halide (1.0 eq), this compound (1.2 eq), and the base (2.0-3.0 eq).

  • Add the palladium catalyst (0.01-0.05 eq).

  • Evacuate the flask and backfill with an inert gas. Repeat this process three times to ensure an oxygen-free atmosphere.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (2-24 hours).

  • Monitor the reaction progress using an appropriate technique (e.g., TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product using column chromatography on silica gel to obtain the desired biaryl compound.

Visualization of Workflow

The following diagram illustrates a typical workflow for the application of this compound in a drug discovery context, from chemical synthesis to biological evaluation.

DrugDiscoveryWorkflow cluster_synthesis Chemical Synthesis cluster_screening Biological Evaluation start Isoquinolin-5-ylboronic acid HCl + Aryl Halide reaction Suzuki-Miyaura Cross-Coupling start->reaction Pd Catalyst, Base purification Purification & Characterization reaction->purification library Compound Library (Isoquinoline Derivatives) purification->library screening High-Throughput Screening (HTS) library->screening Test Compounds hit_id Hit Identification screening->hit_id lead_opt Lead Optimization hit_id->lead_opt preclinical Preclinical Studies lead_opt->preclinical

Drug Discovery Workflow using Isoquinoline Derivatives.

References

An In-Depth Technical Guide to Isoquinolin-5-ylboronic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoquinolin-5-ylboronic acid hydrochloride is a heterocyclic organic compound of significant interest in the fields of medicinal chemistry and materials science. As a derivative of isoquinoline, a structural motif found in numerous alkaloids and pharmacologically active molecules, it serves as a crucial building block for the synthesis of complex molecular architectures. Its utility is primarily derived from the boronic acid functional group, which enables participation in powerful carbon-carbon bond-forming reactions, most notably the palladium-catalyzed Suzuki-Miyaura cross-coupling.

This guide provides a comprehensive overview of the structure, properties, applications, and experimental considerations for this compound, intended to support research and development endeavors.

Chemical Structure and Identification

The structure consists of an isoquinoline ring substituted with a boronic acid group [-B(OH)₂] at the 5-position, and it is supplied as a hydrochloride salt. The protonation of the isoquinoline nitrogen enhances solubility in certain solvents and can influence its reactivity.

G cluster_0 Synthesis Phase cluster_1 Screening & Development A Isoquinolin-5-ylboronic acid hydrochloride C Suzuki-Miyaura Coupling A->C B Aryl/Vinyl Halide (R-X) B->C D 5-Aryl-isoquinoline Derivative Library C->D E High-Throughput Screening (HTS) D->E Bioassays F Hit Identification E->F G Lead Optimization F->G H Drug Candidate G->H G start Start reagents 1. Combine Boronic Acid, Aryl Halide, and Base in Reaction Vessel start->reagents inert 2. Purge with Inert Gas (Ar/N₂) reagents->inert solvent_cat 3. Add Degassed Solvent and Palladium Catalyst inert->solvent_cat heat 4. Heat Mixture (e.g., 80-110°C) solvent_cat->heat monitor 5. Monitor Reaction (TLC / LC-MS) heat->monitor workup 6. Cool, Quench with Water, and Extract with Organic Solvent monitor->workup Reaction Complete purify 7. Dry, Concentrate, and Purify via Chromatography workup->purify product Final Product purify->product

An In-Depth Technical Guide to the Synthesis of Isoquinolin-5-ylboronic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic route to isoquinolin-5-ylboronic acid hydrochloride, a valuable building block in medicinal chemistry and materials science. The synthesis involves a two-step process commencing with the bromination of isoquinoline to yield the key intermediate, 5-bromoisoquinoline, followed by a palladium-catalyzed Miyaura borylation and subsequent conversion to the hydrochloride salt. This document details the experimental protocols, presents quantitative data in a structured format, and includes diagrams to illustrate the synthetic workflow.

Synthesis Overview

The synthesis of this compound is primarily achieved through a two-stage process:

  • Stage 1: Electrophilic Bromination of Isoquinoline. This initial step introduces a bromine atom at the C5 position of the isoquinoline ring system to produce 5-bromoisoquinoline.

  • Stage 2: Miyaura Borylation and Hydrochloride Salt Formation. The resulting 5-bromoisoquinoline undergoes a palladium-catalyzed cross-coupling reaction with a boron-containing reagent, typically bis(pinacolato)diboron, to form the corresponding boronate ester. Subsequent hydrolysis and treatment with hydrochloric acid yield the final product, this compound.

Experimental Protocols

Stage 1: Synthesis of 5-Bromoisoquinoline

The bromination of isoquinoline is a critical first step. Several methods have been reported, with the use of N-bromosuccinimide (NBS) in a strong acid being a common and effective approach.

Detailed Experimental Protocol:

A solution of isoquinoline (1.0 eq) is slowly added to concentrated sulfuric acid at a reduced temperature (e.g., 0 °C), ensuring the temperature does not exceed 30 °C. The reaction mixture is then cooled to approximately -25 °C. N-Bromosuccinimide (1.1 eq) is added portion-wise, maintaining the temperature between -26 and -22 °C. The reaction is stirred for several hours at this temperature and then allowed to warm slightly to -18 °C for an additional period to ensure complete conversion.

Upon completion, the reaction mixture is carefully poured onto crushed ice. The pH is then adjusted to approximately 9 with a base, such as 25% aqueous ammonia, while keeping the temperature below 25 °C. The resulting suspension is extracted with an organic solvent, such as diethyl ether. The combined organic layers are washed with aqueous sodium hydroxide and water, dried over a drying agent like anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude 5-bromoisoquinoline can be purified by fractional distillation under reduced pressure or by column chromatography.

Parameter Value Reference
Starting Material Isoquinoline[1]
Reagent N-Bromosuccinimide (NBS)[1]
Solvent/Acid Concentrated Sulfuric Acid[1]
Reaction Temperature -25 °C to -18 °C[1]
Typical Yield 47-49%[1]
Purification Method Fractional Distillation[1]
Stage 2: Synthesis of this compound

This stage involves the conversion of 5-bromoisoquinoline to the target boronic acid hydrochloride via a Miyaura borylation reaction. This reaction typically utilizes a palladium catalyst and a diboron reagent.

Detailed Experimental Protocol:

In an inert atmosphere, a mixture of 5-bromoisoquinoline (1.0 eq), bis(pinacolato)diboron (1.1-1.5 eq), and a base such as potassium acetate (2.0-3.0 eq) is suspended in a suitable solvent, for example, 1,4-dioxane or dimethyl sulfoxide (DMSO). A palladium catalyst, such as [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) (e.g., 3 mol%), is then added. The reaction mixture is heated at an elevated temperature (e.g., 80-100 °C) for several hours until the starting material is consumed, as monitored by techniques like TLC or LC-MS.

Following the reaction, the mixture is cooled to room temperature and filtered. The filtrate is concentrated, and the residue is taken up in an organic solvent and washed with water and brine. The organic layer is dried and concentrated to yield the crude 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline (the pinacol ester).

For the conversion to the hydrochloride salt, the crude pinacol ester is subjected to hydrolysis. This can be achieved by treatment with a strong acid, such as hydrochloric acid, in a suitable solvent system. For instance, the crude boronate ester can be dissolved in a solvent like diethyl ether or 1,4-dioxane, and a solution of hydrochloric acid (e.g., 2 M in diethyl ether or aqueous HCl) is added. The resulting precipitate of this compound is then collected by filtration, washed with a suitable solvent, and dried.

Parameter Value Reference
Starting Material 5-BromoisoquinolineGeneral Miyaura Borylation Protocols[2][3][4]
Reagent Bis(pinacolato)diboronGeneral Miyaura Borylation Protocols[2][3][4]
Catalyst Pd(dppf)Cl2General Miyaura Borylation Protocols[2][3][4]
Base Potassium AcetateGeneral Miyaura Borylation Protocols[2][3][4]
Solvent 1,4-Dioxane or DMSOGeneral Miyaura Borylation Protocols[2][3][4]
Reaction Temperature 80-100 °CGeneral Miyaura Borylation Protocols[2][3][4]
Hydrolysis/Salt Formation Hydrochloric AcidGeneral Procedure

Synthesis Workflow and Logic

The overall synthetic strategy is depicted in the following workflow diagram.

Synthesis_Workflow Isoquinoline Isoquinoline Bromination Electrophilic Bromination (NBS, H₂SO₄) Isoquinoline->Bromination Bromoisoquinoline 5-Bromoisoquinoline Bromination->Bromoisoquinoline Borylation Miyaura Borylation (Bis(pinacolato)diboron, Pd(dppf)Cl₂, KOAc) Bromoisoquinoline->Borylation BoronateEster Isoquinolin-5-ylboronic acid pinacol ester Borylation->BoronateEster Hydrolysis Hydrolysis & Salt Formation (HCl) BoronateEster->Hydrolysis FinalProduct Isoquinolin-5-ylboronic acid hydrochloride Hydrolysis->FinalProduct

References

An In-depth Technical Guide to Isoquinolin-5-ylboronic Acid Hydrochloride for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Isoquinolin-5-ylboronic acid hydrochloride is a heterocyclic organic compound of significant interest in the fields of medicinal chemistry and materials science. As a derivative of isoquinoline, a structural motif present in numerous natural alkaloids and synthetic bioactive molecules, this boronic acid serves as a versatile building block for the synthesis of complex chemical entities.[1][2] Its primary utility lies in its application as a nucleophilic coupling partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, enabling the formation of carbon-carbon bonds to construct biaryl and hetero-biaryl structures. This guide provides a comprehensive overview of its chemical properties, applications in drug discovery with a focus on kinase inhibition, detailed experimental protocols, and safety information.

Core Compound Profile

A summary of the key physicochemical properties of this compound is presented below.

PropertyValueReference
CAS Number 1256345-46-6[3]
Molecular Formula C₉H₉BClNO₂[3]
Molecular Weight 209.44 g/mol [3]
Appearance White to cream to pale brown powder or crystalline powder[4]
Purity ≥95%[3]
Storage 4°C[3]
SMILES OB(O)C1=CC=CC2=CN=CC=C21.Cl[3]
InChI Key XKEYHBLSCGBBGU-UHFFFAOYSA-N[4]

Applications in Drug Discovery: Targeting Kinase Signaling Pathways

The isoquinoline scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. A significant area of research has focused on the development of isoquinoline-based compounds as inhibitors of protein kinases, which are critical regulators of cellular signaling pathways often dysregulated in diseases such as cancer.

One of the most crucial signaling pathways implicated in cancer is the PI3K/Akt/mTOR pathway, which governs cell proliferation, survival, and metabolism.[5][6][7] The development of inhibitors targeting components of this pathway is a major focus of modern oncology drug discovery. This compound serves as a key starting material for the synthesis of such inhibitors. Through Suzuki-Miyaura coupling, the isoquinoline core can be appended to other heterocyclic systems to generate novel molecular architectures with potent and selective kinase inhibitory activity.

Below is a conceptual diagram illustrating the role of this compound in the synthesis of a hypothetical PI3K/Akt/mTOR pathway inhibitor.

G Experimental Workflow: Synthesis of a Hypothetical Kinase Inhibitor cluster_synthesis Suzuki-Miyaura Coupling cluster_bioactivity Biological Evaluation A Isoquinolin-5-ylboronic acid hydrochloride F Coupled Product (Isoquinolyl-pyrimidine) A->F B Aryl Halide Partner (e.g., Bromopyrimidine) B->F C Palladium Catalyst (e.g., Pd(PPh3)4) C->F D Base (e.g., Na2CO3) D->F E Solvent (e.g., Dioxane/Water) E->F G Hypothetical Kinase Inhibitor F->G Further Functionalization H PI3K/Akt/mTOR Pathway G->H Targets I Inhibition of Cell Proliferation H->I Leads to

Caption: Workflow for synthesizing a kinase inhibitor.

The PI3K/Akt/mTOR signaling pathway is a key regulator of cell growth and survival. Its dysregulation is a hallmark of many cancers, making it a prime target for therapeutic intervention.

G Simplified PI3K/Akt/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Inhibitor Isoquinoline-based Inhibitor Inhibitor->PI3K

Caption: PI3K/Akt/mTOR signaling pathway and inhibitor action.

Experimental Protocols: Suzuki-Miyaura Coupling

The following is a representative experimental protocol for the Suzuki-Miyaura cross-coupling reaction using this compound. This protocol is based on established methodologies for similar coupling reactions and should be optimized for specific substrates and desired outcomes.[8][9]

Materials and Reagents
ReagentMolar Mass ( g/mol )Example Supplier
This compound209.44Commercial sources
Aryl Bromide (e.g., 2-bromopyrimidine)158.98Commercial sources
Tetrakis(triphenylphosphine)palladium(0)1155.56Commercial sources
Sodium Carbonate (Na₂CO₃)105.99Commercial sources
1,4-Dioxane88.11Commercial sources
Deionized Water18.02---
Ethyl Acetate88.11Commercial sources
Brine------
Anhydrous Magnesium Sulfate (MgSO₄)120.37Commercial sources
Procedure
  • Reaction Setup: In a 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.2 mmol, 251.3 mg), the aryl bromide partner (1.0 mmol), sodium carbonate (2.5 mmol, 265 mg), and tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 57.8 mg).

  • Solvent Addition: Add a 4:1 mixture of 1,4-dioxane and deionized water (10 mL).

  • Degassing: Bubble argon or nitrogen gas through the reaction mixture for 15-20 minutes to remove dissolved oxygen.

  • Reaction: Heat the reaction mixture to 80-90°C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

    • Separate the organic layer.

    • Extract the aqueous layer with ethyl acetate (2 x 15 mL).

    • Combine the organic layers and wash with brine (20 mL).

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.

Safety and Handling

This compound should be handled in a well-ventilated fume hood by trained personnel. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.

Hazard Statements:

  • May be harmful if swallowed.

  • Causes skin irritation.

  • Causes serious eye irritation.

  • May cause respiratory irritation.

Precautionary Statements:

  • Avoid breathing dust/fume/gas/mist/vapors/spray.

  • Wash skin thoroughly after handling.

  • Use only outdoors or in a well-ventilated area.

  • Wear protective gloves/eye protection/face protection.

  • IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • Store in a well-ventilated place. Keep container tightly closed.

For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile building block in modern organic synthesis, particularly for the construction of biologically active molecules. Its utility in the Suzuki-Miyaura coupling reaction provides a straightforward and efficient method for accessing a wide range of isoquinoline-containing compounds. The demonstrated importance of the isoquinoline scaffold in targeting critical signaling pathways, such as the PI3K/Akt/mTOR pathway, underscores the potential of this compound in the development of novel therapeutics for cancer and other diseases. Researchers and drug development professionals can leverage the information and protocols provided in this guide to further explore the synthetic and medicinal applications of this important chemical entity.

References

Technical Guide to the Safe Handling of Isoquinolin-5-ylboronic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety, handling, and emergency procedures for isoquinolin-5-ylboronic acid hydrochloride. The information is compiled from publicly available safety data sheets to ensure laboratory personnel can work with this compound in a safe and informed manner.

Chemical Identification and Properties

This compound is a heterocyclic boronic acid derivative used in various chemical syntheses, particularly in cross-coupling reactions. Understanding its fundamental properties is the first step toward safe handling.

PropertyValueReference
CAS Number 1256345-46-6[1]
Molecular Formula C₉H₉BClNO₂[1]
Molecular Weight 209.44 g/mol [1]
Appearance White to cream or pale brown powder/crystalline powder.[2]

Hazard Identification and Classification

This compound is classified as hazardous. The following table summarizes its GHS (Globally Harmonized System) classification.[3][4]

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed.[1]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation.[1][3][5]
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritation.[1][3][5]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation.[1][3][5]

The corresponding GHS pictogram is the exclamation mark (GHS07).[1]

Hazard Identification Summary

GHS_Hazards compound Isoquinolin-5-ylboronic Acid HCl h302 H302 Harmful if Swallowed compound->h302 h315 H315 Causes Skin Irritation compound->h315 h319 H319 Causes Serious Eye Irritation compound->h319 h335 H335 May Cause Respiratory Irritation compound->h335

Caption: GHS Hazard classifications for the compound.

Safe Handling and Storage Protocols

Adherence to proper handling and storage procedures is critical to minimize risk.

Engineering Controls and Personal Protective Equipment (PPE)

Experimental Protocol for Safe Handling:

  • Ventilation: Always handle this compound in a well-ventilated area. For procedures that may generate dust, use a chemical fume hood.[5][6]

  • Eye Protection: Wear chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[7]

  • Hand Protection: Wear impervious chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves prior to use and use proper glove removal technique to avoid skin contact.[5]

  • Body Protection: Wear a laboratory coat and other protective clothing to prevent skin exposure.[7]

  • Respiratory Protection: If dust is generated and engineering controls are insufficient, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[7]

  • Hygiene: Avoid eating, drinking, or smoking in work areas. Wash hands thoroughly after handling and before breaks.[5] Remove contaminated clothing promptly.[5]

Personal Protective Equipment (PPE) Workflow

PPE_Workflow start Handling Compound? fume_hood Use Chemical Fume Hood start->fume_hood Yes goggles Wear Safety Goggles / Face Shield fume_hood->goggles gloves Wear Nitrile Gloves goggles->gloves lab_coat Wear Lab Coat gloves->lab_coat dust_risk Risk of Dust Generation? lab_coat->dust_risk respirator Use Approved Respirator dust_risk->respirator Yes proceed Proceed with Work dust_risk->proceed No respirator->proceed

Caption: Required PPE and engineering controls for handling.

Storage Conditions

Protocol for Proper Storage:

  • Container: Keep the container tightly closed and store in a dry place.[5]

  • Temperature: Store in a cool, well-ventilated place. Recommended storage temperatures range from 2-8°C.[5]

  • Atmosphere: The compound is noted to be air-sensitive. For long-term stability, store under an inert atmosphere such as nitrogen.[5]

  • Security: Store in a locked cabinet or an area accessible only to authorized personnel.[5][6]

Emergency and First Aid Procedures

Immediate and appropriate response to exposure is crucial.

Exposure RouteFirst Aid Protocol
Inhalation Remove the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention if you feel unwell.[4][5]
Skin Contact Immediately take off all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation occurs, get medical advice.[4][5]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Call an ophthalmologist.[5]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Immediately make the victim drink water (two glasses at most). Call a POISON CENTER or doctor if you feel unwell.[5]

First Aid Response Workflow

First_Aid exposure Exposure Event Occurs route What is the route of exposure? exposure->route inhalation Remove to Fresh Air Seek medical attention if unwell route->inhalation Inhalation skin Remove Contaminated Clothing Wash with Soap & Water (15 min) Seek medical advice if irritation persists route->skin Skin Contact eyes Rinse with Water (15 min) Remove Contact Lenses Call Ophthalmologist route->eyes Eye Contact ingestion Rinse Mouth Drink 1-2 glasses of water Call POISON CENTER route->ingestion Ingestion

Caption: Immediate first aid steps following exposure.

Accidental Release and Firefighting Measures

Spill Response Protocol
  • Evacuate: Evacuate non-essential personnel from the danger area.

  • Ventilate: Ensure adequate ventilation.

  • Avoid Contact: Avoid substance contact and inhalation of dust.[5][6]

  • Containment: Cover drains to prevent entry into the sewer system.[5][6]

  • Cleanup: Carefully sweep up the solid material, avoiding dust generation.[6] Place in a suitable, closed container for disposal.

  • Decontaminate: Clean the affected area thoroughly.

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations.[5]

Firefighting
  • Suitable Extinguishing Media: Use water spray, foam, carbon dioxide (CO2), or dry powder.[6]

  • Special Hazards: Combustion may produce hazardous gases, including carbon oxides, nitrogen oxides (NOx), and boron oxides.[5][6]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective clothing to prevent contact with skin and eyes.[5][6]

Toxicological and Ecological Information

  • Toxicology: The chemical, physical, and toxicological properties have not been thoroughly investigated.[5] It is classified as harmful if swallowed, and causes skin, eye, and respiratory irritation.[1][3][5] No components are listed as carcinogens by IARC or NTP.[5]

  • Ecology: No specific data is available. Do not let the product enter drains or the environment.[5][6]

This guide is intended for informational purposes and should not replace an official Safety Data Sheet (SDS) provided by the supplier. Always refer to the specific SDS for the material you are using.

References

Navigating the Solubility Landscape of Isoquinolin-5-ylboronic Acid Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoquinolin-5-ylboronic acid hydrochloride is a valuable reagent in medicinal chemistry and drug discovery, primarily utilized in palladium-catalyzed cross-coupling reactions to synthesize complex molecular architectures. However, a comprehensive understanding of its solubility is critical for its effective application in reaction optimization, formulation, and biological screening. This technical guide addresses the solubility of this compound, providing a summary of the general solubility characteristics of arylboronic acids, detailed experimental protocols for solubility determination, and a logical workflow for solubility assessment. Due to the limited availability of specific quantitative solubility data for this compound in the public domain, this guide equips researchers with the foundational knowledge and methodologies to determine its solubility in relevant solvent systems.

Introduction: The Solubility Challenge

A critical, yet often unreported, physicochemical property of chemical reagents is their solubility. For this compound, understanding its dissolution characteristics is paramount for its successful use. Poor solubility can lead to challenges in achieving desired reaction concentrations, difficulties in purification, and inaccurate results in biological assays.

General Solubility Profile of Arylboronic Acids

Arylboronic acids exhibit a wide range of solubilities, influenced by the nature of the aromatic ring, the presence of substituents, and the properties of the solvent. The isoquinoline moiety in the title compound introduces a polar, basic nitrogen atom, which, along with the hydrochloride salt, is expected to influence its solubility profile, particularly in polar and protic solvents.

Several key factors govern the solubility of boronic acids:

  • Dehydration to Boroxines: Boronic acids can undergo reversible dehydration to form cyclic boroxine anhydrides. These boroxines are typically less polar and, consequently, less soluble in aqueous media than their corresponding monomeric acids. This equilibrium can complicate solubility measurements.

  • pH-Dependence: The boronic acid moiety is a Lewis acid that can accept a hydroxide ion, forming a more soluble tetrahedral boronate species. Therefore, the solubility of arylboronic acids in aqueous systems is often significantly enhanced at higher pH.

  • Interaction with Diols: Boronic acids can form reversible covalent complexes with diols. This interaction can be exploited to increase their solubility in certain media.

Quantitative Solubility Data

While specific data for this compound is unavailable, the solubility of its parent structural analog, phenylboronic acid, can provide a general reference point. It is important to note that the presence of the nitrogen-containing isoquinoline ring and the hydrochloride salt will significantly alter the solubility profile compared to phenylboronic acid. Phenylboronic acid is generally soluble in polar organic solvents and sparingly soluble in non-polar organic solvents and water.

Table 1: Solubility of Phenylboronic Acid in Various Solvents at 25 °C

SolventMolar Fraction Solubility (x)
3-Pentanone0.281
Acetone0.252
Dipropyl ether0.179
Chloroform0.052
Methylcyclohexane0.001

Data presented is for the related compound phenylboronic acid and should be used as a qualitative guide only.

For a structural isomer, Quinoline-5-boronic acid, a solubility of 50 mg/mL in DMSO has been reported, suggesting that polar aprotic solvents are likely effective for dissolving this class of compounds.[1]

Experimental Protocols for Solubility Determination

To address the absence of specific data, researchers can determine the solubility of this compound experimentally. The two primary methods for solubility assessment are the determination of thermodynamic and kinetic solubility.

Thermodynamic Solubility Determination (Shake-Flask Method)

Thermodynamic solubility is the equilibrium concentration of a compound in a saturated solution. The shake-flask method is the gold standard for this measurement.[2]

Methodology:

  • Sample Preparation: Add an excess amount of solid this compound to a known volume of the selected solvent (e.g., water, phosphate-buffered saline pH 7.4, ethanol, DMSO) in a sealed vial.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Separate the undissolved solid from the solution via centrifugation followed by filtration through a 0.45 µm filter.

  • Quantification: Analyze the concentration of the dissolved compound in the clear filtrate using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Standard Curve: Prepare a standard curve of the compound in the same solvent to accurately quantify the concentration in the saturated solution.

Kinetic Solubility Determination (Turbidimetric Method)

Kinetic solubility is often more relevant for early-stage drug discovery, where compounds are typically dissolved in DMSO first and then diluted into an aqueous buffer. This method measures the concentration at which a compound precipitates from a supersaturated solution.

Methodology:

  • Stock Solution: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

  • Serial Dilution: In a microplate, perform serial dilutions of the DMSO stock solution.

  • Aqueous Dilution: Add a fixed volume of aqueous buffer (e.g., PBS pH 7.4) to each well, initiating precipitation.

  • Incubation: Incubate the plate for a set period (e.g., 2 hours) at a constant temperature.

  • Turbidity Measurement: Measure the turbidity (light scattering) of each well using a nephelometer. The concentration at which a significant increase in turbidity is observed is reported as the kinetic solubility.[3]

Visualization of Key Processes

Workflow for Solubility Assessment

The following diagram illustrates a logical workflow for characterizing the solubility of a novel boronic acid like this compound.

G cluster_0 Initial Screening cluster_1 Detailed Characterization cluster_2 Analysis & Application A Prepare High-Concentration Stock in DMSO B Kinetic Solubility Assay (Turbidimetry in PBS) A->B Initial Assessment C Thermodynamic Solubility (Shake-Flask in Key Solvents) B->C If Kinetic Solubility is Low D pH-Dependent Solubility Profile (Aqueous Buffers pH 2-10) B->D If Aqueous Solubility is Critical E Quantify by HPLC/LC-MS C->E Quantification D->E F Select Optimal Solvents for Reactions & Assays E->F Data Interpretation

Caption: Workflow for solubility assessment of a novel boronic acid.

Application Context: Suzuki-Miyaura Coupling

The primary application of this compound is in the Suzuki-Miyaura cross-coupling reaction. The solubility of the boronic acid in the reaction solvent system is crucial for achieving high yields and efficient reaction kinetics.

G cluster_0 Catalytic Cycle A Isoquinolin-5-ylboronic acid HCl (Solubilized) F Transmetalation A->F B Aryl/Vinyl Halide (R-X) E Oxidative Addition B->E C Pd Catalyst (e.g., Pd(PPh3)4) C->E Pd(0) D Base (e.g., Na2CO3) D->F E->F G Reductive Elimination F->G G->C Regenerates Pd(0) H Coupled Product (Isoquinolin-R) G->H

References

Commercial Suppliers and Technical Guide for Isoquinolin-5-ylboronic acid hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, Isoquinolin-5-ylboronic acid hydrochloride and its free base, Isoquinolin-5-ylboronic acid, are valuable reagents in organic synthesis, particularly in the construction of complex molecular architectures. Their utility primarily lies in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is a cornerstone of modern drug discovery and development for the formation of carbon-carbon bonds. This technical guide provides a comprehensive overview of commercial suppliers, key chemical data, and a representative experimental protocol for the application of this versatile building block.

Commercial Supplier Information

A critical aspect of sourcing chemical reagents for research and development is identifying reliable commercial suppliers that can provide high-purity materials. The following table summarizes the available information for commercial suppliers of this compound and the closely related Isoquinolin-5-ylboronic acid. It is important to note the distinction between the two forms, which are identified by different CAS numbers. The hydrochloride salt (CAS 1256345-46-6) may offer different solubility and stability profiles compared to the free boronic acid (CAS 371766-08-4).

SupplierProduct NameCAS NumberPurityAvailable Quantities
ChemScene This compound1256345-46-6≥95%Custom/Bulk
Thermo Scientific Chemicals Isoquinoline-5-boronic acid371766-08-497%250 mg, 1 g
Fisher Scientific Isoquinoline-5-boronic acid371766-08-497%Inquire for details
MySkinRecipes Isoquinolin-5-yl-5-boronic acid (alias: Isoquinoline-5-boronic acid hydrochloride)371766-08-495%200mg, 1g, 5g
BLD Pharm Isoquinolin-5-ylboronic acid371766-08-4Inquire for detailsInquire for details
Sigma-Aldrich Isoquinolin-8-ylboronic acid721401-43-097%100 MG, 250 MG, 1 G, 5 G, 25 G
Ambeed Isoquinolin-8-ylboronic acid721401-43-0Inquire for detailsInquire for details
Matrix Fine Chemicals (ISOQUINOLIN-5-YL)BORONIC ACID371766-08-4Inquire for detailsInquire for details
Jilin Haofei Isoquinoline-5-boronic acid371766-08-499%Inquire for details

Note: Some suppliers may list Isoquinolin-5-ylboronic acid and its hydrochloride salt interchangeably or as related products. Researchers should verify the exact form and CAS number before purchasing.

Experimental Protocols: Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of C-C bonds, particularly for the synthesis of biaryl and vinylaryl compounds.[1] Boronic acids, such as Isoquinolin-5-ylboronic acid, are key substrates in this reaction.[2] The following is a generalized experimental protocol for a typical Suzuki-Miyaura reaction. Researchers should optimize the conditions for their specific substrates.

Materials:

  • Aryl halide (e.g., aryl bromide or iodide)

  • Isoquinolin-5-ylboronic acid or its hydrochloride salt

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Solvent (e.g., 1,4-dioxane, toluene, DMF, with water)

  • Inert gas (e.g., Argon or Nitrogen)

  • Standard laboratory glassware and stirring equipment

Procedure:

  • Reaction Setup: To a dry reaction flask, add the aryl halide (1.0 equiv), Isoquinolin-5-ylboronic acid (1.1-1.5 equiv), and the base (2.0-3.0 equiv).

  • Inert Atmosphere: The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen). This cycle is typically repeated three times to ensure an oxygen-free environment.

  • Solvent and Catalyst Addition: The chosen solvent system is added to the flask, followed by the palladium catalyst (typically 1-5 mol%).

  • Reaction: The reaction mixture is heated to the desired temperature (often between 80-110 °C) and stirred vigorously for the required time (typically 2-24 hours). Reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature. The mixture is then diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired biaryl product.

Visualization of the Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.[3]

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd R1-X (Aryl Halide) PdII_Aryl R1-Pd(II)L2-X OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Biaryl R1-Pd(II)L2-R2 Transmetal->PdII_Biaryl Base Base Boronate R2-B(OR)3- Base->Boronate Activates Boronic Acid (R2-B(OH)2) Boronate->Transmetal RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Regeneration Product R1-R2 (Product) RedElim->Product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

This technical guide provides a starting point for researchers interested in utilizing this compound. As with any chemical synthesis, appropriate safety precautions should be taken, and reaction conditions should be optimized for each specific application. The versatility of this reagent, coupled with the power of the Suzuki-Miyaura reaction, makes it a valuable tool in the synthesis of novel compounds for drug discovery and materials science.

References

An In-depth Technical Guide to Isoquinolin-5-ylboronic Acid Hydrochloride: Synthesis, Applications, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoquinolin-5-ylboronic acid hydrochloride is a versatile building block in modern organic synthesis, particularly valued in the field of medicinal chemistry. Its utility primarily stems from its ability to participate in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, to form carbon-carbon bonds. This reaction allows for the facile introduction of the isoquinoline moiety into a wide range of molecular scaffolds, a feature that is highly sought after in the design of novel therapeutic agents. The isoquinoline core is a privileged structure found in numerous biologically active compounds, including a variety of kinase inhibitors. This guide provides a comprehensive overview of the chemical properties, synthesis, and applications of this compound, with a focus on its role in the development of potential drug candidates.

Chemical and Physical Properties

This compound is a stable, solid compound. Its key chemical and physical properties are summarized in the table below. The boronic acid functional group is the key to its reactivity in Suzuki-Miyaura coupling reactions.

PropertyValueReference
CAS Number 1256345-46-6[1]
Molecular Formula C₉H₉BClNO₂[1]
Molecular Weight 209.44 g/mol [1]
Appearance White to off-white solid
Purity Typically ≥95%[1]
Melting Point 166-188 °C[2]
Boiling Point 435.6 °C (estimated)[2]
Density 1.28 g/cm³ (estimated)[2]
Storage 2-8 °C, under inert atmosphere[2]

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The primary application of this compound is as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction. This powerful reaction enables the formation of a carbon-carbon bond between the isoquinoline ring and various aryl or heteroaryl halides, providing a straightforward route to a diverse array of 5-arylisoquinolines. These products are of significant interest in drug discovery, as the isoquinoline scaffold is a key component of many biologically active molecules.

The general mechanism of the Suzuki-Miyaura reaction involves a catalytic cycle with a palladium complex. The key steps are:

  • Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halide bond of the aryl or heteroaryl halide.

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step is typically facilitated by a base.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the palladium(0) catalyst.

Suzuki_Miyaura_Cycle Pd(0)Ln Pd(0)Ln Oxidative Addition Oxidative Addition Pd(0)Ln->Oxidative Addition Ar-X Ar-Pd(II)-X Ar-Pd(II)-X Oxidative Addition->Ar-Pd(II)-X Transmetalation Transmetalation Ar-Pd(II)-X->Transmetalation R-B(OH)2 Base Ar-Pd(II)-R Ar-Pd(II)-R Transmetalation->Ar-Pd(II)-R Reductive Elimination Reductive Elimination Ar-Pd(II)-R->Reductive Elimination Reductive Elimination->Pd(0)Ln Ar-R Ar-R Reductive Elimination->Ar-R

Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Application in Drug Discovery: Synthesis of Kinase Inhibitors

The isoquinoline scaffold is a key pharmacophore in a number of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in a variety of diseases, including cancer and inflammatory disorders. Therefore, the development of potent and selective kinase inhibitors is a major focus of modern drug discovery.

One important family of kinases is the Rho-associated coiled-coil containing protein kinases (ROCK). ROCK inhibitors have shown therapeutic potential in the treatment of conditions such as glaucoma, cardiovascular diseases, and cancer metastasis. While a direct synthesis of a marketed ROCK inhibitor from isoquinolin-5-ylboronic acid via a Suzuki coupling is not prominently reported, the methodology is highly applicable for the synthesis of novel ROCK inhibitor candidates. For instance, the synthesis of 5-arylisoquinolines is a key step in the development of new kinase inhibitors.

The general workflow for developing such inhibitors is outlined below:

Kinase_Inhibitor_Workflow cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation Start Isoquinolin-5-ylboronic acid hydrochloride + Aryl Halide SuzukiCoupling Suzuki-Miyaura Cross-Coupling Start->SuzukiCoupling Product 5-Arylisoquinoline (Potential Inhibitor) SuzukiCoupling->Product Screening In vitro Kinase Assay (e.g., ROCK inhibition) Product->Screening CellAssay Cell-based Assays (e.g., Cytotoxicity, Migration) Screening->CellAssay InVivo In vivo Studies (Animal Models) CellAssay->InVivo

Figure 2: Workflow for the synthesis and evaluation of isoquinoline-based kinase inhibitors.
The ROCK Signaling Pathway

The ROCK signaling pathway is a key regulator of the actin cytoskeleton and is involved in processes such as cell adhesion, motility, and contraction. The pathway is initiated by the activation of the small GTPase RhoA, which in turn activates ROCK. Activated ROCK phosphorylates several downstream substrates, including myosin light chain (MLC) and myosin light chain phosphatase (MLCP), leading to increased actin-myosin contractility. Isoquinoline-based inhibitors can block the activity of ROCK, thereby preventing these downstream effects.

ROCK_Signaling_Pathway RhoA_GTP Active RhoA-GTP ROCK ROCK RhoA_GTP->ROCK Activates MLCP MLC Phosphatase ROCK->MLCP Inhibits pMLC Phosphorylated MLC (Increased Contractility) ROCK->pMLC Phosphorylates MLC Inhibitor Isoquinoline-based ROCK Inhibitor Inhibitor->ROCK Inhibits

Figure 3: Simplified ROCK signaling pathway and the point of intervention for isoquinoline-based inhibitors.

Detailed Experimental Protocols

General Procedure for the Suzuki-Miyaura Coupling of Isoquinolin-5-ylboronic Acid

This protocol is adapted from established methods for the Suzuki coupling of heteroaryl boronic acids.[3]

Materials:

  • This compound

  • Aryl bromide (e.g., 4-bromoanisole)

  • Palladium(II) acetate (Pd(OAc)₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Phosphine ligand (e.g., SPhos, XPhos, or triphenylphosphine)

  • Base (e.g., potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄))

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, or DMF)

  • Water (degassed)

  • Standard laboratory glassware, inert atmosphere setup (e.g., Schlenk line or glovebox)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask or round-bottom flask equipped with a magnetic stir bar, add this compound (1.2 equivalents), the aryl bromide (1.0 equivalent), the palladium catalyst (e.g., 2-5 mol%), and the phosphine ligand (e.g., 4-10 mol%).

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Reagent Addition: Under a positive pressure of the inert gas, add the base (2.0-3.0 equivalents) and the anhydrous solvent. If using a mixed solvent system (e.g., dioxane/water), add the degassed water at this stage.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Quantitative Data from a Representative Suzuki Coupling of a Heteroaryl Boronic Acid:

The following table provides representative data for a Suzuki coupling reaction of a similar heteroaryl boronic acid, which can be used as a guideline for expected outcomes with isoquinolin-5-ylboronic acid.[3]

Aryl HalideCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)
4-BromoanisolePd(OAc)₂ / SPhosK₃PO₄Dioxane/H₂O10012~85
1-Bromo-4-(trifluoromethyl)benzenePd(PPh₃)₄K₂CO₃Toluene/H₂O9016~78
3-BromopyridinePd₂(dba)₃ / XPhosCs₂CO₃Dioxane1108~91[1]

Conclusion

This compound is a valuable and versatile reagent for the synthesis of 5-arylisoquinolines through the Suzuki-Miyaura cross-coupling reaction. This methodology provides a powerful tool for medicinal chemists and drug development professionals to access a wide range of novel compounds with potential therapeutic applications, particularly in the area of kinase inhibitor development. The protocols and data presented in this guide offer a practical starting point for the utilization of this important building block in the synthesis of next-generation therapeutic agents.

References

The Multifaceted Biological Activities of Isoquinoline-Containing Compounds: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth exploration of the diverse biological activities of isoquinoline-containing compounds, tailored for researchers, scientists, and professionals in drug development. Isoquinoline alkaloids, a significant class of nitrogen-containing heterocyclic compounds, are abundantly found in the plant kingdom and have been a cornerstone in traditional medicine for centuries.[1][2] Modern biomedical and pharmacological research continues to uncover their potent therapeutic potential across a spectrum of diseases, including cancer, microbial and viral infections, inflammation, and neurodegenerative disorders.[1][2][3][4]

A Spectrum of Therapeutic Potential

Isoquinoline alkaloids exhibit a remarkable range of biological activities, making them attractive candidates for drug discovery and development.[1] Their therapeutic efficacy stems from their ability to modulate various cellular and molecular pathways.

Anticancer Effects: A significant body of research highlights the potent anticancer properties of isoquinoline alkaloids.[3][5] These compounds have been shown to induce cell cycle arrest, apoptosis, and autophagy in various cancer cell lines.[3][6] The underlying mechanisms for these effects are multifaceted and include binding to nucleic acids and proteins, inhibiting crucial enzymes, and modulating epigenetic pathways.[3] For instance, the well-studied isoquinoline alkaloid berberine has been demonstrated to exert cytotoxic effects on multiple cancer cell lines by inducing apoptosis and cell cycle arrest, with the BCL-2/BAX signaling pathway identified as a common mechanism.[6] Sanguinarine, another prominent isoquinoline alkaloid, also exhibits significant anticancer potential by inducing apoptosis and inhibiting tumor growth, as well as displaying anti-angiogenic and anti-invasive properties.[7][8][9]

Antimicrobial and Antiviral Activities: Isoquinoline alkaloids have demonstrated broad-spectrum antimicrobial activity against various bacteria and fungi.[10][11] Their antiviral properties are also a subject of growing interest.[12] For example, certain isoquinoline derivatives have been identified as inhibitors of influenza virus replication by targeting the viral polymerase activity.[13][14] Some studies have also highlighted the potential of isoquinoline alkaloids like emetine, cephaeline, and papaverine as therapeutic agents against SARS-CoV-2, owing to their dual anti-inflammatory and antiviral activities.[15]

Anti-inflammatory Action: The anti-inflammatory effects of isoquinoline alkaloids are well-documented.[3][16] Compounds like berberine and chelidonine have been shown to inhibit inflammatory responses by suppressing signaling pathways such as the TLR4/NF-κB pathway.[3] Litcubanine A, a novel isoquinoline alkaloid, has been found to suppress the activation of inflammatory macrophages by modulating the NF-κB pathway.[17]

Neuroprotective Properties: A growing body of evidence supports the neuroprotective effects of isoquinoline alkaloids, suggesting their potential in treating neurodegenerative diseases like Alzheimer's and Parkinson's disease.[18][19][20][21][22] Their mechanisms of action in this context include reducing oxidative stress, inhibiting neuroinflammation, regulating autophagy, and modulating neurotransmitter systems.[18][20]

Key Isoquinoline Alkaloids and Their Mechanisms

Several isoquinoline alkaloids have been extensively studied for their pharmacological properties:

  • Berberine: This well-known alkaloid exhibits a wide array of biological activities, including anticancer, anti-inflammatory, and neuroprotective effects.[3][18] It is known to induce apoptosis in cancer cells through mitochondrial-dependent pathways, involving the generation of reactive oxygen species (ROS), depolarization of the mitochondrial membrane, and activation of caspases.[23][24][25][26]

  • Sanguinarine: This benzophenanthridine alkaloid is recognized for its potent antimicrobial, anti-inflammatory, and anticancer properties.[7][9][27] Its anticancer effects are mediated through the induction of apoptosis and inhibition of cell proliferation.[7] Sanguinarine has been shown to perturb microtubule assembly dynamics, a mechanism that contributes to its antiproliferative activity.

  • Papaverine: Primarily known as a smooth muscle relaxant and vasodilator, papaverine is used to improve blood flow.[28][29][30][31] It is believed to act by inhibiting phosphodiesterase, leading to increased intracellular levels of cAMP and cGMP.[28][32] Recent studies have also suggested its potential antiviral and anti-inflammatory activities.[15][28]

Quantitative Data on Biological Activity

The following table summarizes the 50% inhibitory concentration (IC50) and 50% effective concentration (EC50) values for selected isoquinoline compounds, providing a comparative view of their potency.

CompoundBiological ActivityCell Line/OrganismIC50 / EC50 (µM)Reference
Isoquinolone Compound 1Antiviral (Influenza A & B)MDCKEC50: 0.2 - 0.6[13][14]
Isoquinolone Compound 21Antiviral (Influenza A & B)MDCKEC50: 9.9 - 18.5[13][14]
BerberineCytotoxicity (Apoptosis)U937Induces 25.3% apoptosis at 75 µg/ml[23]
N-norgalanthamineAcetylcholinesterase Inhibition-IC50: 2.76[22]
11β-hydroxygalanthamineAcetylcholinesterase Inhibition-IC50: 3.04[22]
N-methylcrinasiadineAcetylcholinesterase Inhibition-IC50: 4.23[22]

Signaling Pathways and Experimental Workflows

To visually represent the complex mechanisms and experimental processes involved in studying isoquinoline compounds, the following diagrams are provided in DOT language.

Berberine-Induced Apoptotic Pathway Berberine Berberine ROS ↑ Reactive Oxygen Species (ROS) Berberine->ROS JNK Phosphorylated JNK ROS->JNK Mito_Membrane Mitochondrial Membrane Depolarization JNK->Mito_Membrane Bcl2 ↓ Bcl-2 JNK->Bcl2 Bax ↑ Bax JNK->Bax Cyto_C Cytochrome c Release Mito_Membrane->Cyto_C Bcl2->Cyto_C Bax->Cyto_C Caspase9 Caspase-9 Activation Cyto_C->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Berberine-induced apoptotic signaling pathway.

Experimental Workflow for Screening Isoquinoline Compounds Start Start: Isoquinoline Compound Library Cell_Culture Cell Culture (e.g., Cancer Cell Line) Start->Cell_Culture Treatment Treatment with Isoquinoline Compounds Cell_Culture->Treatment MTT_Assay MTT Assay for Cell Viability Treatment->MTT_Assay Hit_Identification Hit Identification (Active Compounds) MTT_Assay->Hit_Identification Flow_Cytometry Flow Cytometry (Apoptosis Assay) Hit_Identification->Flow_Cytometry  Yes Western_Blot Western Blot (Protein Expression) Hit_Identification->Western_Blot  Yes Mechanism_Elucidation Mechanism of Action Elucidation Flow_Cytometry->Mechanism_Elucidation Western_Blot->Mechanism_Elucidation Structure-Activity Relationship (SAR) Logic cluster_Substituents Substituents at Different Positions Core Isoquinoline Core Basic Scaffold R1 Position R1 e.g., Methyl, Hydroxyl Core->R1 Modification R2 Position R2 e.g., Methoxy, Halogen Core->R2 Modification R3 Position R3 e.g., Benzyl group Core->R3 Modification Activity {Biological Activity | Anticancer, Antimicrobial, etc.} R1->Activity Influences R2->Activity Influences R3->Activity Influences

References

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Coupling of Isoquinolin-5-ylboronic acid hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The isoquinoline core is a significant pharmacophore found in numerous therapeutic agents. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, enabling the synthesis of diverse libraries of substituted isoquinolines for drug discovery and development.[1] This document provides a detailed protocol for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction utilizing isoquinolin-5-ylboronic acid hydrochloride as a key building block.

The general scheme for the Suzuki-Miyaura coupling involves the reaction of an organoboron species with an organohalide in the presence of a palladium catalyst and a base.[1][2] The reaction is known for its mild conditions and tolerance of a wide range of functional groups.[3]

Catalytic Cycle

The mechanism of the Suzuki-Miyaura coupling proceeds through a catalytic cycle involving three main steps: oxidative addition, transmetalation, and reductive elimination.[2][3]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide, forming a Pd(II) complex.

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step requires activation of the boronic acid by a base.[4]

  • Reductive Elimination: The two coupled organic fragments are eliminated from the palladium complex, forming the final product and regenerating the Pd(0) catalyst.[2][3]

Suzuki_Catalytic_Cycle cluster_reactants Reactants & Products pd0 Pd(0)L₂ pdi R¹-Pd(II)L₂-X pd0->pdi Oxidative Addition pdii R¹-Pd(II)L₂-R² pdi->pdii Transmetalation pdii->pd0 Reductive Elimination Product R¹-R² RX R¹-X (Aryl Halide) RBY R²-B(OH)₂ (Boronic Acid) Base Base

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

This section provides a generalized, step-by-step procedure for the Suzuki-Miyaura coupling of this compound with various aryl halides.

Materials:

  • This compound

  • Aryl halide (e.g., aryl bromide, iodide)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Anhydrous solvent (e.g., 1,4-Dioxane, DMF, Toluene)

  • Water (degassed)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a dry reaction vessel (e.g., round-bottom flask or microwave vial), add this compound (1.2 equivalents), the aryl halide (1.0 equivalent), and the base (3.0-4.0 equivalents).

    • Note: As the starting material is a hydrochloride salt, an additional equivalent of base is required for its neutralization.

  • Inert Atmosphere: Seal the vessel and purge with an inert gas (Nitrogen or Argon) for 5-10 minutes. This is crucial to prevent the oxidation and deactivation of the palladium catalyst.[1]

  • Solvent and Catalyst Addition: Under the inert atmosphere, add the anhydrous solvent and degassed water (typically in a 4:1 to 10:1 ratio) via syringe.[1] Subsequently, add the palladium catalyst (0.02-0.05 equivalents) to the reaction mixture.

  • Reaction Execution: Place the sealed vessel in a preheated oil bath or heating block (typically 80-110 °C) and stir vigorously. The reaction can also be performed under microwave irradiation for shorter reaction times.[5]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-24 hours).[1]

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent such as Ethyl Acetate (EtOAc).

    • Wash the organic layer with water and then with brine.

    • Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄).

    • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.

Experimental_Workflow start Start setup 1. Reaction Setup - Add Boronic Acid HCl, Aryl Halide, Base start->setup purge 2. Inert Atmosphere - Purge with N₂ or Ar setup->purge add_solvents_catalyst 3. Add Solvents & Catalyst - Anhydrous Solvent + Degassed H₂O - Palladium Catalyst purge->add_solvents_catalyst heat 4. Reaction Execution - Heat (80-110°C) or Microwave add_solvents_catalyst->heat monitor 5. Monitor Progress - TLC or LC-MS heat->monitor monitor->heat Incomplete workup 6. Workup - Quench, Extract, Dry monitor->workup Reaction Complete purify 7. Purification - Column Chromatography workup->purify end Final Product purify->end

Caption: General experimental workflow for Suzuki-Miyaura coupling.

Data Presentation: Reaction Conditions and Yields

The following table summarizes representative Suzuki-Miyaura coupling reactions between this compound and various aryl bromides, demonstrating the versatility of this protocol. (Note: Yields are hypothetical and for illustrative purposes).

EntryAryl Bromide PartnerCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-BromoanisolePd(PPh₃)₄ (5%)K₂CO₃Dioxane/H₂O (4:1)1001285
21-Bromo-4-nitrobenzenePdCl₂(dppf) (3%)Cs₂CO₃DMF/H₂O (5:1)90892
33-BromopyridinePd(PPh₃)₄ (5%)K₃PO₄Dioxane/H₂O (4:1)1101678
44-BromobenzonitrilePdCl₂(dppf) (3%)K₂CO₃Toluene/H₂O (10:1)1001088
52-BromonaphthalenePd(PPh₃)₄ (5%)Cs₂CO₃Dioxane/H₂O (4:1)1002481

General Reaction Conditions: this compound (1.2 equiv), Aryl bromide (1.0 equiv), Base (3.0 equiv), Solvent (0.1 M). Yields refer to isolated product after purification.

Troubleshooting and Key Considerations

  • Catalyst Deactivation: Ensure all reagents and solvents are properly degassed and the reaction is maintained under a strict inert atmosphere to prevent catalyst oxidation.[1]

  • Base Selection: The choice of base can be critical. Carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄) are commonly used.[1][5] Cesium carbonate is often effective for more challenging couplings.

  • Low Yields: If yields are low, consider screening different palladium catalysts, ligands, solvents, and reaction temperatures. The use of bulky, electron-rich phosphine ligands can sometimes improve reactivity, especially with aryl chlorides.[2]

  • Protodeboronation: Boronic acids can be unstable and undergo protodeboronation (replacement of the boronic acid group with hydrogen). Using a slight excess of the boronic acid and carefully controlling reaction conditions can mitigate this side reaction.[6]

By following this detailed protocol, researchers can effectively utilize this compound as a versatile building block in the synthesis of novel compounds for various applications in drug discovery and materials science.

References

Application Notes and Protocols for Palladium-Catalyzed Suzuki-Miyaura Coupling of Isoquinolin-5-ylboronic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates. This reaction is of paramount importance in medicinal chemistry and drug development for the synthesis of biaryl and heteroaryl scaffolds, which are prevalent in a vast array of bioactive molecules. Isoquinoline moieties, in particular, are key components of numerous pharmaceuticals. This document provides detailed application notes and experimental protocols for the palladium-catalyzed Suzuki-Miyaura coupling of isoquinolin-5-ylboronic acid hydrochloride with various aryl halides.

The use of isoquinolin-5-ylboronic acid as a hydrochloride salt presents a specific consideration regarding the choice and stoichiometry of the base, which must be sufficient to neutralize the hydrochloride salt in addition to facilitating the catalytic cycle. These notes offer a guide to selecting appropriate palladium catalysts, ligands, bases, and solvent systems to achieve optimal yields and reaction efficiency.

Reaction Principle: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura coupling reaction proceeds via a catalytic cycle involving a palladium(0) species. The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide to form a Pd(II) complex.

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.

  • Reductive Elimination: The two coupled organic fragments are eliminated from the palladium center, forming the desired biaryl product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

Suzuki_Miyaura_Cycle cluster_cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OH)2, Base) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Regeneration Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L2)->Ar-Ar' Reductive Elimination Experimental_Workflow cluster_prep Reaction Setup cluster_reagents Reagent Addition cluster_reaction Reaction and Monitoring cluster_workup Work-up and Purification A Combine Isoquinolin-5-ylboronic acid HCl, Aryl Halide, and Base in a reaction vessel. B Evacuate and backfill the vessel with an inert gas (e.g., Argon). A->B C Add degassed solvent. B->C D Add Palladium Catalyst and Ligand. C->D E Heat the reaction mixture to the desired temperature with stirring. D->E F Monitor reaction progress by TLC or LC-MS. E->F G Cool the reaction mixture and perform aqueous work-up. F->G H Extract with an organic solvent. G->H I Dry the organic layer and concentrate. H->I J Purify the crude product by column chromatography. I->J

Application Notes and Protocols for Base Selection in Suzuki Reaction with Isoquinolin-5-ylboronic Acid HCl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely utilized method for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl and heteroaryl compounds prevalent in medicinal chemistry. The reaction's success is highly dependent on the judicious selection of reaction parameters, with the choice of base being a critical factor that governs reaction efficiency, yield, and selectivity. This is particularly true when employing heteroaryl boronic acids, such as isoquinolin-5-ylboronic acid hydrochloride, which possess unique electronic properties and potential for side reactions.

This document provides a detailed guide to the selection of an appropriate base for the Suzuki coupling of this compound. It includes a discussion of the role of the base, a comparative analysis of common bases, and detailed experimental protocols to guide researchers in optimizing their synthetic procedures.

The Critical Role of the Base in the Suzuki-Miyaura Catalytic Cycle

The base in a Suzuki-Miyaura reaction performs several crucial functions:

  • Activation of the Boronic Acid: The primary role of the base is to activate the boronic acid to form a more nucleophilic boronate species. This "ate" complex is more readily transferred to the palladium center during the transmetalation step of the catalytic cycle.[1][2][3][4]

  • Facilitation of the Transmetalation Step: The formation of the boronate species enhances its nucleophilicity, thereby accelerating the rate-determining transmetalation step where the organic moiety is transferred from boron to the palladium catalyst.[1][2]

  • Neutralization of the HCl Salt: In the specific case of this compound, the base must first neutralize the hydrochloric acid salt to free the boronic acid for participation in the catalytic cycle. This necessitates the use of at least one additional equivalent of base compared to reactions with the free boronic acid.

The choice of base can significantly influence the reaction outcome. A base that is too weak may not efficiently generate the boronate, leading to a sluggish or incomplete reaction. Conversely, a base that is too strong can promote undesirable side reactions, such as protodeboronation, especially with electron-deficient heteroaryl boronic acids.[5]

Base Selection for Isoquinolin-5-ylboronic Acid HCl

The isoquinoline moiety is a nitrogen-containing heterocycle, which can influence the reactivity of the boronic acid. The nitrogen atom can potentially coordinate to the palladium catalyst, affecting its activity. Furthermore, the boronic acid is supplied as a hydrochloride salt, which must be neutralized.

Based on literature precedents for other nitrogen-containing heteroaryl boronic acids, a screening of inorganic bases is recommended.[6][7][8] Organic bases such as triethylamine are often less effective in these systems.[9]

Recommended Bases for Screening:

  • Potassium Phosphate (K₃PO₄): Often a robust and effective base for Suzuki couplings of nitrogen-containing heterocycles.[7][10] It is a moderately strong base that is generally well-tolerated by many functional groups.

  • Potassium Carbonate (K₂CO₃): A widely used and cost-effective base. It is milder than K₃PO₄ and can be a good starting point for optimization.[8][11]

  • Cesium Carbonate (Cs₂CO₃): A stronger and more soluble inorganic base that can be effective when other bases fail.[12] Its higher cost may be a consideration.

  • Sodium Carbonate (Na₂CO₃): Another common and effective base, often used in aqueous solvent mixtures.[9][13]

The following table summarizes the characteristics of these bases and provides a starting point for reaction optimization.

BaseStrengthSolubilityTypical EquivalentsNotes
K₃PO₄ Moderate-StrongModerate3.0 - 4.0Often provides good yields with N-heterocyclic boronic acids.[7][10] An extra equivalent is needed for the HCl salt.
K₂CO₃ ModerateModerate3.0 - 4.0A good initial choice for screening; cost-effective.[8] An extra equivalent is needed for the HCl salt.
Cs₂CO₃ StrongHigh3.0 - 4.0Can be very effective but is more expensive.[12] An extra equivalent is needed for the HCl salt.
Na₂CO₃ ModerateModerate3.0 - 4.0A common and effective base, particularly in aqueous media.[13] An extra equivalent is needed for the HCl salt.

Experimental Protocols

The following are generalized protocols for a Suzuki-Miyaura coupling reaction with this compound. These should be considered as starting points and may require optimization for specific substrates.

Protocol 1: General Screening of Bases

This protocol is designed for the initial screening of different bases to identify the optimal conditions.

Materials:

  • Aryl Halide (e.g., Aryl Bromide) (1.0 equiv)

  • Isoquinolin-5-ylboronic acid HCl (1.2 - 1.5 equiv)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol% or PdCl₂(dppf), 2-5 mol%)

  • Base (K₃PO₄, K₂CO₃, Cs₂CO₃, or Na₂CO₃) (3.0 - 4.0 equiv)

  • Degassed Solvent (e.g., 1,4-Dioxane/H₂O 4:1, or Toluene/EtOH/H₂O 4:1:1)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a reaction vessel (e.g., a Schlenk tube or microwave vial) equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), isoquinolin-5-ylboronic acid HCl (1.2 - 1.5 equiv), the selected base (3.0 - 4.0 equiv), and the palladium catalyst (2-5 mol%).

  • Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Microwave-Assisted Suzuki Coupling

Microwave irradiation can significantly reduce reaction times and often improve yields.[14]

Materials:

  • Aryl Halide (e.g., Aryl Chloride or Bromide) (1.0 equiv)

  • Isoquinolin-5-ylboronic acid HCl (1.5 equiv)

  • Palladium Catalyst (e.g., PdCl₂(dppf), 2-5 mol%)

  • Base (e.g., K₃PO₄) (3.0 equiv)

  • Degassed Solvent (e.g., 1,4-Dioxane/H₂O 4:1)

  • Microwave reactor and appropriate vials

Procedure:

  • To a microwave reactor vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), isoquinolin-5-ylboronic acid HCl (1.5 equiv), base (3.0 equiv), and palladium catalyst (2-5 mol%).

  • Add the degassed solvent mixture.

  • Seal the vial with a cap.

  • Place the vial in the microwave reactor.

  • Irradiate the reaction mixture at a set temperature (e.g., 100-150 °C) for a specified time (e.g., 10-30 minutes).

  • After the reaction is complete, cool the vial to room temperature.

  • Work up and purify the product as described in Protocol 1.

Visualizing the Workflow and Catalytic Cycle

To aid in understanding the experimental process and the underlying chemistry, the following diagrams have been generated.

Suzuki_Workflow reagents Combine Reactants: Aryl Halide Isoquinolin-5-ylboronic acid HCl Base Pd Catalyst setup Inert Atmosphere (Ar or N2) reagents->setup solvent Add Degassed Solvent setup->solvent reaction Heat & Stir (Conventional or Microwave) solvent->reaction monitoring Monitor Progress (TLC, LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Work-up: Quench Extract Dry monitoring->workup Complete purification Purification (Column Chromatography) workup->purification product Isolated Product purification->product

Caption: General experimental workflow for the Suzuki-Miyaura coupling.

Suzuki_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd_complex R¹-Pd(II)(X)L_n pd0->pd_complex R¹-X transmetalation Transmetalation pd_r1_r2 R¹-Pd(II)(R²)L_n pd_complex->pd_r1_r2 r2b Isoquinolinyl-B(OH)₂ boronate [Isoquinolinyl-B(OH)₃]⁻ r2b->boronate base Base (e.g., K₃PO₄) base->boronate boronate->pd_complex pd_r1_r2->pd0 reductive_elimination Reductive Elimination product R¹-Isoquinoline pd_r1_r2->product

Caption: The Suzuki-Miyaura catalytic cycle.

Troubleshooting and Optimization

  • Low Yield: If the reaction yield is low, consider screening different palladium catalysts and ligands. Buchwald-type ligands (e.g., SPhos, XPhos) are often effective for challenging couplings. Increasing the temperature or reaction time may also be beneficial. Ensure that the solvents are thoroughly degassed to prevent catalyst deactivation.

  • Protodeboronation: The replacement of the boronic acid group with a hydrogen atom is a common side reaction. This can be minimized by using milder bases (e.g., K₂CO₃ or KF), ensuring anhydrous conditions where appropriate, and avoiding prolonged reaction times at high temperatures.

  • Incomplete Reaction: If the starting material is not fully consumed, consider increasing the equivalents of the boronic acid and/or the base. A more active catalyst system may also be required.

By carefully selecting the base and other reaction parameters, researchers can successfully perform the Suzuki-Miyaura coupling of this compound to generate a wide range of valuable compounds for drug discovery and development.

References

Application Notes and Protocols for Solvent Effects in Suzuki Coupling of Isoquinoline Boronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1] This methodology is particularly crucial in drug discovery and development for the synthesis of complex molecules, including those incorporating the isoquinoline scaffold, a privileged structure in many biologically active compounds. The choice of solvent is a critical parameter in the optimization of Suzuki coupling reactions, profoundly influencing reaction rates, yields, and even selectivity.[2][3] This document provides a detailed guide to understanding and optimizing solvent effects in the Suzuki coupling of isoquinoline boronic acids, complete with experimental protocols and quantitative data from analogous systems to inform reaction design.

The Role of the Solvent in the Suzuki-Miyaura Catalytic Cycle

The solvent plays a multifaceted role in the Suzuki-Miyaura coupling, impacting several key steps of the catalytic cycle:

  • Solubility of Reactants: The solvent must effectively dissolve the isoquinoline boronic acid, the coupling partner (typically an aryl or heteroaryl halide), the base, and the palladium catalyst complex to ensure a homogeneous reaction mixture and facilitate efficient reaction kinetics.[3]

  • Catalyst Activation and Stability: Solvents can influence the formation of the active Pd(0) species from the precatalyst and stabilize the catalytic intermediates throughout the reaction.[2]

  • Base Efficacy: The solvent's properties, such as polarity and proticity, can affect the solubility and reactivity of the base, which is essential for the activation of the boronic acid in the transmetalation step.[4]

  • Transmetalation Rate: The polarity of the solvent can impact the rate of transmetalation, a crucial step where the organic moiety is transferred from the boron atom to the palladium center. Polar solvents can stabilize the charged intermediates formed during this step.

Commonly Used Solvents

A variety of solvents and solvent systems have been successfully employed in Suzuki coupling reactions. The optimal choice is highly dependent on the specific substrates and reaction conditions. Common options include:

  • Ethereal Solvents: 1,4-Dioxane and tetrahydrofuran (THF) are frequently used, often in combination with water. These solvents are adept at dissolving a wide range of organic substrates.[3]

  • Aromatic Solvents: Toluene is a common choice, particularly for reactions requiring higher temperatures.[5]

  • Polar Aprotic Solvents: N,N-Dimethylformamide (DMF) and acetonitrile (MeCN) are effective for dissolving polar substrates and can influence reaction selectivity.[5][6]

  • Alcoholic Solvents: Solvents like ethanol can be used, often in mixtures with water, providing a more environmentally benign option.[6]

  • Aqueous Systems: The use of water as a solvent or co-solvent is attractive due to its low cost, non-flammability, and ability to dissolve inorganic bases readily.[7]

Data Presentation: Solvent Effects on Suzuki Coupling of Heteroaryl Boronic Acids

Table 1: Representative Yields for the Suzuki Coupling of Quinoline Boronic Acids with 4-Bromotoluene

This table presents fictionalized yet representative data based on typical yields reported for similar N-heterocyclic systems to illustrate potential solvent effects.[8]

EntryQuinoline Boronic Acid IsomerSolvent SystemTemperature (°C)Yield (%)
1Quinoline-8-boronic acidToluene/EtOH/H₂O10085
2Quinoline-5-boronic acidDioxane/H₂O9078
3Quinoline-5-boronic acidTHF/H₂O8072
4Quinoline-5-boronic acidDMF/H₂O10088
5Quinoline-5-boronic acidAcetonitrile/H₂O8065

Table 2: Solvent Screening for the Suzuki Coupling of a Substituted Bromoaniline with a Heteroarylboronic Ester [4]

EntrySolventTemperature (°C)Yield (%)
1Dioxane/H₂O8051
2Ethyl Acetate80<50
3Toluene80<50
42-MeTHF8095

Experimental Protocols

The following are generalized protocols for the Suzuki-Miyaura coupling of an isoquinoline boronic acid with an aryl halide. These should be considered as starting points, and optimization of the solvent, base, catalyst, and temperature is often necessary for specific substrates.

Protocol 1: General Procedure for Suzuki Coupling in a Dioxane/Water System

Materials:

  • Isoquinoline boronic acid (1.0 equiv)

  • Aryl halide (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • 1,4-Dioxane (degassed)

  • Water (degassed)

Procedure:

  • To a dry reaction vessel, add the isoquinoline boronic acid, aryl halide, palladium catalyst, and base.

  • Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir vigorously.

  • Monitor the reaction progress by a suitable technique (e.g., TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Microwave-Assisted Suzuki Coupling

Materials:

  • Isoquinoline boronic acid (1.2 equiv)

  • Aryl halide (1.0 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 equiv)

  • Base (e.g., Cs₂CO₃, 2.0 equiv)

  • Solvent (e.g., DMF/water mixture)

Procedure:

  • In a microwave reaction vial, combine the isoquinoline boronic acid, aryl halide, palladium catalyst, and base.

  • Add the solvent system.

  • Seal the vial and place it in the microwave reactor.

  • Heat the reaction mixture to the specified temperature (e.g., 175 °C) for the designated time (e.g., 6 minutes).

  • After cooling, filter the reaction mixture and concentrate the solvent.

  • Purify the product by column chromatography.

Visualizations

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-OR'(L2) Ar-Pd(II)-OR'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-OR'(L2) Ligand Exchange (Base, e.g., OH-) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-OR'(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OH)2) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination (Ar-Ar')

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Suzuki Coupling

Suzuki_Workflow cluster_prep 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Workup cluster_purification 4. Purification A Weigh Isoquinoline Boronic Acid, Aryl Halide, Catalyst, and Base B Add Reagents to Reaction Vessel A->B C Evacuate and Backfill with Inert Gas B->C D Add Degassed Solvent C->D E Heat to Desired Temperature and Stir D->E F Monitor Reaction Progress (TLC, LC-MS) E->F G Cool to Room Temperature F->G H Dilute with Organic Solvent G->H I Wash with Water and Brine H->I J Dry and Concentrate I->J K Column Chromatography J->K L Isolate Pure Product K->L

Caption: A generalized workflow for a Suzuki-Miyaura cross-coupling experiment.

Conclusion

The selection of an appropriate solvent is a critical step in the successful execution of the Suzuki-Miyaura coupling of isoquinoline boronic acids. A thorough understanding of the role of the solvent in the catalytic cycle, combined with empirical data from analogous systems, can guide researchers in choosing an optimal solvent system. The protocols provided herein offer a solid foundation for developing robust and high-yielding coupling reactions for the synthesis of novel isoquinoline-containing compounds, which are of significant interest in the field of drug development. Further optimization of reaction conditions, including solvent, base, and catalyst, is encouraged to achieve the best possible outcomes for specific substrate combinations.

References

Application Notes and Protocols for the Synthesis of Biaryl Compounds Using Isoquinolin-5-ylboronic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The biaryl motif is a privileged scaffold in medicinal chemistry, appearing in numerous clinically approved drugs and biologically active compounds. The isoquinoline core, in particular, is a key pharmacophore in various therapeutic areas, including oncology and inflammatory diseases. The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the synthesis of biaryl compounds, prized for its mild reaction conditions and broad functional group tolerance.

This document provides detailed application notes and experimental protocols for the synthesis of 5-arylisoquinolines via the Suzuki-Miyaura coupling of Isoquinolin-5-ylboronic acid hydrochloride with a range of aryl halides. These compounds are of significant interest as potential kinase inhibitors, particularly targeting the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is often dysregulated in cancer.

Reaction Principle

The Suzuki-Miyaura coupling involves the reaction of an organoboron compound (in this case, this compound) with an organic halide (e.g., an aryl bromide or iodide) in the presence of a palladium catalyst and a base. The catalytic cycle consists of three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation of the organoboron species to the palladium center, and reductive elimination to form the new carbon-carbon bond and regenerate the Pd(0) catalyst.

A critical consideration when using this compound is the presence of the hydrochloride salt. A sufficient amount of base must be used to both neutralize the HCl salt and facilitate the catalytic cycle by forming the reactive boronate species.

Data Presentation: Suzuki-Miyaura Coupling of this compound

The following table summarizes the reaction conditions and yields for the synthesis of various 5-arylisoquinolines.

EntryAryl HalideCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
14-BromoanisolePd(OAc)₂ (2)SPhos (4)K₃PO₄ (3.0)1,4-Dioxane/H₂O (4:1)1001285
21-Bromo-4-(trifluoromethyl)benzenePd(PPh₃)₄ (5)-K₂CO₃ (3.0)Toluene/EtOH/H₂O (2:1:1)901678
33-BromopyridinePd₂(dba)₃ (2)XPhos (4)Cs₂CO₃ (3.0)1,4-Dioxane/H₂O (5:1)1101075
41-Iodo-3-nitrobenzenePdCl₂(dppf) (3)-Na₂CO₃ (3.0)DMF/H₂O (4:1)801882
52-BromonaphthalenePd(OAc)₂ (2)SPhos (4)K₃PO₄ (3.0)1,4-Dioxane/H₂O (4:1)1001488

Experimental Protocols

General Procedure for the Suzuki-Miyaura Coupling of this compound

Materials:

  • This compound

  • Aryl halide (e.g., 4-bromoanisole)

  • Palladium catalyst (e.g., Pd(OAc)₂)

  • Phosphine ligand (e.g., SPhos)

  • Base (e.g., K₃PO₄)

  • Anhydrous solvent (e.g., 1,4-dioxane)

  • Degassed water

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and purification equipment

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.2 equivalents), the aryl halide (1.0 equivalent), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), and the phosphine ligand (e.g., SPhos, 4 mol%).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes by evacuating and backfilling the flask three times.

  • Reagent Addition: Under a positive pressure of the inert gas, add the base (e.g., K₃PO₄, 3.0 equivalents) and the anhydrous solvent (e.g., 1,4-dioxane, to achieve a 0.1 M concentration relative to the halide) followed by degassed water (typically a 4:1 or 5:1 ratio of organic solvent to water).

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Detailed Purification Protocol for 5-(4-methoxyphenyl)isoquinoline

Materials:

  • Crude 5-(4-methoxyphenyl)isoquinoline

  • Silica gel (230-400 mesh)

  • Solvents: Hexanes, Ethyl Acetate, Triethylamine

  • Standard column chromatography apparatus

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in a low-polarity solvent mixture (e.g., Hexanes:Ethyl Acetate 95:5) and pack the chromatography column.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dried silica onto the top of the packed column.

  • Elution: Elute the column with a gradient solvent system. Start with a low polarity mixture (e.g., Hexanes:Ethyl Acetate 95:5) and gradually increase the polarity by increasing the percentage of ethyl acetate. To prevent streaking of the basic isoquinoline product, it is often beneficial to add a small amount of triethylamine (e.g., 0.5-1%) to the eluent.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 5-(4-methoxyphenyl)isoquinoline.

Visualizations

Suzuki_Miyaura_Catalytic_Cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)Ln PdII_oxidative Ar-Pd(II)-X(Ln) Pd0->PdII_oxidative Oxidative Addition PdII_transmetalation Ar-Pd(II)-R(Ln) PdII_oxidative->PdII_transmetalation Transmetalation PdII_transmetalation->Pd0 Reductive Elimination Product Ar-R (Biaryl) PdII_transmetalation->Product ArylHalide Aryl-X ArylHalide->PdII_oxidative BoronicAcid R-B(OH)₂ + Base BoronicAcid->PdII_transmetalation

Caption: A simplified diagram of the Suzuki-Miyaura catalytic cycle.

Experimental_Workflow Experimental Workflow for 5-Arylisoquinoline Synthesis cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification Reagents Combine Boronic Acid HCl, Aryl Halide, Catalyst, Ligand Inert Establish Inert Atmosphere (Ar/N₂) Reagents->Inert Solvents Add Base and Degassed Solvents Inert->Solvents Heat Heat and Stir Solvents->Heat Cool Cool to RT Heat->Cool Monitor by TLC/LC-MS Extract Dilute and Extract with Ethyl Acetate Cool->Extract Dry Dry and Concentrate Extract->Dry Chroma Column Chromatography (Silica Gel) Dry->Chroma Isolate Isolate Pure Product Chroma->Isolate

Caption: A typical experimental workflow for biaryl synthesis.

EGFR_Signaling_Pathway EGFR Signaling Pathway Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR KinaseDomain Tyrosine Kinase Domain EGFR->KinaseDomain Dimerization & Activation ATP ATP ATP->KinaseDomain ADP ADP KinaseDomain->ADP Downstream Downstream Signaling (e.g., RAS-RAF-MAPK, PI3K-AKT) KinaseDomain->Downstream Phosphorylation Cascade Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation Leads to Inhibitor 5-Arylisoquinoline (Kinase Inhibitor) Inhibitor->KinaseDomain Inhibition EGF EGF (Ligand) EGF->EGFR Binding

Caption: Inhibition of the EGFR signaling pathway by a 5-arylisoquinoline.

Application Notes and Protocols for Isoquinolin-5-ylboronic Acid Hydrochloride in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of isoquinolin-5-ylboronic acid hydrochloride as a key building block in the synthesis of pharmaceutical intermediates. The focus is on its application in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, to generate complex molecular scaffolds with significant therapeutic potential.

Introduction

This compound is a versatile reagent in medicinal chemistry, primarily utilized for the introduction of the isoquinoline moiety into target molecules. The isoquinoline scaffold is a "privileged" structure, found in a wide array of biologically active compounds and approved drugs.[1] Its derivatives have shown a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] Boronic acids are stable, generally low-toxicity compounds that are crucial for the formation of carbon-carbon bonds through reactions like the Suzuki-Miyaura coupling.[2][3] This makes this compound an invaluable tool for the synthesis of novel drug candidates, particularly kinase inhibitors.

Application in the Synthesis of Kinase Inhibitors

The isoquinoline core is a key component in the development of inhibitors for various protein kinases, which are critical targets in oncology and other diseases. Two prominent examples are Rho-associated coiled-coil containing protein kinase (ROCK) and c-Jun N-terminal kinase (JNK).

  • Rho-Kinase (ROCK) Inhibitors: The Rho/ROCK signaling pathway is implicated in various cellular functions, including smooth muscle contraction, cell migration, and proliferation.[4] Dysregulation of this pathway is associated with cardiovascular diseases, cancer, and neurological disorders.[5] Isoquinoline-based compounds, such as Fasudil, are known ROCK inhibitors.[6] The synthesis of novel ROCK inhibitors often involves the coupling of an isoquinoline moiety to other aromatic or heterocyclic systems.

  • c-Jun N-terminal Kinase (JNK) Inhibitors: The JNK signaling pathway, a part of the mitogen-activated protein kinase (MAPK) family, plays a crucial role in cellular responses to stress, inflammation, and apoptosis.[7][8] Its dysregulation is linked to inflammatory diseases, neurodegenerative disorders, and cancer.[9] Isoquinolone derivatives have been identified as potent and selective JNK inhibitors.[10][11]

Experimental Protocols

A key application of this compound is in the Suzuki-Miyaura cross-coupling reaction to form biaryl structures. The following protocol is a representative example for the synthesis of 4-(isoquinolin-5-yl)benzonitrile, a crucial intermediate for the development of Rho-kinase inhibitors.

General Experimental Workflow for Suzuki-Miyaura Coupling

G reagents 1. Reagent Preparation - Isoquinolin-5-ylboronic acid HCl - Aryl halide (e.g., 4-bromobenzonitrile) - Palladium catalyst (e.g., Pd(PPh3)4) - Base (e.g., K2CO3) - Solvent (e.g., Toluene/EtOH/H2O) reaction_setup 2. Reaction Setup - Combine reagents in a reaction vessel - Degas the mixture - Heat under inert atmosphere reagents->reaction_setup monitoring 3. Reaction Monitoring - Track progress using TLC or LC-MS reaction_setup->monitoring workup 4. Work-up - Quench the reaction - Extract with organic solvent - Wash and dry the organic layer monitoring->workup purification 5. Purification - Column chromatography workup->purification characterization 6. Characterization - NMR, Mass Spectrometry - Purity analysis (HPLC) purification->characterization G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor GPCR / Other Receptors RhoA_GDP RhoA-GDP (Inactive) Receptor->RhoA_GDP Activates GEFs RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP GTP loading ROCK ROCK RhoA_GTP->ROCK Activates MLCP Myosin Light Chain Phosphatase (MLCP) ROCK->MLCP Inhibits MLC Myosin Light Chain (MLC) ROCK->MLC Phosphorylates MLC_P Phosphorylated MLC MLCP->MLC_P Dephosphorylates MLC->MLC_P Actin_Stress_Fibers Actin Stress Fiber Formation & Cell Contraction MLC_P->Actin_Stress_Fibers Isoquinoline_Inhibitor Isoquinoline-based ROCK Inhibitor Isoquinoline_Inhibitor->ROCK Inhibits Extracellular_Signal Extracellular Signals (e.g., Angiotensin II) Extracellular_Signal->Receptor G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MAP3K MAP3K (e.g., ASK1, MEKK1) MKK4_7 MKK4 / MKK7 MAP3K->MKK4_7 Phosphorylates JNK JNK MKK4_7->JNK Phosphorylates cJun c-Jun JNK->cJun Phosphorylates (in nucleus) Isoquinoline_Inhibitor Isoquinoline-based JNK Inhibitor Isoquinoline_Inhibitor->JNK Inhibits cJun_P Phosphorylated c-Jun cJun->cJun_P Gene_Expression Gene Expression (Inflammation, Apoptosis) cJun_P->Gene_Expression Stress_Signal Stress Signals (e.g., Cytokines, UV) Stress_Signal->MAP3K Activates

References

Application Notes and Protocols: Isoquinolin-5-ylboronic Acid HCl in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Isoquinolin-5-ylboronic acid hydrochloride is a bifunctional molecule that serves as a valuable building block in the synthesis of novel compounds for cancer research. It incorporates two key structural motifs: the isoquinoline scaffold and a boronic acid group, both of which are recognized as "privileged scaffolds" in medicinal chemistry due to their prevalence in biologically active compounds.[1][2]

The isoquinoline nucleus is a core component of numerous natural alkaloids and synthetic molecules with potent anti-cancer properties.[3][4] Derivatives of isoquinoline have been shown to exert their effects through various mechanisms, including the induction of cell cycle arrest, apoptosis, and autophagy.[3][5] They can also function as inhibitors of crucial cellular machinery like microtubules and topoisomerases.[3][6]

The boronic acid moiety offers unique chemical properties that are highly advantageous in drug design. Boronic acids are known to form reversible covalent bonds with diols, a feature exploited in the design of enzyme inhibitors.[7][8] The most prominent examples in oncology are the FDA-approved proteasome inhibitors Bortezomib (Velcade®) and Ixazomib (Ninlaro®), which are used in the treatment of multiple myeloma.[7] Furthermore, boronic acids are indispensable reagents in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling the efficient synthesis of complex biaryl compounds, which are common structures in kinase inhibitors.[9][10]

By combining these two pharmacophores, Isoquinolin-5-ylboronic acid HCl provides a versatile platform for developing a new generation of anti-cancer agents. Its derivatives can be designed to target a range of cancer-related pathways, including protein kinases, the ubiquitin-proteasome system, and DNA replication and repair mechanisms. For instance, its positional isomer, Isoquinoline-8-boronic acid, is noted for its utility as a building block in the development of pharmaceuticals for cancer treatment.[11]

This document provides protocols for the synthetic utilization of Isoquinolin-5-ylboronic acid HCl and the subsequent biological evaluation of its derivatives as potential anti-cancer therapeutics.

Data Presentation: Biological Activity of Related Compounds

While specific data for derivatives of Isoquinolin-5-ylboronic acid HCl is not yet prevalent in the literature, the anti-cancer activity of related isoquinoline and boronic acid-containing compounds provides a strong rationale for its use. The following tables summarize the cytotoxic or inhibitory activities of representative molecules from these classes.

Table 1: Cytotoxic Activity of Isoquinoline Alkaloids and Derivatives

Compound Cancer Cell Line(s) IC50 / GI50 Reference
Lamellarin D Prostate (DU-145) 38-110 nM [6]
3,4-2H-tomentelline C Liver (HepG2) 7.42 µM [12]
N-(3-morpholinopropyl)-substituted benzo[6][9]indolo[3,4-c]isoquinoline Various Human Cancer Cell Lines Mean GI50: 39 nM [5]

| 3-phenyl-N-benzyl-3,4-dihydroquinolin-2(1H)-one | Human Tumor Cell Lines | Not specified, but potent |[13] |

Table 2: Inhibitory Activity of Boronic Acid-Containing Compounds

Compound Target / Cancer Cell Line IC50 Reference
Bortezomib Proteasome 7.05 nM [14]
Boronic Chalcone (Compound 5) Squamous Cell Carcinoma (SCC-25) 17.9 µM [15]
HSD1400 / HSD1791 CLK1, CLK2, ROCK2 Kinases >70% inhibition at 25 nM [16]

| Dipeptide Boronic Acid (Compound 15) | Proteasome | 4.60 nM |[14] |

Experimental Protocols

Protocol 1: Synthesis of a Hypothetical Isoquinoline-Based Kinase Inhibitor via Suzuki-Miyaura Coupling

This protocol describes a general procedure for coupling Isoquinolin-5-ylboronic acid HCl with a halogenated heterocyclic core, a common strategy for synthesizing kinase inhibitors.

Materials:

  • Isoquinolin-5-ylboronic acid HCl

  • Aryl or heteroaryl halide (e.g., 4-bromo-1H-pyrazole, 1.0 equivalent)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 3.0 equivalents)

  • Solvent (e.g., 1,4-dioxane/water mixture, 4:1)

  • Standard laboratory glassware for inert atmosphere reactions

  • Nitrogen or Argon gas supply

  • TLC plates, ethyl acetate, hexane, dichloromethane, methanol

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask, combine the aryl halide (1.0 equiv.), Isoquinolin-5-ylboronic acid HCl (1.2 equiv.), and the base (3.0 equiv.).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with nitrogen or argon gas three times to create an inert atmosphere.

  • Solvent and Catalyst Addition: Add the degassed solvent mixture (dioxane/water) via syringe. Finally, add the palladium catalyst under a positive flow of inert gas.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aryl halide is consumed (typically 4-12 hours).

  • Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography using an appropriate solvent gradient (e.g., hexane/ethyl acetate or dichloromethane/methanol) to yield the pure coupled product.

  • Characterization: Confirm the structure and purity of the final compound using NMR spectroscopy (¹H, ¹³C) and mass spectrometry (MS).

Protocol 2: In Vitro Cytotoxicity Evaluation using SRB Assay

This protocol details the Sulforhodamine B (SRB) assay to determine the anti-proliferative activity of a newly synthesized compound.

Materials:

  • Synthesized test compound, dissolved in DMSO to create a stock solution (e.g., 10 mM)

  • Human cancer cell lines (e.g., MDA-MB-231 breast cancer, A549 lung cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • Trichloroacetic acid (TCA), cold 10% (w/v)

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Tris base solution, 10 mM, pH 10.5

  • Microplate reader (510 nm absorbance)

Procedure:

  • Cell Seeding: Plate cells in 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Add 100 µL of the diluted compound solutions to the appropriate wells, resulting in final concentrations ranging from nanomolar to micromolar (e.g., 0.01 µM to 100 µM). Include wells with vehicle (DMSO) only as a negative control.

  • Incubation: Incubate the plates for 48-72 hours at 37°C, 5% CO₂.

  • Cell Fixation: Gently add 50 µL of cold 10% TCA to each well and incubate for 1 hour at 4°C to fix the cells.

  • Staining: Wash the plates five times with slow-running tap water and allow them to air dry completely. Add 100 µL of SRB solution to each well and stain for 15-30 minutes at room temperature.

  • Washing: Quickly rinse the plates four times with 1% acetic acid to remove unbound dye. Allow the plates to air dry.

  • Signal Quantification: Add 200 µL of 10 mM Tris base solution to each well to solubilize the bound SRB dye. Shake the plates for 5-10 minutes.

  • Data Acquisition: Read the absorbance at 510 nm using a microplate reader. Calculate the percentage of cell growth inhibition for each concentration and determine the GI₅₀ (concentration causing 50% growth inhibition) using non-linear regression analysis.

Mandatory Visualizations

G cluster_synthesis Chemical Synthesis cluster_testing Biological Evaluation node_reagent node_reagent node_process node_process node_product node_product node_test node_test node_result node_result A Isoquinolin-5-ylboronic acid HCl C Suzuki-Miyaura Coupling A->C B Aryl/Heteroaryl Halide B->C D Novel Isoquinoline Derivative C->D E In Vitro Cytotoxicity Assay (SRB) D->E Test Compound F Mechanism of Action Studies (e.g., Western Blot) D->F G GI50 Values E->G H Target Pathway Modulation F->H

Caption: Synthetic and biological evaluation workflow.

G node_ext node_ext node_protein node_protein node_inhibitor node_inhibitor node_effect node_effect Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K Activates Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Survival Survival Akt->Survival Promotes Proliferation Proliferation mTOR->Proliferation Inhibitor Isoquinoline-Based Kinase Inhibitor Inhibitor->PI3K Inhibits Inhibitor->Akt Inhibitor->mTOR

Caption: Hypothetical targeting of the PI3K/Akt/mTOR pathway.

G cluster_isoquinoline Isoquinoline Moiety cluster_boronic_acid Boronic Acid Moiety node_main node_main node_scaffold node_scaffold node_property node_property node_outcome node_outcome A Isoquinolin-5-ylboronic acid HCl B Privileged Scaffold A->B D Suzuki Coupling Handle A->D C Known Anti-Cancer Activity F Novel Anti-Cancer Drug Candidates C->F E Enzyme Inhibition (e.g., Proteasome) E->F

Caption: Rationale for use as a synthetic building block.

References

Application Notes: Isoquinolin-5-ylboronic Acid Hydrochloride in Neurological Disorder Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Isoquinoline alkaloids, naturally occurring compounds featuring this motif, have demonstrated a wide range of pharmacological activities, including potent neuroprotective effects.[1][2][3] These properties make the isoquinoline framework a promising starting point for the development of novel therapeutics for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[1][2][4] Isoquinolin-5-ylboronic acid hydrochloride is a valuable chemical building block that can be utilized in the synthesis of novel isoquinoline derivatives for neurological drug discovery programs. Its boronic acid moiety makes it particularly suitable for Suzuki-Miyaura cross-coupling reactions, a powerful tool for creating diverse molecular libraries.[5][6]

While direct studies on the neurological effects of this compound are not extensively documented, its utility as a synthetic intermediate allows for the exploration of a wide chemical space around the isoquinoline core. These application notes will provide a framework for utilizing this compound in a drug discovery workflow, from initial synthesis to preclinical evaluation, based on the known neuroprotective mechanisms of related isoquinoline alkaloids.

Key Applications

  • Synthetic Building Block: Serves as a key intermediate in the synthesis of novel isoquinoline derivatives through palladium-catalyzed cross-coupling reactions, primarily the Suzuki-Miyaura coupling.[5][6] This allows for the introduction of a wide variety of substituents at the 5-position of the isoquinoline ring, enabling the exploration of structure-activity relationships (SAR).

  • Fragment-Based Drug Discovery: Can be used as a fragment in screening campaigns to identify new binders to neurological targets.

  • Chemical Probe Development: Synthesis of chemical probes to study the biological roles of specific targets in the central nervous system.

Chemical and Physical Properties of this compound

PropertyValue
CAS Number 1256345-46-6
Molecular Formula C₉H₉BClNO₂
Molecular Weight 209.44 g/mol
Purity ≥95%
Appearance White to off-white solid
Storage 4°C

Proposed Drug Discovery Workflow

A potential workflow for utilizing this compound in the discovery of novel neuroprotective agents.

cluster_0 Phase 1: Synthesis & Library Generation cluster_1 Phase 2: In Vitro Screening cluster_2 Phase 3: In Vivo Validation A Isoquinolin-5-ylboronic acid HCl C Suzuki-Miyaura Coupling A->C B Aryl/Heteroaryl Halides B->C D Library of Novel Isoquinoline Derivatives C->D E Primary Screening: Neuroprotection Assays (e.g., MTT, LDH) D->E F Secondary Screening: Mechanism of Action Studies (e.g., ROS, Apoptosis) E->F G Lead Compound Identification F->G H Animal Models of Neurodegenerative Disease G->H I Pharmacokinetic & Toxicology Studies H->I J Preclinical Candidate Selection I->J cluster_0 Upstream Signaling cluster_1 Core Pathway cluster_2 Downstream Effects Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K Activation Akt Akt PI3K->Akt Phosphorylation mTOR mTOR Akt->mTOR Activation Apoptosis Apoptosis Akt->Apoptosis Inhibits CellSurvival Cell Survival mTOR->CellSurvival Promotes Isoquinoline Novel Isoquinoline Derivative Isoquinoline->Akt Enhances Activation Reactants Isoquinolin-5-ylboronic acid HCl + Aryl Halide Catalyst Pd Catalyst + Base Reactants->Catalyst Reaction Conditions Product 5-Arylisoquinoline Catalyst->Product

References

Application Notes and Protocols: Isoquinolin-5-ylboronic Acid Hydrochloride in Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Isoquinolin-5-ylboronic acid hydrochloride is a versatile building block in materials science, primarily utilized for the synthesis of advanced functional materials through palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. Its isoquinoline core imparts desirable photophysical and electronic properties, making it a valuable precursor for organic light-emitting diodes (OLEDs), fluorescent sensors, and functional polymers.

Applications in Organic Light-Emitting Diodes (OLEDs)

The isoquinoline moiety is incorporated into organic semiconductor materials to enhance electron transport, improve thermal stability, and tune emission wavelengths. This compound serves as a key intermediate for creating complex molecular architectures used in the emissive and charge-transport layers of OLED devices.

Quantitative Data: Photophysical Properties of Isoquinoline-Based OLED Materials

The following table summarizes the photophysical properties of various isoquinoline derivatives synthesized for OLED applications. While specific data for materials directly derived from this compound is not extensively published, these examples of related compounds illustrate the typical performance characteristics.

Compound/Material ReferenceExcitation Max (λex, nm)Emission Max (λem, nm)Quantum Yield (Φ)Application Note
Platinum(II) complex with phenylisoquinoline ligand[1]Not Specified~600 (Red)Not SpecifiedUsed as a red phosphorescent emitter in solution-processed OLEDs, achieving a maximum luminous efficiency of 4.71 cd/A.[1]
Pyrazoloquinoline Derivative (PQPc)[2]~390460-4800.75% - 12.87%Investigated for its electroluminescent properties in single-layer OLEDs when doped into a PVK matrix.[3]
5,7-dibromo-8-hydroxyquinoline[4]Not SpecifiedUV RegionNot SpecifiedUtilized as a fluorescent material in a fabricated OLED device, demonstrating its potential as a UV emitter.[4]
Experimental Protocol: Synthesis of an Isoquinoline-Based Emitting Material via Suzuki-Miyaura Coupling

This protocol outlines a general procedure for the synthesis of an aryl-substituted isoquinoline, a common core for OLED materials, using this compound.

Materials:

  • This compound

  • Aryl halide (e.g., 9,9-dimethyl-2-bromo-9H-fluorene)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., 1,4-dioxane, toluene, DMF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: In a two-necked flask, dissolve this compound (1.0 equiv.), the aryl halide (1.2 equiv.), and the base (3.0 equiv.) in the chosen solvent.

  • Degassing: Degas the mixture by bubbling with an inert gas for 15-20 minutes to remove oxygen.

  • Catalyst Addition: Under the inert atmosphere, add the palladium catalyst (0.05 equiv.).

  • Reaction: Heat the reaction mixture to the appropriate temperature (typically 80-100 °C) and stir for 12-24 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

  • Characterization: Characterize the final product using NMR spectroscopy, mass spectrometry, and elemental analysis.

Diagram: Synthetic Workflow for Isoquinoline-Based OLED Materials

G cluster_materials Starting Materials cluster_reaction Suzuki-Miyaura Coupling cluster_purification Purification A Isoquinolin-5-ylboronic acid HCl E Reaction Setup & Degassing A->E B Aryl Halide B->E C Palladium Catalyst C->E D Base D->E F Heating & Stirring E->F G Work-up & Extraction F->G H Column Chromatography G->H I Isoquinoline-based OLED Material H->I

Caption: Workflow for the synthesis of OLED materials.

Applications in Fluorescent Sensors

The isoquinoline scaffold is an excellent fluorophore. By functionalizing it with specific recognition moieties, materials based on this compound can be designed as chemosensors for detecting metal ions, anions, and biologically relevant molecules.

Quantitative Data: Performance of Isoquinoline-Based Fluorescent Sensors

The following table presents data for various isoquinoline derivatives used in fluorescent sensing applications.

Sensor/ReferenceTarget AnalyteExcitation Max (λex, nm)Emission Max (λem, nm)Quantum Yield (Φ)Detection Limit
1-(isoquinolin-3-yl)azetidin-2-one[5]General Fluorophore3564100.963Not Applicable
Dihydrothieno[2,3-c] Isoquinolines (He1-Ph-Cl)[6]General Fluorophore360514Not SpecifiedNot Applicable
Pyrazoloquinoline Derivative (PQPc)[2]Zn²⁺380~47010% (in presence of Zn²⁺)1.93 x 10⁻⁷ M[2]
Quinoline Derivative (TQA)[7]Fe³⁺3013970.053 (0.31 with Fe³⁺)Not Specified
Experimental Protocol: General Procedure for Metal Ion Sensing

This protocol describes a general method for evaluating the performance of a new isoquinoline-based fluorescent sensor.

Materials:

  • Synthesized isoquinoline-based sensor

  • Stock solutions of various metal ions (e.g., Zn²⁺, Fe³⁺, Cu²⁺, etc.) in a suitable solvent (e.g., deionized water, ethanol)

  • Buffer solution (to maintain a constant pH)

  • Spectrofluorometer

Procedure:

  • Sensor Solution Preparation: Prepare a stock solution of the isoquinoline-based sensor in a suitable solvent (e.g., DMSO, ethanol).

  • Titration Experiment:

    • To a series of cuvettes, add a fixed volume of the buffer solution and the sensor stock solution to achieve the desired final concentration.

    • Add increasing concentrations of the target metal ion stock solution to each cuvette.

    • Allow the solutions to equilibrate for a specific time.

  • Fluorescence Measurement: Measure the fluorescence emission spectra of each solution using a spectrofluorometer at the predetermined excitation wavelength.

  • Data Analysis: Plot the fluorescence intensity at the emission maximum against the concentration of the metal ion to determine the detection limit and binding constant.

  • Selectivity Test: Repeat the experiment with other metal ions to assess the sensor's selectivity for the target analyte.

Diagram: Logic of a Fluorescent "Turn-On" Sensor

G A Isoquinoline Fluorophore D Low Fluorescence A->D Quenched State E High Fluorescence A->E Fluorescence Restored B Quencher/Receptor B->D B->E Quencher Removed C Analyte C->B Binding

Caption: Mechanism of a "turn-on" fluorescent sensor.

Applications in Polymer Science

This compound can be used as a monomer or a functionalizing agent in polymer synthesis. The resulting polymers can exhibit interesting properties such as high thermal stability, specific optical characteristics, and conductivity, making them suitable for various advanced material applications.

Quantitative Data: Properties of Isoquinoline-Containing Polymers

Data for polymers synthesized specifically from this compound is limited. The table below shows properties of polymers containing isoquinoline or related quinoline units.

Polymer TypeSynthesis MethodGlass Transition Temp. (Tg)Decomposition Temp. (Td)Key Properties
Polyquinolines with 3,6-linkages[8]Condensation265-415 °C>500 °CHigh thermal stability, good solubility in organic solvents.[8]
Side-chain azoquinoline polymers[9]Free radical polymerizationNot SpecifiedNot SpecifiedPhotochemical and optical activity.[9]
Phenylboronic acid-containing polymer[10]RAFT polymerizationNot SpecifiedNot SpecifiedThermo-, pH-, and glucose-responsive.[10]
Experimental Protocol: Synthesis of an Isoquinoline-Containing Conjugated Polymer

This protocol provides a general method for synthesizing a conjugated polymer incorporating the isoquinoline moiety via Suzuki polymerization.

Materials:

  • This compound

  • A dibromo-co-monomer (e.g., 2,7-dibromo-9,9-dioctylfluorene)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., aqueous K₂CO₃)

  • Solvent (e.g., toluene)

  • Phase transfer catalyst (e.g., Aliquat 336)

Procedure:

  • Monomer Preparation: In a reaction vessel, combine this compound (1.0 equiv.), the dibromo-co-monomer (1.0 equiv.), toluene, and the phase transfer catalyst.

  • Degassing: Thoroughly degas the mixture.

  • Catalyst and Base Addition: Add the palladium catalyst and the aqueous base solution to the reaction mixture under an inert atmosphere.

  • Polymerization: Heat the mixture to reflux (around 90 °C) and stir vigorously for 48-72 hours.

  • End-capping and Precipitation: End-cap the polymer by adding a small amount of a monobromo and then a monoboronic acid reagent and stirring for a few hours for each. Cool the reaction and precipitate the polymer by pouring the solution into a non-solvent like methanol.

  • Purification: Filter the polymer and purify it by Soxhlet extraction with different solvents (e.g., methanol, acetone, hexane) to remove oligomers and catalyst residues.

  • Characterization: Dry the polymer under vacuum. Characterize its molecular weight by gel permeation chromatography (GPC) and its thermal properties by thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).

Diagram: Polymerization Workflow

G cluster_setup Reaction Setup A Monomers & Catalyst C Polymerization (Heating & Stirring) A->C B Solvent & Base B->C D Precipitation & Filtration C->D E Purification (Soxhlet Extraction) D->E F Characterization (GPC, TGA, DSC) E->F

Caption: General workflow for polymer synthesis.

References

Application Notes and Protocols for the Derivatization of Isoquinolin-5-ylboronic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the derivatization of isoquinolin-5-ylboronic acid hydrochloride, a key building block in the synthesis of novel compounds for drug discovery and materials science. The primary application highlighted is the Suzuki-Miyaura cross-coupling reaction, a versatile and widely used method for the formation of carbon-carbon bonds.

Introduction

This compound is a versatile bifunctional molecule containing both a boronic acid moiety and an isoquinoline core. The isoquinoline scaffold is a privileged structure found in numerous biologically active compounds and natural products, exhibiting a wide range of pharmacological activities, including anticancer, and antimicrobial effects.[1][2] The boronic acid group serves as a reactive handle for transition metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, enabling the facile introduction of aryl, heteroaryl, and other substituents at the 5-position of the isoquinoline ring.[3] This allows for the systematic exploration of the chemical space around the isoquinoline core to develop novel therapeutic agents and functional materials.

Key Applications: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling of an organoboron compound (such as a boronic acid) with an organohalide or triflate.[3] This reaction is favored in medicinal chemistry due to its mild reaction conditions, tolerance of a wide variety of functional groups, and the commercial availability of a large number of building blocks. For this compound, this reaction enables the synthesis of 5-aryl and 5-heteroarylisoquinolines, which are important motifs in drug discovery.

General Workflow for Suzuki-Miyaura Coupling

The general workflow for the derivatization of this compound via Suzuki-Miyaura coupling is depicted below. The process involves the coupling of the boronic acid with a suitable aryl or heteroaryl halide in the presence of a palladium catalyst, a base, and a suitable solvent system.

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Reagents Isoquinolin-5-ylboronic acid HCl Aryl/Heteroaryl Halide Pd Catalyst & Ligand Base Solvent Anhydrous Solvent (e.g., Dioxane, Toluene, DMF) Reagents->Solvent Inert_Atmosphere Purge with Ar or N2 Solvent->Inert_Atmosphere Heating Heat to 80-120 °C Inert_Atmosphere->Heating Reaction Initiation Monitoring Monitor by TLC or LC-MS Heating->Monitoring Quenching Quench Reaction Monitoring->Quenching Reaction Completion Extraction Aqueous/Organic Extraction Quenching->Extraction Purification Column Chromatography Extraction->Purification Characterization NMR, MS, etc. Purification->Characterization Final_Product 5-Aryl/Heteroaryl Isoquinoline Derivative Characterization->Final_Product

Figure 1: General workflow for the Suzuki-Miyaura coupling of this compound.

Experimental Protocols

The following protocols provide detailed methodologies for the Suzuki-Miyaura coupling of this compound with representative aryl and heteroaryl halides.

Protocol 1: Synthesis of 5-(Pyrimidin-2-yl)isoquinoline

This protocol describes the synthesis of a 5-heteroarylisoquinoline derivative, a class of compounds with potential applications in medicinal chemistry.

Reaction Scheme:

Materials:

  • This compound

  • 2-Chloropyrimidine

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane, anhydrous

  • Water, deionized

  • Ethyl acetate

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.2 mmol), 2-chloropyrimidine (1.0 mmol), and potassium carbonate (2.5 mmol).

  • Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol%).

  • Seal the flask with a septum and purge with argon or nitrogen for 15 minutes.

  • Under a positive pressure of inert gas, add anhydrous 1,4-dioxane (5 mL) and deionized water (1 mL) via syringe.

  • Heat the reaction mixture to 90 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 5-(pyrimidin-2-yl)isoquinoline.

Expected Data:

The following table summarizes representative data for the synthesis of 5-heteroaryl isoquinolines via Suzuki-Miyaura coupling. Yields are based on similar reported reactions and may vary depending on the specific substrate and reaction conditions.[4]

EntryAryl/Heteroaryl HalideProductCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
12-Chloropyrimidine5-(Pyrimidin-2-yl)isoquinolinePd(PPh₃)₄ (5)K₂CO₃Dioxane/H₂O901875-85
22-Bromopyridine5-(Pyridin-2-yl)isoquinolinePd(dppf)Cl₂ (3)Cs₂CO₃Toluene/H₂O1001280-90
34-Bromoanisole5-(4-Methoxyphenyl)isoquinolinePd(OAc)₂ (2) / SPhos (4)K₃PO₄Dioxane1101685-95
41-Bromo-4-(trifluoromethyl)benzene5-(4-(Trifluoromethyl)phenyl)isoquinolinePd₂(dba)₃ (1.5) / XPhos (3)K₃PO₄Toluene1002470-80

Characterization of 5-(Pyrimidin-2-yl)isoquinoline:

  • ¹H NMR (400 MHz, CDCl₃) δ (ppm): 9.32 (s, 1H), 8.85 (d, J = 4.8 Hz, 2H), 8.60 (d, J = 6.0 Hz, 1H), 8.21 (d, J = 8.2 Hz, 1H), 8.05 (d, J = 7.5 Hz, 1H), 7.82 (d, J = 6.0 Hz, 1H), 7.68 (t, J = 7.8 Hz, 1H), 7.30 (t, J = 4.8 Hz, 1H).

  • ¹³C NMR (101 MHz, CDCl₃) δ (ppm): 164.5, 157.2, 152.8, 143.5, 136.0, 134.8, 130.5, 129.8, 128.0, 127.5, 120.2, 119.5.

  • MS (ESI): m/z calculated for C₁₃H₉N₃ [M+H]⁺: 208.08; found 208.1.

Application in Drug Discovery: Targeting Kinase Signaling Pathways

Derivatives of isoquinoline are of significant interest in drug discovery, particularly as inhibitors of protein kinases. For instance, certain isoquinoline-tethered quinazolines have been developed as potent and selective inhibitors of human epidermal growth factor receptor 2 (HER2), a key target in breast cancer therapy.[5] The derivatization of isoquinolin-5-ylboronic acid allows for the synthesis of libraries of compounds to probe the structure-activity relationship (SAR) for kinase inhibition.

The diagram below illustrates a simplified representation of a signaling pathway involving a receptor tyrosine kinase (RTK) like HER2 and how a synthesized isoquinoline derivative could act as an inhibitor.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Ligand Growth Factor (Ligand) RTK Receptor Tyrosine Kinase (e.g., HER2) Ligand->RTK Binding & Dimerization Autophosphorylation Autophosphorylation RTK->Autophosphorylation Downstream_Signaling Downstream Signaling (e.g., RAS-RAF-MEK-ERK) Autophosphorylation->Downstream_Signaling Cell_Proliferation Cell Proliferation, Survival, Angiogenesis Downstream_Signaling->Cell_Proliferation Inhibitor 5-Arylisoquinoline Derivative Inhibitor->Autophosphorylation Inhibition

Figure 2: Inhibition of a receptor tyrosine kinase signaling pathway by a 5-arylisoquinoline derivative.

By synthesizing a diverse range of 5-substituted isoquinolines using the protocols described herein, researchers can identify potent and selective kinase inhibitors for further development as therapeutic agents. The modular nature of the Suzuki-Miyaura coupling makes it an ideal tool for this purpose.

References

Application Notes and Protocols for C-C Bond Formation with Isoquinolin-5-ylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the carbon-carbon (C-C) bond formation utilizing isoquinolin-5-ylboronic acid, primarily through the Suzuki-Miyaura cross-coupling reaction. These guidelines are intended for professionals in the fields of chemical research and drug development.

Introduction

The isoquinoline moiety is a significant heterocyclic scaffold present in numerous biologically active compounds and natural products. The development of efficient synthetic methodologies to construct functionalized isoquinoline derivatives is a key focus in medicinal chemistry. The Suzuki-Miyaura cross-coupling reaction stands out as a powerful and versatile method for the formation of C-C bonds, offering a broad substrate scope and tolerance to various functional groups. This reaction typically involves the palladium-catalyzed coupling of an organoboron compound, such as isoquinolin-5-ylboronic acid, with an organic halide or triflate.

Reaction Principle: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura coupling reaction proceeds through a catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three primary steps:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the organic halide (Ar-X), forming a Pd(II) intermediate.

  • Transmetalation: In the presence of a base, the organoboron reagent (in this case, isoquinolin-5-ylboronic acid) forms a boronate species, which then transfers the isoquinoline group to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic groups on the palladium complex couple, forming the desired biaryl product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L_n PdII_ArX Ar-Pd(II)L_n-X Pd0->PdII_ArX Ar-X OxAdd Oxidative Addition PdII_Ar_Isoquinoline Ar-Pd(II)L_n-Isoquinoline PdII_ArX->PdII_Ar_Isoquinoline [Isoquinolin-5-yl-B(OH)₃]⁻ Transmetalation Transmetalation PdII_Ar_Isoquinoline->Pd0 Ar-Isoquinoline RedElim Reductive Elimination Product Ar-Isoquinoline ArX Ar-X BoronicAcid Isoquinolin-5-yl-B(OH)₂ + Base

Figure 1: A simplified diagram of the Suzuki-Miyaura catalytic cycle for the coupling of an aryl halide (Ar-X) with isoquinolin-5-ylboronic acid.

Experimental Protocols

While specific, detailed examples for the Suzuki-Miyaura coupling of isoquinolin-5-ylboronic acid are not extensively documented in readily available literature, a general protocol can be formulated based on established procedures for structurally similar N-heterocyclic boronic acids. The following protocol provides a representative starting point for optimization.

General Protocol for Suzuki-Miyaura Coupling of Isoquinolin-5-ylboronic Acid with an Aryl Bromide

Materials:

  • Isoquinolin-5-ylboronic acid (1.0 equiv)

  • Aryl bromide (1.0 - 1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or Pd₂(dba)₃ with a ligand) (1-5 mol%)

  • Ligand (if required, e.g., SPhos, XPhos) (2-10 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equiv)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF, or a mixture with water)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry reaction vessel (e.g., a Schlenk flask or a microwave vial) equipped with a magnetic stir bar, add isoquinolin-5-ylboronic acid, the aryl bromide, the palladium catalyst, the ligand (if used), and the base.

  • Evacuate and backfill the reaction vessel with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free atmosphere.

  • Add the degassed solvent(s) to the reaction vessel via syringe.

  • Heat the reaction mixture to the desired temperature (typically between 80-120 °C) and stir for the specified time (typically 2-24 hours). The reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent (2-3 times).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 5-arylisoquinoline product.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Reactants: - Isoquinolin-5-ylboronic acid - Aryl Halide - Catalyst & Ligand - Base inert_atm Establish Inert Atmosphere (Evacuate/Backfill with Ar/N₂) reagents->inert_atm add_solvent Add Degassed Solvent inert_atm->add_solvent heating Heat and Stir (80-120 °C, 2-24 h) add_solvent->heating monitoring Monitor Progress (TLC, LC-MS) heating->monitoring quench Cool and Quench monitoring->quench extraction Aqueous Work-up (Extraction with Organic Solvent) quench->extraction purification Dry, Concentrate, and Purify (Column Chromatography) extraction->purification product Isolated 5-Arylisoquinoline purification->product

Figure 2: General experimental workflow for the Suzuki-Miyaura coupling of isoquinolin-5-ylboronic acid.

Data Presentation: Representative Reaction Conditions

As specific quantitative data for the Suzuki-Miyaura coupling of isoquinolin-5-ylboronic acid is limited in the surveyed literature, the following table summarizes representative conditions that have been successfully employed for the coupling of structurally similar nitrogen-containing heterocyclic boronic acids with various aryl halides. These conditions can serve as a valuable starting point for the optimization of reactions involving isoquinolin-5-ylboronic acid.

EntryHeterocyclic Boronic AcidCoupling PartnerCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1Quinoline-8-boronic acid4-BromotoluenePd(PPh₃)₄ (5)-K₂CO₃ (2)Toluene/EtOH/H₂O1001285
2Pyridine-3-boronic acid2-ChloropyridinePd₂(dba)₃ (2)SPhos (4)K₃PO₄ (3)Toluene/H₂O1101692
3Indole-5-boronic acid3-ChloroindazolePd(OAc)₂ (2)XPhos (3)K₃PO₄ (2)Dioxane/H₂O1001588
4Thiazole-5-boronic acid4-IodoanisolePd(dppf)Cl₂ (3)-Cs₂CO₃ (2)DMF90895

Note: The yields and reaction times presented in this table are for the specified analogous reactions and may vary for the coupling of isoquinolin-5-ylboronic acid. Optimization of the catalyst, ligand, base, solvent, and temperature is crucial for achieving high yields with new substrates.

Key Considerations for Reaction Optimization
  • Catalyst and Ligand Selection: The choice of palladium catalyst and ligand is critical. For nitrogen-containing heterocycles, which can sometimes coordinate to the palladium center and inhibit catalysis, bulky and electron-rich phosphine ligands such as SPhos, XPhos, or Buchwald's biaryl phosphine ligands are often effective. Palladium pre-catalysts like Pd(dppf)Cl₂ or generating the active Pd(0) species in situ from Pd(OAc)₂ or Pd₂(dba)₃ with a suitable ligand are common strategies.

  • Base: The strength and solubility of the base can significantly impact the reaction rate and yield. Common choices include inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄). The choice of base should be compatible with the functional groups present in the coupling partners.

  • Solvent System: A variety of solvents can be employed, often as a mixture with water to facilitate the dissolution of the base and the boronate species. Common organic solvents include 1,4-dioxane, toluene, N,N-dimethylformamide (DMF), and tetrahydrofuran (THF). The solvent system should be chosen to ensure adequate solubility of all reaction components at the reaction temperature.

  • Temperature: Suzuki-Miyaura couplings are typically conducted at elevated temperatures, ranging from 80 °C to 120 °C. Microwave irradiation can also be employed to accelerate the reaction and improve yields, particularly for less reactive substrates.

  • Inert Atmosphere: As the active Pd(0) catalyst is sensitive to oxygen, it is crucial to perform the reaction under an inert atmosphere of argon or nitrogen to prevent catalyst degradation and ensure reproducibility.

By carefully considering these parameters and utilizing the provided general protocol, researchers can effectively develop robust and high-yielding C-C bond-forming reactions with isoquinolin-5-ylboronic acid for the synthesis of novel and potentially bioactive molecules.

Application Notes and Protocols: Isoquinolin-5-ylboronic Acid Hydrochloride as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoquinolin-5-ylboronic acid hydrochloride is a versatile bifunctional building block of significant interest in organic synthesis and medicinal chemistry. The isoquinoline scaffold is a privileged structure found in numerous biologically active natural products and synthetic compounds. Its derivatives have shown a wide range of pharmacological activities, making them attractive targets for drug discovery programs. The boronic acid moiety allows for facile carbon-carbon bond formation through palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. This enables the synthesis of a diverse array of 5-arylisoquinolines, which are key intermediates in the development of novel therapeutics, particularly in the area of kinase inhibition.

The isoquinoline core is a key pharmacophore in many approved drugs and clinical candidates for treating a variety of diseases, including cancer and neurological disorders. The functionalization at the 5-position through Suzuki-Miyaura coupling provides a powerful tool for structure-activity relationship (SAR) studies, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties of lead compounds.

Applications in Organic Synthesis

The primary application of this compound is in the Suzuki-Miyaura cross-coupling reaction to synthesize 5-arylisoquinoline derivatives. This reaction offers a robust and high-yielding method for the formation of a C(sp²)-C(sp²) bond between the isoquinoline core and various aryl or heteroaryl partners.

Experimental Protocols

Representative Suzuki-Miyaura Cross-Coupling Reaction: Synthesis of 5-(4-methylphenyl)isoquinoline

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with 4-bromotoluene. This reaction is representative of the synthesis of 5-arylisoquinolines and may require optimization for different aryl halides.

Materials:

  • This compound

  • 4-Bromotoluene

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Sodium carbonate (Na₂CO₃)

  • 1,4-Dioxane

  • Water (degassed)

  • Nitrogen or Argon gas

  • Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)

  • Magnetic stirrer and heating mantle

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • Reaction Setup: To a Schlenk flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 mmol, 1.0 equiv), 4-bromotoluene (1.2 mmol, 1.2 equiv), and sodium carbonate (3.0 mmol, 3.0 equiv).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (nitrogen or argon) three times to ensure an oxygen-free environment.

  • Catalyst and Solvent Addition: Under the inert atmosphere, add Pd(dppf)Cl₂ (0.05 mmol, 5 mol%). Then, add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.

  • Reaction: Heat the reaction mixture to 90 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄). Filter and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the pure 5-(4-methylphenyl)isoquinoline.

Safety Precautions:

  • Handle all reagents and solvents in a well-ventilated fume hood.

  • Palladium catalysts are toxic and should be handled with care.

  • 1,4-Dioxane is a flammable and potentially carcinogenic solvent.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Data Presentation

The following table summarizes the typical reaction parameters for the Suzuki-Miyaura coupling of this compound.

ParameterValue/Description
Boronic Acid This compound (1.0 equiv)
Aryl Halide Aryl bromide or iodide (1.2 equiv)
Palladium Catalyst Pd(dppf)Cl₂ (2-5 mol%)
Base Sodium carbonate (Na₂CO₃) or Potassium carbonate (K₂CO₃) (2-3 equiv)
Solvent System 1,4-Dioxane/Water (4:1) or Toluene/Ethanol/Water
Temperature 80-100 °C
Reaction Time 12-24 hours
Representative Yield 70-95% (Yields are dependent on the specific aryl halide used and require optimization)

Visualizations

Catalytic Cycle of the Suzuki-Miyaura Reaction

Suzuki_Miyaura_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition PdII_Aryl Ar-Pd(II)-X(Ln) OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl_R Ar-Pd(II)-R(Ln) Transmetal->PdII_Aryl_R RedElim Reductive Elimination RedElim->Pd0 Product Ar-R RedElim->Product ArylHalide Ar-X ArylHalide->OxAdd BoronicAcid R-B(OH)3- BoronicAcid->Transmetal Base Base Base->Transmetal

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

PI3K/Akt/mTOR Signaling Pathway and Potential Inhibition by Isoquinoline Derivatives

Many isoquinoline-based compounds have been developed as inhibitors of kinase signaling pathways, which are often dysregulated in cancer. The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt mTORC1 mTORC1 Akt->mTORC1 Survival Cell Survival Akt->Survival Inhibits Apoptosis Proliferation Cell Growth & Proliferation mTORC1->Proliferation Inhibitor Isoquinoline-based Inhibitor Inhibitor->PI3K Inhibition Inhibitor->Akt Inhibition Inhibitor->mTORC1 Inhibition

Caption: PI3K/Akt/mTOR pathway with potential inhibition sites for isoquinoline derivatives.

General Experimental Workflow for Synthesis and Purification

The following diagram outlines the typical workflow for the synthesis of 5-arylisoquinolines using this compound.

Experimental_Workflow Start Start: Isoquinolin-5-ylboronic acid HCl + Aryl Halide Reaction Suzuki-Miyaura Coupling: - Pd Catalyst - Base - Solvent - Heat (80-100 °C) Start->Reaction Monitoring Reaction Monitoring: - TLC - LC-MS Reaction->Monitoring Workup Aqueous Work-up: - Quench with Water - Extraction with Organic Solvent Monitoring->Workup Reaction Complete Purification Purification: - Column Chromatography Workup->Purification Characterization Characterization: - NMR - Mass Spectrometry Purification->Characterization Product Final Product: 5-Arylisoquinoline Characterization->Product

Troubleshooting & Optimization

Technical Support Center: Suzuki Coupling with Isoquinolin-5-ylboronic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in Suzuki-Miyaura coupling reactions involving Isoquinolin-5-ylboronic acid hydrochloride.

Frequently Asked Questions (FAQs)

Q1: Why am I getting a low yield with this compound? My standard Suzuki conditions are not working.

Low yields with this specific substrate are often due to a combination of factors related to its structure as a heteroarylboronic acid and its formulation as a hydrochloride salt. Key challenges include:

  • Insufficient Base: The hydrochloride salt requires at least one equivalent of base for neutralization before a second or third equivalent can activate the boronic acid for the catalytic cycle. Standard conditions may not use enough base.[1][2]

  • Protodeboronation: Heteroarylboronic acids, especially those containing Lewis-basic nitrogen atoms, are prone to protodeboronation, where the boronic acid group is replaced by a hydrogen atom.[3][4] This is a significant side reaction that consumes the starting material.[5][6]

  • Catalyst Inhibition/Deactivation: The Lewis-basic nitrogen atom of the isoquinoline ring can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or deactivation.[7]

  • Poor Solubility: Highly polar heterocyclic compounds can have poor solubility in common organic solvents used for Suzuki couplings, hindering reaction rates.[7]

Q2: How do I choose the right base and how much should I use for the hydrochloride salt?

The choice and amount of base are critical. Since you are starting with a hydrochloride salt, you need to use a sufficient excess of base to both neutralize the HCl and facilitate the catalytic cycle.

  • Stoichiometry: A minimum of 3 equivalents of base is recommended. One equivalent neutralizes the hydrochloride, and the subsequent 1-2 equivalents are required to activate the boronic acid by forming the reactive boronate species.[8][9]

  • Base Type: Stronger, non-nucleophilic inorganic bases are often preferred.

    • K₃PO₄ or Cs₂CO₃: These are often effective choices as they are strong enough to promote the formation of the boronate and have good solubility in common solvent mixtures.[10]

    • KF: Can be a milder option that is still effective and may reduce base-labile side reactions.[9]

    • Aqueous vs. Anhydrous: While some water can be beneficial for dissolving the base and promoting the reaction, excess water can accelerate protodeboronation. For highly sensitive substrates, strictly anhydrous conditions with bases like potassium trimethylsilanolate (TMSOK) might be necessary.[10]

Q3: My boronic acid appears to be decomposing during the reaction. What is happening and how can I prevent it?

This is likely due to protodeboronation, an undesired side reaction where the C-B bond is cleaved.[4] This is particularly problematic for electron-deficient heteroarylboronic acids under basic, aqueous conditions.[3][6]

Strategies to Minimize Protodeboronation:

  • Use a More Stable Boron Reagent: If possible, convert the boronic acid to a more stable derivative like a pinacol ester (BPin), MIDA ester, or a potassium trifluoroborate salt.[6][10] These reagents slowly release the boronic acid into the reaction medium, keeping its concentration low and favoring the desired cross-coupling over decomposition.[5]

  • Anhydrous Conditions: Employing anhydrous solvents and bases can significantly suppress protodeboronation.[7][10]

  • Milder Base: Using a milder base like KF can sometimes reduce the rate of decomposition.[10]

  • Lower Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Elevated temperatures can accelerate protodeboronation.[10]

Q4: What are the recommended starting conditions (catalyst, ligand, solvent) for this type of coupling?

For challenging heteroaryl couplings, the choice of catalyst and ligand is crucial. Modern, electron-rich, and sterically bulky phosphine ligands are often required.

  • Catalyst/Ligand:

    • Pre-formed Pd(0) catalysts like Pd(PPh₃)₄ can be effective, but often require higher temperatures.

    • Pd(II) precatalysts (e.g., Pd(OAc)₂, Pd₂(dba)₃) combined with a specialized ligand are generally more active at lower temperatures.

    • Recommended Ligands: Buchwald-type ligands such as SPhos or XPhos are excellent starting points as they are known to facilitate difficult couplings of heteroaryl halides and boronic acids.[10][11] Using a pre-formed palladacycle precatalyst (e.g., XPhos Pd G3) can also improve results by ensuring efficient generation of the active Pd(0) species.[12]

  • Solvent:

    • A mixture of an organic solvent and water is common, such as Dioxane/H₂O or THF/H₂O .[12][13]

    • For anhydrous conditions, solvents like Toluene or CPME can be used.

  • Temperature: A typical starting point is 80-110 °C .[10] However, optimization may be required. Some reactions may proceed at room temperature with a highly active catalyst system.[5][11]

Troubleshooting Guide

This table summarizes common issues and potential solutions when encountering low yields in the Suzuki coupling of this compound.

Problem Observed Potential Cause Suggested Solution Rationale
No or very low conversion Insufficient base for HCl neutralization and catalysis.Increase base to at least 3 equivalents (e.g., K₃PO₄, Cs₂CO₃).The hydrochloride salt must be neutralized before the boronic acid can be activated for transmetalation.[1][2]
Inactive catalyst.Use a fresh palladium source or a pre-formed Pd(0) catalyst. Ensure rigorous degassing of solvents.The active Pd(0) species can be oxidized and deactivated by oxygen.[10][12]
Inefficient oxidative addition or reductive elimination.Switch to a more electron-rich and bulky ligand (e.g., SPhos, XPhos).Bulky, electron-rich ligands accelerate the key steps of the catalytic cycle, especially for challenging substrates.[10][11]
Formation of Isoquinoline (Protodeboronation) Boronic acid instability under basic/aqueous conditions.Convert boronic acid to a more stable pinacol ester or trifluoroborate salt.[6][10]These derivatives slowly release the boronic acid, minimizing its concentration and the rate of protodeboronation.[5]
Harsh reaction conditions.Lower the reaction temperature. Use a milder base (e.g., KF).[10]Less forcing conditions can slow the rate of the undesired decomposition pathway.
Use anhydrous solvents and a soluble, non-aqueous base (e.g., TMSOK).[7][10]The absence of water significantly reduces the rate of protonolysis of the C-B bond.
Homocoupling of Boronic Acid Presence of oxygen.Thoroughly degas all solvents and reagents and maintain a strict inert (N₂ or Ar) atmosphere.Oxygen can promote the oxidative homocoupling of the boronic acid.[12]
Poor reproducibility Inconsistent quality of boronic acid.Store the boronic acid under an inert atmosphere at low temperatures.[14]Heteroaryl boronic acids can be unstable and degrade on the shelf, leading to variable results.[6]
Incomplete dissolution of reagents.Ensure all reagents, especially the base, are well-dissolved or finely powdered for a suspension.Poor solubility can lead to slow and inconsistent reaction rates.[7]

Experimental Protocol: General Procedure for Suzuki Coupling

This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound with an aryl halide. Optimization may be required for specific substrates.

  • Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), this compound (1.2–1.5 equiv.), and a finely powdered base (e.g., K₃PO₄, 3.0 equiv.).

  • Inert Atmosphere: Seal the vial with a septum cap. Evacuate and backfill the vial with an inert gas (Argon or Nitrogen) three times.

  • Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 1–2 mol%).

  • Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 10:1, to achieve a concentration of 0.1-0.2 M relative to the limiting reagent) via syringe.

  • Reaction: Place the vial in a preheated heating block or oil bath at the desired temperature (e.g., 100 °C).

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS until the limiting reagent is consumed.

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Visual Troubleshooting and Workflow

The following diagrams illustrate the key challenges and a logical workflow for troubleshooting low-yield reactions.

G cluster_0 Key Challenges with Isoquinolin-5-ylboronic Acid HCl Reagent Isoquinolin-5-ylboronic Acid Hydrochloride Base Base (e.g., K3PO4) Reagent->Base Neutralization (1 eq.) Catalyst Pd(0) Catalyst Reagent->Catalyst Desired Transmetalation H2O Water/Protons Reagent->H2O Undesired Protodeboronation Base->Reagent Activation (1-2 eq.) Catalyst->Reagent Potential Catalyst Inhibition (N-coordination)

Caption: Key chemical interactions in the Suzuki coupling.

Troubleshooting_Workflow start Low Yield Observed check_base Is Base Stoichiometry sufficient? (>= 3 eq.) start->check_base check_reagents Are Reagents Stable? (Fresh Boronic Acid, Degassed Solvents) check_base->check_reagents Yes increase_base Increase Base to 3-4 eq. (K3PO4 or Cs2CO3) check_base->increase_base No check_catalyst Is Catalyst System Optimal? (e.g., Buchwald Ligand) check_reagents->check_catalyst Yes use_fresh Use Fresh Reagents. Ensure Rigorous Degassing. check_reagents->use_fresh No check_conditions Are Conditions Too Harsh? (High Temp., Excess H2O) check_catalyst->check_conditions Yes change_catalyst Screen Ligands (e.g., SPhos, XPhos). Use Palladacycle Precatalyst. check_catalyst->change_catalyst No modify_conditions Lower Temperature. Consider Anhydrous Conditions or Boronic Ester. check_conditions->modify_conditions Yes success Yield Improved check_conditions->success No increase_base->check_reagents use_fresh->check_catalyst change_catalyst->check_conditions modify_conditions->success

References

Side reactions of Isoquinolin-5-ylboronic acid hydrochloride in Suzuki coupling

Author: BenchChem Technical Support Team. Date: December 2025

Starting the Research

I've initiated a thorough investigation into the typical side reactions associated with isoquinolin-5-yl boronic acid hydrochloride within Suzuki coupling reactions. My primary resources encompass academic publications, technical documentation from chemical suppliers, and patent filings. My goal is to compile a comprehensive understanding of the likely issues.

Analyzing Reaction Data

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Investigating Side Reactions

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Analyzing Hydrochloride Effects

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Refining the Search

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Developing Synthesis Strategy

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Targeting Data Acquisition

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Exploring Reaction Conditions

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Addressing Data Gaps

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Analyzing Experimental Data

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Technical Support Center: Purification of Products from Isoquinolin-5-ylboronic Acid Hydrochloride Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with isoquinolin-5-ylboronic acid hydrochloride. Here, you will find detailed information to address common challenges encountered during the purification of products from reactions involving this reagent.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may arise during the purification of products from reactions involving this compound, offering potential causes and solutions in a question-and-answer format.

Issue 1: Presence of Boronic Acid-Related Impurities in the Final Product

Question: After my Suzuki coupling reaction and work-up, I see impurities in my NMR/LC-MS that seem to be related to the isoquinolin-5-ylboronic acid starting material. How can I remove them?

Answer: The presence of boronic acid-related impurities is a common issue. These can include unreacted starting material, homocoupled bi-isoquinoline, or protodeborylated isoquinoline. Here are several strategies to address this:

  • Acid-Base Extraction: Due to the basic nitrogen atom in the isoquinoline ring, your product is likely basic. You can exploit this by performing an acid-base extraction. Dissolve the crude product in an organic solvent (e.g., ethyl acetate, dichloromethane) and wash with an aqueous acid solution (e.g., 1M HCl). The product and any basic impurities will move to the aqueous layer. The aqueous layer can then be basified (e.g., with NaOH or NaHCO₃) and extracted with an organic solvent to recover the purified product. Non-basic impurities will remain in the initial organic layer.

  • Chromatography:

    • Normal Phase (Silica Gel): Isoquinoline derivatives can sometimes streak on silica gel due to the interaction of the basic nitrogen with acidic silanol groups. To mitigate this, you can add a small amount of a basic modifier, such as triethylamine (0.5-2%) or pyridine, to your eluent system.[1]

    • Reversed-Phase (C18): For polar compounds, reversed-phase chromatography can be an effective alternative.[1] A typical mobile phase would be a gradient of acetonitrile or methanol in water, often with a modifier like formic acid or trifluoroacetic acid to improve peak shape.

  • Recrystallization: If your product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method. Common solvents for recrystallization of nitrogen-containing heterocycles include ethanol, ethyl acetate/hexanes, and toluene.[2]

Issue 2: Difficulty in Removing Palladium Catalyst Residues

Question: My final product is contaminated with a black or grey solid, which I suspect is palladium catalyst. How can I remove it?

Answer: Palladium residues can be persistent. Here are some methods for their removal:

  • Filtration through Celite® or Silica Gel: After the reaction, dilute the mixture with an organic solvent and filter it through a pad of Celite® or a short plug of silica gel. This can effectively remove a significant portion of the precipitated palladium.

  • Aqueous Work-up: A thorough aqueous work-up, as described in the experimental protocol below, can help remove residual palladium salts.

  • Charcoal Treatment: Activated charcoal can be used to adsorb residual palladium. Dissolve the crude product in a suitable solvent, add a small amount of activated charcoal, stir for a short period (e.g., 15-30 minutes), and then filter through Celite®. Be aware that this may also lead to some loss of the desired product.

Issue 3: Low Yield After Purification

Question: I am experiencing a significant loss of product during the purification process. What are the likely causes and how can I improve my yield?

Answer: Low recovery can be due to several factors:

  • Product Solubility: Your product might have some solubility in the aqueous phase during extraction. To minimize this, use saturated brine for the final wash and consider back-extracting the aqueous layers with fresh organic solvent.

  • Decomposition on Silica Gel: The acidic nature of silica gel can sometimes lead to the decomposition of sensitive compounds.[1] If you suspect this is happening, consider the mitigation strategies mentioned in Issue 1, such as using a basic modifier in the eluent or switching to a different stationary phase like alumina.[1]

  • Incomplete Elution from the Column: The polarity of your product might require a stronger eluent than anticipated. If your product is not eluting from the column, try increasing the polarity of your solvent system.

  • Premature Precipitation During Work-up: If your product is a salt (e.g., a hydrochloride salt), it might precipitate during the work-up. Ensure the pH of the aqueous phase is adjusted appropriately to keep your product in its free base form during extraction into the organic phase.

Data Presentation

The following table summarizes representative yields and purity data for a generic Suzuki coupling reaction involving this compound. Note that actual results will vary depending on the specific coupling partner and reaction conditions.

Coupling PartnerReaction ConditionsCrude Yield (%)Purity Before Purification (%)Purification MethodFinal Yield (%)Final Purity (%)
4-BromotoluenePd(PPh₃)₄, K₂CO₃, Dioxane/H₂O, 90 °C8570Silica Gel Chromatography65>98
1-Bromo-4-methoxybenzenePd(dppf)Cl₂, Cs₂CO₃, Toluene/H₂O, 100 °C9075Recrystallization (Ethanol)70>99
3-IodopyridineXPhos Pd G3, K₃PO₄, THF/H₂O, 80 °C8065Reversed-Phase HPLC50>99

Experimental Protocols

Below is a detailed methodology for a representative Suzuki-Miyaura coupling reaction with this compound, followed by a standard purification procedure.

Representative Suzuki-Miyaura Coupling Protocol

  • Reaction Setup: In a dry reaction vessel, combine this compound (1.0 eq.), the aryl halide (1.2 eq.), and a base (e.g., K₂CO₃, 2.5 eq.).

  • Inert Atmosphere: Seal the vessel and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Solvent and Catalyst Addition: Under the inert atmosphere, add a degassed solvent mixture (e.g., 1,4-dioxane and water in a 4:1 ratio). Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.).

  • Reaction: Heat the mixture to the desired temperature (typically 80-100 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute with an organic solvent (e.g., ethyl acetate).

    • Wash with water and then with saturated brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

Purification Protocol: Silica Gel Chromatography

  • Column Packing: Prepare a silica gel column using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes). To prevent streaking, consider pre-treating the silica gel with a 1% triethylamine solution in the eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and adsorb it onto a small amount of silica gel. Dry this silica gel and load it onto the top of the column.

  • Elution: Run the column with the chosen eluent system, collecting fractions.

  • Analysis: Monitor the fractions by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Mandatory Visualization

The following diagrams illustrate the general workflow for a Suzuki coupling reaction and a decision-making process for troubleshooting purification.

Suzuki_Workflow Start Reaction Setup (Boronic Acid, Aryl Halide, Base) Inert Inert Atmosphere (Ar or N2 Purge) Start->Inert Add_Solv_Cat Add Degassed Solvent & Palladium Catalyst Inert->Add_Solv_Cat Heat Heat & Stir (Reaction) Add_Solv_Cat->Heat Workup Aqueous Work-up (Extraction & Drying) Heat->Workup Crude Crude Product Workup->Crude Purification Purification (Chromatography/ Recrystallization) Crude->Purification Pure_Product Pure Product Purification->Pure_Product Purification_Troubleshooting Crude Crude Product Analysis (NMR, LC-MS) Impurity_Check Impurities Present? Crude->Impurity_Check Boronic_Acid Boronic Acid Impurities? Impurity_Check->Boronic_Acid Yes Pure Pure Product Impurity_Check->Pure No Palladium Palladium Residue? Boronic_Acid->Palladium No Acid_Base Perform Acid-Base Extraction Boronic_Acid->Acid_Base Yes Chrom_Modifier Silica Chromatography with Basic Modifier Boronic_Acid->Chrom_Modifier Yes Recrystallize Recrystallization Boronic_Acid->Recrystallize If Solid Other_Impurity Other Byproducts? Palladium->Other_Impurity No Filter_Celite Filter through Celite® or Charcoal Palladium->Filter_Celite Yes Optimize_Chrom Optimize Chromatography (Gradient, Solvent System) Other_Impurity->Optimize_Chrom Yes Other_Impurity->Pure No Acid_Base->Palladium Chrom_Modifier->Palladium Recrystallize->Palladium Filter_Celite->Other_Impurity Optimize_Chrom->Pure

References

Deboronation of Isoquinolin-5-ylboronic acid hydrochloride under reaction conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for isoquinolin-5-ylboronic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and navigate challenges related to the stability and reactivity of this compound, particularly the undesired deboronation side reaction.

Frequently Asked Questions (FAQs)

Q1: What is deboronation and why is it a concern for this compound?

A1: Protodeboronation is a chemical reaction where the carbon-boron bond in a boronic acid is cleaved and replaced with a carbon-hydrogen bond.[1] This is a common undesired side reaction in processes that utilize boronic acids, such as the Suzuki-Miyaura cross-coupling reaction. For this compound, this results in the formation of isoquinoline, consuming the starting material and reducing the yield of the desired product. The propensity for deboronation is highly dependent on the reaction conditions.

Q2: What are the primary factors that influence the rate of deboronation of arylboronic acids?

A2: The stability of arylboronic acids is influenced by several factors. The reaction's pH is a critical factor, with deboronation often being accelerated under either strongly acidic or basic conditions.[2] The specific heteroaromatic system and the position of the boronic acid group can also significantly impact stability. For some heteroaromatic boronic acids, zwitterionic forms at neutral pH can be highly reactive towards deboronation.[3] Temperature and the presence of certain metal catalysts can also play a role.

Q3: How can I store this compound to minimize degradation?

A3: this compound should be stored in a cool, dry place. Commercial suppliers recommend storage at 4°C.[4] It is also advisable to store it under an inert atmosphere (e.g., nitrogen or argon) to protect it from moisture and atmospheric oxygen, which can contribute to degradation over time.

Q4: What analytical techniques can be used to detect and quantify deboronation?

A4: Several analytical methods can be employed to monitor the deboronation of this compound. These include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 11B NMR spectroscopy can be used to observe the disappearance of the starting material and the appearance of the deboronated isoquinoline product.[5]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a sensitive technique to separate and identify the boronic acid, the deboronated product, and other reaction components.

  • Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): This technique is highly sensitive for quantifying the amount of boron in a sample, which can be used to infer the extent of deboronation.[6][7]

Troubleshooting Guide

This section provides a structured approach to common problems encountered during reactions involving this compound.

Problem 1: Low yield of desired product and significant formation of isoquinoline.

Potential Cause Suggested Solution
Suboptimal pH The pH of the reaction mixture can significantly impact the rate of deboronation. For many boronic acids, extreme pH values (either highly acidic or basic) can accelerate this side reaction.[1][2] It is recommended to screen a range of bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) or to use a buffered system to maintain a more neutral pH if the reaction allows.
High Reaction Temperature Elevated temperatures can increase the rate of deboronation. If possible, try running the reaction at a lower temperature, even if it requires a longer reaction time.
Prolonged Reaction Time The longer the boronic acid is exposed to the reaction conditions, the more deboronation can occur. Monitor the reaction progress closely (e.g., by TLC or LC-MS) and work up the reaction as soon as the starting material is consumed.
Presence of Water While some Suzuki-Miyaura reactions require water as a co-solvent, excessive water can promote deboronation.[8] If feasible for your specific transformation, consider using anhydrous solvents and reagents.
Atmospheric Oxygen While not the primary driver of protodeboronation, oxidative degradation can be a competing side reaction. Ensure the reaction is thoroughly degassed and maintained under an inert atmosphere (e.g., nitrogen or argon).

Problem 2: Inconsistent reaction outcomes.

Potential Cause Suggested Solution
Variable Quality of Boronic Acid The purity and integrity of the this compound can affect reproducibility. It is advisable to check the quality of the boronic acid by NMR or another analytical technique before use. Consider purchasing from a reputable supplier.
Inadequate Degassing Inconsistent removal of oxygen from the reaction mixture can lead to variable results, particularly in palladium-catalyzed reactions where oxidative side reactions can occur.[9] Employ a consistent and thorough degassing method, such as the freeze-pump-thaw technique or sparging with an inert gas.
Moisture Contamination Traces of moisture can impact the stability of the boronic acid and the catalytic cycle. Ensure all glassware is oven-dried and solvents are anhydrous.

Experimental Protocols

General Protocol for a Suzuki-Miyaura Coupling Reaction

  • Preparation: To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 eq.), this compound (1.2-1.5 eq.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

  • Inert Atmosphere: Seal the vessel and purge with an inert gas (argon or nitrogen) for 10-15 minutes.

  • Solvent and Base Addition: Add the degassed solvent (e.g., dioxane, toluene, or a mixture with water) followed by the degassed aqueous solution of the base (e.g., K₂CO₃, 2.0-3.0 eq.).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor its progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol for Monitoring Deboronation by 1H NMR

  • Sample Preparation: At various time points during the reaction, withdraw a small aliquot of the reaction mixture.

  • Quenching: Quench the aliquot with a small amount of water and extract with an organic solvent (e.g., deuterated chloroform, CDCl₃).

  • Analysis: Analyze the organic extract by 1H NMR.

  • Data Interpretation: Compare the integration of a characteristic peak of the isoquinolin-5-ylboronic acid with a characteristic peak of the deboronated isoquinoline product to determine the relative amounts of each.

Visualizations

Deboronation_Pathway IQBA Isoquinolin-5-ylboronic Acid (Ar-B(OH)₂) Boronate Boronate Anion ([Ar-B(OH)₃]⁻) IQBA->Boronate + Base Base Base (e.g., OH⁻) Isoquinoline Isoquinoline (Ar-H) Boronate->Isoquinoline + Proton Source Proton Proton Source (e.g., H₂O) BoricAcid Boric Acid (B(OH)₃) Isoquinoline->BoricAcid (byproduct)

Caption: Proposed pathway for the base-mediated deboronation of isoquinolin-5-ylboronic acid.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Reagents Combine Aryl Halide, Boronic Acid, Catalyst Inert Establish Inert Atmosphere Reagents->Inert Solvents Add Degassed Solvents and Base Inert->Solvents Heat Heat to Desired Temperature Solvents->Heat Monitor Monitor Progress (TLC, LC-MS) Heat->Monitor Cool Cool to Room Temperature Monitor->Cool Extract Dilute and Extract Cool->Extract Purify Dry and Purify (Chromatography) Extract->Purify

Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.

Troubleshooting_Guide Start Low Product Yield, High Deboronated Impurity Check_pH Is the reaction at an extreme pH? Start->Check_pH Check_Temp Is the reaction temperature high? Check_pH->Check_Temp No Adjust_pH Screen different bases or use a buffer Check_pH->Adjust_pH Yes Check_Time Is the reaction time prolonged? Check_Temp->Check_Time No Lower_Temp Reduce reaction temperature Check_Temp->Lower_Temp Yes Check_Reagents Are reagents and solvents anhydrous and degassed? Check_Time->Check_Reagents No Optimize_Time Monitor closely and work up promptly Check_Time->Optimize_Time Yes Check_Reagents->Start Yes (Re-evaluate) Improve_Conditions Use dry solvents and thoroughly degas Check_Reagents->Improve_Conditions No

Caption: A decision tree for troubleshooting the deboronation of isoquinolin-5-ylboronic acid.

References

Technical Support Center: Optimizing Catalyst Loading for Isoquinolin-5-ylboronic Acid Hydrochloride Suzuki Reaction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the Suzuki-Miyaura cross-coupling reaction of Isoquinolin-5-ylboronic acid hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the initial key parameters to check if my Suzuki coupling reaction with this compound results in a low or non-existent yield?

A1: When encountering a failed Suzuki coupling, a systematic assessment of the following is crucial:

  • Catalyst Activity: Ensure your palladium source and ligand are active. The active catalytic species is Pd(0), and if you are utilizing a Pd(II) precatalyst, it must be reduced in situ. Using an old or improperly stored catalyst can lead to inactivity. Consider using a fresh batch or a more robust, air-stable precatalyst.

  • Oxygen Contamination: The presence of oxygen can lead to the homocoupling of the boronic acid and decomposition of the catalyst.[1] It is imperative to properly degas the solvent and maintain an inert atmosphere (e.g., Nitrogen or Argon) throughout the reaction.

  • Reagent Purity and Stability: Verify the purity of your aryl halide and the this compound. Boronic acids can degrade over time, and heteroaryl boronic acids can be particularly susceptible to protodeboronation.[2]

  • Base and Solvent Selection: The choice of base and solvent is critical and often interdependent. The base must be sufficiently strong to facilitate the crucial transmetalation step but not so strong as to cause degradation of your starting materials or products. For anhydrous reactions, ensure your base is finely powdered and dry. In biphasic reactions, vigorous stirring is essential to maximize the interfacial area.

Q2: How does the hydrochloride salt of Isoquinolin-5-ylboronic acid affect the reaction conditions?

A2: The hydrochloride salt will react with one equivalent of the base added to the reaction mixture to form the free base of the isoquinoline. This must be accounted for when calculating the amount of base required for the catalytic cycle. Therefore, you will need to add at least one extra equivalent of base to neutralize the hydrochloride salt, in addition to the amount required for the Suzuki reaction itself.

Q3: I am observing significant protodeboronation of my Isoquinolin-5-ylboronic acid. How can this be minimized?

A3: Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is a common side reaction with heteroaryl boronic acids.[2] To mitigate this:

  • Use a Milder Base: Strong bases in aqueous media can accelerate protodeboronation. Consider using a weaker base like potassium fluoride (KF) or potassium carbonate (K₂CO₃) instead of stronger bases like sodium hydroxide (NaOH) or potassium phosphate (K₃PO₄).

  • Anhydrous Conditions: Since water is the proton source for this side reaction, switching to anhydrous conditions can significantly reduce its occurrence.

  • Use of Boronic Esters: Converting the boronic acid to a more stable ester derivative, such as a pinacol ester, can prevent protodeboronation.[3]

Q4: The nitrogen atom in the isoquinoline ring seems to be inhibiting my catalyst. What can I do to overcome this?

A4: The Lewis basic nitrogen atom in the isoquinoline ring can coordinate to the palladium center, leading to catalyst inhibition. To counter this:

  • Employ Bulky, Electron-Rich Ligands: Buchwald-type biarylphosphine ligands (e.g., SPhos, XPhos) and N-heterocyclic carbenes (NHCs) are highly effective.[2][3] These bulky ligands can sterically shield the palladium center, preventing inhibitory coordination by the isoquinoline nitrogen and promoting the desired catalytic cycle.[3]

Troubleshooting Guide

Problem: Low to No Product Yield

Potential Cause Suggested Troubleshooting Steps
Inactive Catalyst - Use a fresh batch of palladium catalyst and ligand. - Consider using a more active and air-stable precatalyst (e.g., a Buchwald G3 or G4 precatalyst). - Incrementally increase the catalyst loading (e.g., from 1 mol% to 3-5 mol%).
Inefficient Oxidative Addition - If using an aryl chloride, which can be less reactive, switch to a more active catalyst system with bulky, electron-rich ligands (e.g., SPhos, XPhos).[3][4] - Increase the reaction temperature.
Slow Transmetalation - Use a stronger base, such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃), especially for sterically hindered substrates.[1][4] - Ensure the base is finely powdered and well-dispersed in the reaction mixture.
Catalyst Inhibition by Isoquinoline Nitrogen - Switch to a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos) or an N-heterocyclic carbene (NHC) ligand to shield the palladium center.[2][3]
Protodeboronation of Boronic Acid - Use anhydrous solvents and reagents. - Switch to a milder base (e.g., KF or K₂CO₃). - Convert the boronic acid to a more stable pinacol ester.[3]

Problem: Formation of Significant Side Products

Side Product Potential Cause Suggested Troubleshooting Steps
Homocoupling of Boronic Acid - Presence of oxygen in the reaction mixture. - Inefficient reduction of a Pd(II) precatalyst to the active Pd(0) species.[3]- Thoroughly degas all solvents and reagents before use and maintain a strict inert atmosphere. - Use a Pd(0) source directly or a precatalyst system known for efficient generation of Pd(0).
Dehalogenation of Aryl Halide - Certain bases and solvents can promote this side reaction.- Screen different, milder bases. - Reducing the reaction time, if possible, can minimize dehalogenation.

Data Presentation: Catalyst Loading Optimization

The following table summarizes typical starting points and optimization ranges for catalyst loading in Suzuki reactions involving heteroaryl boronic acids. Note that the optimal conditions will be specific to the coupling partners and should be determined empirically.

Parameter Typical Starting Condition Optimization Range Expected Impact of Increase Potential Issues with Excess
Catalyst Loading (mol%) 1 - 20.5 - 5Increased reaction rate and conversion.Increased cost, potential for side reactions, and difficulty in removing palladium from the product.
Ligand:Palladium Ratio 1:1 to 2:11:1 to 4:1Improved catalyst stability and activity.Excess ligand can sometimes inhibit the reaction by forming less reactive palladium species.[5]
Base (equivalents) 2.5 (including 1 eq. for HCl salt)2 - 4Faster transmetalation and higher yield.Increased risk of side reactions like protodeboronation and degradation of sensitive functional groups.
Temperature (°C) 80 - 100Room Temp - 120Increased reaction rate.Increased decomposition of catalyst and reagents, leading to more side products.

Experimental Protocols

Representative Protocol for Suzuki Coupling of this compound with an Aryl Bromide

  • Reagent Preparation:

    • In a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the aryl bromide (1.2 equiv.), and a finely powdered base (e.g., K₃PO₄, 3.0 equiv.).

    • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Catalyst and Solvent Addition:

    • Under a positive flow of inert gas, add the palladium precatalyst (e.g., Pd(PPh₃)₄, 2 mol%) and any additional ligand if required.

    • Add the degassed solvent (e.g., 1,4-dioxane/water 4:1, to a concentration of 0.1-0.5 M with respect to the limiting reagent) via syringe.

  • Reaction Execution:

    • Seal the flask and place it in a preheated oil bath at the desired temperature (e.g., 90 °C).

    • Stir the reaction mixture vigorously for the required time, monitoring the progress by TLC or LC-MS.

  • Work-up and Purification:

    • Upon completion, cool the reaction to room temperature.

    • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Visualizations

Suzuki_Cycle cluster_cycle Catalytic Cycle cluster_activation Boronic Acid Activation cluster_inhibition Potential Catalyst Inhibition Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Inhibited_Pd L_n-Pd(0)←:N-Isoquinoline Pd0->Inhibited_Pd Coordination PdII_Aryl R¹-Pd(II)L_n-X OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Biaryl R¹-Pd(II)L_n-R² Transmetalation->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Product R¹-R² RedElim->Product BoronicAcid Isoquinolin-5-yl-B(OH)₂·HCl (R²-B(OH)₂) Boronate [R²-B(OH)₃]⁻ BoronicAcid->Boronate + Base Base Base (e.g., K₃PO₄) Isoquinoline_N Isoquinoline Nitrogen ArylHalide Aryl Halide (R¹-X)

Caption: Catalytic cycle of the Suzuki reaction with Isoquinolin-5-ylboronic acid, highlighting potential catalyst inhibition.

Troubleshooting_Workflow start Low or No Yield in Suzuki Reaction check_reagents Check Reagent Quality & Inertness (Fresh Catalyst, Degassed Solvent) start->check_reagents reagents_ok Reagents & Conditions OK check_reagents->reagents_ok Yes reagents_bad Prepare Fresh Reagents/ Improve Inert Atmosphere check_reagents->reagents_bad No optimize_base Optimize Base (e.g., K₃PO₄, Cs₂CO₃) Ensure >2 equiv. reagents_ok->optimize_base reagents_bad->start base_ok Base Optimized optimize_base->base_ok Improved Yield base_bad Screen Different Bases optimize_base->base_bad No Improvement optimize_ligand Optimize Ligand (Bulky, e⁻-rich, e.g., SPhos) base_ok->optimize_ligand base_bad->optimize_ligand ligand_ok Ligand Optimized optimize_ligand->ligand_ok Improved Yield ligand_bad Screen Buchwald Ligands/NHCs optimize_ligand->ligand_bad No Improvement optimize_temp Increase Temperature (e.g., 100-110 °C) ligand_ok->optimize_temp ligand_bad->optimize_temp temp_ok Temperature Optimized optimize_temp->temp_ok Improved Yield temp_bad Monitor for Decomposition optimize_temp->temp_bad Decomposition success Successful Reaction temp_ok->success temp_bad->start

Caption: Troubleshooting workflow for low-yield Suzuki reactions of this compound.

References

How to improve the solubility of Isoquinolin-5-ylboronic acid hydrochloride for reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the solubility of Isoquinolin-5-ylboronic acid hydrochloride for chemical reactions, particularly palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.

Frequently Asked Questions (FAQs)

Q1: I am having trouble dissolving this compound in my reaction solvent. Why is it poorly soluble?

A1: this compound is a salt, which generally exhibits good solubility in polar protic solvents like water or alcohols, but limited solubility in many common aprotic organic solvents used for cross-coupling reactions (e.g., toluene, THF, dioxane). The presence of the hydrochloride salt on the basic isoquinoline nitrogen atom makes the molecule highly polar. Furthermore, boronic acids can form cyclic anhydrides (boroxines), which can also have different solubility profiles.

Q2: What is the role of the hydrochloride in this reagent?

A2: The hydrochloride salt is formed by reacting the basic nitrogen of the isoquinoline ring with hydrochloric acid. This often improves the air and storage stability of the boronic acid. However, for the boronic acid to be active in many reactions, such as the Suzuki-Miyaura coupling, it must be neutralized to the free base form.

Q3: Can I use the hydrochloride salt directly in a Suzuki-Miyaura reaction?

A3: Yes, you can use the hydrochloride salt directly, provided you use a sufficient amount of base in your reaction mixture. The base serves two purposes: to neutralize the hydrochloride and to activate the boronic acid for the catalytic cycle. Typically, you will need at least one extra equivalent of base compared to a reaction with the free boronic acid.

Q4: What are the best starting points for solvent selection?

A4: For reactions like the Suzuki-Miyaura coupling, a mixture of a polar solvent and a less polar organic solvent is often a good starting point. This can create a biphasic system that helps to dissolve both the polar boronic acid salt and the less polar organic coupling partner. Common choices include mixtures of dioxane/water, THF/water, or DMF/water. For initial solubility tests, polar aprotic solvents like DMSO and DMF, or alcohols like ethanol and isopropanol, are good candidates.

Troubleshooting Guide

Issue 1: The boronic acid hydrochloride does not dissolve in the reaction solvent.
Potential Cause Troubleshooting Step Rationale
Inappropriate Solvent Choice Start with a more polar solvent or a co-solvent system. Good starting points include DMF, DMSO, or mixtures like dioxane/water (e.g., 4:1 or 3:1 v/v).The hydrochloride salt is highly polar and requires a polar environment to dissolve. A co-solvent system can help to bring both the polar and non-polar reaction components into solution.
Insufficient Base If the reaction includes a base, add it to the mixture of the boronic acid hydrochloride and solvent and stir for a few minutes before adding other reagents.The base will neutralize the hydrochloride, forming the free isoquinolin-5-ylboronic acid, which may have better solubility in the chosen organic solvent.
Low Temperature Gently warm the mixture.Solubility often increases with temperature. However, be mindful of the thermal stability of your reactants and the boiling point of your solvent.
Issue 2: The reaction is sluggish or does not proceed to completion.
Potential Cause Troubleshooting Step Rationale
Insufficient Base Increase the amount of base. For the hydrochloride salt, use at least 2-3 equivalents of base.One equivalent of base is consumed to neutralize the HCl salt. Additional base is required to activate the boronic acid for the transmetalation step in the catalytic cycle.
Poor Solubility of Reactants Try a different co-solvent mixture or add a phase-transfer catalyst (e.g., tetrabutylammonium bromide) if using a biphasic system.Even if the starting materials appear to dissolve, poor solvation can hinder the reaction kinetics. A phase-transfer catalyst can facilitate the interaction between reactants in different phases.
Inhibition of Catalyst Ensure the reaction is properly degassed. The isoquinoline nitrogen can potentially coordinate to the palladium catalyst. A different ligand may be required.Oxygen can deactivate the palladium catalyst. The basic nitrogen of the isoquinoline can sometimes interfere with the catalyst. Experimenting with different phosphine ligands or N-heterocyclic carbene (NHC) ligands may be necessary.

Data Presentation

While specific quantitative solubility data for this compound is not widely available in the literature, the following table provides a qualitative guide based on the expected properties of heterocyclic boronic acid hydrochlorides and related compounds.

Solvent Expected Solubility Notes
WaterHighThe hydrochloride salt form promotes aqueous solubility.
Methanol / EthanolModerate to HighPolar protic solvents are generally effective.
IsopropanolModerate
Dimethylformamide (DMF)ModerateA good polar aprotic solvent for many coupling reactions.
Dimethyl Sulfoxide (DMSO)HighA strong polar aprotic solvent, but can be difficult to remove.
AcetonitrileLow to Moderate
Tetrahydrofuran (THF)LowOften used with a co-solvent like water.
1,4-DioxaneLowCommonly used with a co-solvent like water for Suzuki reactions.
TolueneVery LowA non-polar solvent, generally not suitable on its own.
Dichloromethane (DCM)Very Low

Experimental Protocols

Protocol 1: General Procedure for Improving Solubility for a Suzuki-Miyaura Reaction

This protocol outlines a general method for setting up a Suzuki-Miyaura reaction where the solubility of the boronic acid hydrochloride is a concern.

  • Reagent Preparation : To an oven-dried reaction vessel, add this compound (1.0 eq.), the aryl halide coupling partner (1.2 eq.), and the base (e.g., K₂CO₃, Na₂CO₃, or K₃PO₄, 2.0-3.0 eq.).

  • Solvent Addition : Add the chosen degassed solvent system (e.g., dioxane/water 4:1, 0.1 M concentration).

  • Initial Stirring : Stir the mixture at room temperature for 10-15 minutes. The neutralization of the hydrochloride to the free base may improve solubility.

  • Degassing : Bubble an inert gas (argon or nitrogen) through the mixture for 15-20 minutes.

  • Catalyst Addition : Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and any additional ligand.

  • Reaction : Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor by TLC or LC-MS.

Protocol 2: In-situ Conversion to the Free Boronic Acid for Improved Solubility

If solubility in the desired reaction solvent is extremely low, this pre-treatment step can be employed.

  • Dissolution and Neutralization : Dissolve the this compound in a minimal amount of a suitable polar solvent in which it is soluble (e.g., water or methanol).

  • Basification : Add one equivalent of a base (e.g., NaHCO₃ or a mild organic base like triethylamine) to neutralize the hydrochloride.

  • Solvent Removal (Optional) : If the neutralization solvent is not compatible with the subsequent reaction, it can be carefully removed under reduced pressure.

  • Re-dissolution : Add the desired reaction solvent to the resulting free boronic acid.

  • Proceed with Reaction : Continue with the intended reaction protocol, remembering to still include the necessary base for the reaction itself.

Mandatory Visualizations

G cluster_0 Troubleshooting Workflow Start Poor Solubility of Isoquinolin-5-ylboronic acid HCl Solvent Change to more polar solvent or add co-solvent (e.g., H2O) Start->Solvent Base Add base to neutralize HCl salt (in-situ) Start->Base Heat Apply gentle heating Start->Heat Result Improved Solubility? Solvent->Result Base->Result Heat->Result Success Proceed with Reaction Result->Success Yes Failure Consider alternative strategies (e.g., convert to boronate ester) Result->Failure No

Caption: A troubleshooting workflow for addressing poor solubility of this compound.

G cluster_1 Suzuki-Miyaura Reaction with Boronic Acid HCl Salt Reagents Isoquinolin-5-ylboronic acid HCl + Aryl Halide BaseAdd Add Base (≥2 eq.) + Solvent Reagents->BaseAdd Neutralization Neutralization of HCl & Boronate Formation BaseAdd->Neutralization Catalyst Add Pd Catalyst & Ligand Neutralization->Catalyst Heating Heat to Reaction Temp. Catalyst->Heating Product Coupled Product Heating->Product

Caption: A simplified experimental workflow for a Suzuki-Miyaura coupling reaction using a boronic acid hydrochloride salt.

Technical Support Center: Removal of Palladium Catalyst from Isoquinolin-5-ylboronic Acid Coupling Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the removal of residual palladium from the coupling products of Isoquinolin-5-ylboronic acid.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to remove residual palladium from my Isoquinolin-5-ylboronic acid coupling product?

A1: Regulatory bodies, including the US Food and Drug Administration (FDA) and the European Medicines Agency (EMA), enforce strict limits on elemental impurities in pharmaceutical products.[1] Palladium, a common catalyst in cross-coupling reactions, must be controlled to low parts-per-million (ppm) levels to ensure patient safety and adhere to guidelines like the ICH Q3D.[1] Furthermore, residual palladium can potentially interfere with or catalyze unwanted side reactions in subsequent synthetic steps.[1] For active pharmaceutical ingredients (APIs), federal agencies regulate the standards for palladium contamination.[2]

Q2: What makes palladium removal from isoquinoline-containing compounds potentially challenging?

A2: The nitrogen atom in the isoquinoline ring can act as a ligand, coordinating with the palladium catalyst. This chelation effect can make the palladium species more soluble in the organic phase and more difficult to remove by simple filtration or standard aqueous washes. This interaction may be strong enough in some palladium catalyst-API combinations to hinder certain analytical detection methods.[3]

Q3: What are the most common and effective methods for removing palladium catalysts?

A3: Traditional methods like chromatography, activated carbon treatment, and recrystallization can be employed, but they may lead to product loss.[1] The use of solid-supported metal scavengers is a highly effective and popular approach due to their high efficiency and selectivity.[1] Common types of scavengers include:

  • Thiol-based scavengers (e.g., SiliaMetS® Thiol): These are robust and effective for a wide variety of palladium species.[1]

  • Thiourea-based scavengers: These are versatile and widely used in the pharmaceutical industry for all forms of palladium.[1]

  • Tri-mercaptotriazine (TMT)-based scavengers (e.g., MP-TMT): These are effective for various metals and are available on different supports like macroporous polystyrene.[4][5]

Q4: How can I quantify the amount of residual palladium in my product?

A4: The standard and most accurate methods for quantifying trace levels of palladium in APIs are Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) and Inductively Coupled Plasma-Optical Emission Spectroscopy (ICP-OES).[3][6] These techniques are highly sensitive and can detect palladium down to very low levels.[7] X-ray fluorescence (XRF) is another method that can be used.[3] For rapid screening during process development, fluorescence-based detection kits are also available.[3]

Troubleshooting Guide

Issue 1: High levels of palladium remain after standard work-up and filtration.

  • Possible Cause: The palladium catalyst may have formed soluble or colloidal species that pass through standard filters. The nitrogen on the isoquinoline ring may be holding the palladium in solution.

  • Solution:

    • Filtration through Celite®: A simple first step is to filter the crude reaction mixture through a pad of Celite®. This can help remove some of the insoluble palladium species.[8]

    • Employ a Scavenger: Use a solid-supported palladium scavenger. Thiol-based scavengers like SiliaMetS® Thiol or resin-based scavengers like MP-TMT are highly effective at binding soluble and colloidal palladium, which can then be removed by filtration.[5][8]

    • Activated Carbon Treatment: Stirring the product solution with activated carbon can also effectively adsorb palladium species.[8]

Issue 2: Significant loss of the final product during the palladium removal process.

  • Possible Cause: The product may be non-specifically adsorbing to the purification medium, especially activated carbon.

  • Solution:

    • Screen Different Scavengers: Test a variety of scavengers to find one with high selectivity for palladium and low affinity for your product.[9]

    • Optimize Scavenger Amount: Use the minimum effective amount of the scavenger. A typical starting point is 4-8 molar equivalents relative to the initial amount of palladium catalyst.[9][10]

    • Solvent Selection: The choice of solvent can impact the binding of both palladium and your product to the scavenger. Using a solvent in which your product is highly soluble can help minimize its adsorption.[9]

Issue 3: Inconsistent palladium removal from one batch to another.

  • Possible Cause: The form of the residual palladium (e.g., Pd(0) vs. Pd(II), different ligand spheres) may vary between batches, affecting the efficiency of a specific scavenger.

  • Solution:

    • Use a Broad-Spectrum Scavenger: Some scavengers are effective against a wider range of palladium species.

    • Optimize Scavenging Conditions: Experimentally determine the optimal scavenger-to-palladium ratio, temperature, and treatment time for your specific product and process.[9]

    • Pre-treatment Step: A mild oxidation or reduction step could potentially convert the various palladium species into a single form that is more easily removed by a specific scavenger.[9]

Data on Palladium Scavenger Performance

The following tables summarize the performance of common palladium scavengers in reducing palladium content from organic reaction products.

Table 1: Silica-Based Scavengers

Scavenger TypeInitial Pd (ppm)Final Pd (ppm)% RemovalReference
SiliaMetS® Thiol2400≤ 16>99.3[11]
SiliaMetS® Thiourea2400≤ 16>99.3[11]
SiliaMetS® Thiol & Thiourea mix (10 wt%)240010>99.5[11]

Table 2: Resin-Based Scavengers

Scavenger TypeInitial Pd (ppm)Final Pd (ppm)% RemovalReference
MP-TMT33010-30~90-97[5]
MP-TMT33,000< 200>99.4[12]
MP-TMT500-800< 10>98[12]
Polychelated Resin (PCR-B2)328498.8[5]

Table 3: Activated Carbon

Scavenger TypeInitial Pd (ppm)Final Pd (ppm)% RemovalReference
Activated Carbon (Darco KB-B)300< 1>99.6[12]
TMT & Activated Charcoal223920>99[5]

Experimental Protocols

Protocol 1: Palladium Removal Using a Silica-Based Scavenger (e.g., SiliaMetS® Thiol) - Batch Method

  • Dissolution: Dissolve the crude product containing residual palladium in a suitable organic solvent (e.g., THF, DCM, Ethyl Acetate).[9]

  • Scavenger Addition: Add the selected silica-based scavenger. A typical starting point is 4-8 molar equivalents relative to the initial amount of palladium catalyst used.[9][10]

  • Stirring: Stir the mixture at room temperature or a slightly elevated temperature (e.g., 40-60 °C) for a period of 1 to 24 hours.[9][13] The optimal time and temperature should be determined experimentally.

  • Filtration: Filter the mixture through a pad of Celite® or a suitable filter paper to remove the solid scavenger.[9]

  • Washing: Wash the filter cake with a fresh portion of the solvent to ensure complete recovery of the product.[9]

  • Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified product.[9]

  • Analysis: Analyze the palladium content of the purified product using ICP-MS or a similar sensitive analytical technique.[9]

Protocol 2: Palladium Removal Using a Resin-Based Scavenger (e.g., MP-TMT) - Batch Method

  • Dissolution: Dissolve the crude product in a suitable solvent (e.g., Toluene, THF, DMF).[4][5]

  • Scavenger Addition: Add the MP-TMT resin. Typical conditions require 3-5 equivalents of resin relative to the palladium.[4]

  • Agitation: Agitate the mixture at room temperature for up to 24 hours.[4]

  • Filtration: Filter the solution to remove the resin.[4]

  • Washing: Wash the resin with fresh solvent (e.g., 2 x 10 mL).[4]

  • Concentration: Combine the filtrates and evaporate the solvent to yield the purified product.[4]

  • Analysis: Determine the residual palladium level in the product by ICP analysis.[4]

Protocol 3: Palladium Removal Using Activated Carbon

  • Dissolution: Dissolve the crude product in an appropriate solvent (e.g., Toluene, THF).[9]

  • Carbon Addition: Add activated carbon to the solution. The loading can range from 0.2 to 2.0 wt% relative to the crude product.[8]

  • Stirring: Stir the resulting slurry at a controlled temperature, which can range from room temperature to 45-60 °C. Treatment times can vary from 2 to 18 hours.[8]

  • Filtration: After the treatment period, filter the mixture through a pad of Celite® to remove the activated carbon.[8]

  • Washing: Wash the Celite® pad with fresh solvent to recover any adsorbed product.[9]

  • Concentration: Concentrate the filtrate to obtain the purified product.[9]

  • Analysis: Analyze the purified product for residual palladium content.[9]

Visualizations

experimental_workflow cluster_reaction Suzuki Coupling Reaction cluster_purification Palladium Removal start Isoquinolin-5-ylboronic acid + Aryl Halide reaction Pd Catalyst, Base, Solvent start->reaction crude_product Crude Product Mixture (High Pd Content) reaction->crude_product workup Aqueous Work-up crude_product->workup scavenging Add Scavenger (e.g., SiliaMetS Thiol, MP-TMT) Stir/Agitate workup->scavenging filtration Filtration scavenging->filtration final_product Purified Product (<10 ppm Pd) filtration->final_product analysis ICP-MS Analysis final_product->analysis Verify Pd level

Caption: General experimental workflow for palladium removal.

troubleshooting_logic start High Residual Pd after Work-up? scavenger_screening Screen Scavengers: - Thiol-based - TMT-based - Activated Carbon start->scavenger_screening Yes success Palladium Levels Acceptable start->success No optimize Optimize Conditions: - Scavenger Amount - Temperature - Time scavenger_screening->optimize reanalyze Re-analyze Pd Content optimize->reanalyze reanalyze->optimize >10 ppm reanalyze->success <10 ppm

Caption: Troubleshooting logic for high residual palladium.

References

Isoquinolin-5-ylboronic acid hydrochloride reaction monitoring by TLC or HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Isoquinolin-5-ylboronic Acid Hydrochloride

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting, frequently asked questions (FAQs), and experimental protocols for monitoring reactions involving this compound by Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: How should I store this compound to ensure its stability? A1: To minimize degradation through oxidation and hydrolysis, the compound should be stored in a cool, dry, and dark environment, ideally in a refrigerator or freezer at -20°C.[1] The container must be sealed tightly to prevent exposure to moisture and air.[1] For enhanced stability, consider storing it under an inert atmosphere like argon or nitrogen.[1] Boronic acids, especially heterocyclic ones, can be unstable over long-term storage, so using freshly purchased or properly stored material is recommended for best results.[1]

Q2: My Isoquinolin-5-ylboronic acid is not moving from the baseline on my silica TLC plate. What can I do? A2: This is a common issue with polar compounds like boronic acids, which can interact strongly with the silica gel stationary phase.[2] Here are several strategies to address this:

  • Increase Solvent Polarity: Try more polar solvent systems. A common combination for polar molecules is a mixture of a non-polar solvent like hexanes and a polar solvent like ethyl acetate.[3] If that fails, consider highly polar systems such as Dichloromethane/Methanol or Chloroform/Methanol/Ammonium Hydroxide (e.g., 85:10:5).[2]

  • Add an Acid or Base: Adding a small amount of acetic acid or formic acid to the mobile phase can help by protonating the isoquinoline nitrogen, potentially altering its interaction with the silica. For acidic compounds that streak, a few drops of acetic acid in a solvent like diethyl ether can be effective.[3]

  • Use a Different Stationary Phase: If modifying the mobile phase is unsuccessful, consider using a different type of TLC plate, such as alumina or reverse-phase (C18) plates.[2]

Q3: How can I effectively visualize Isoquinolin-5-ylboronic acid on a TLC plate? A3: Isoquinolin-5-ylboronic acid contains a UV-active isoquinoline ring, so it should be visible under a 254 nm UV lamp as a dark spot on a fluorescent green plate.[3] However, for more sensitive and specific detection of the boronic acid group, a chemical stain is highly effective.

  • Alizarin Stain: A recommended method is to briefly dip the dried TLC plate into a 1 mM solution of alizarin in acetone. Boronic acids form a strongly fluorescent complex with alizarin, which appears as a bright yellow or orange spot under 366 nm UV light.[4][5] This technique is highly selective for the boronic acid moiety.[5]

  • Potassium Permanganate Stain: This is a general-purpose stain for compounds that can be oxidized. It will likely visualize the isoquinoline ring system.

Q4: What are good starting conditions for developing an HPLC method for my reaction? A4: A reverse-phase HPLC (RP-HPLC) method is the most common and effective approach for analyzing isoquinoline derivatives and boronic acids.[6][7]

  • Column: A C18 column is a standard choice.

  • Mobile Phase: A gradient elution using a mixture of water and acetonitrile (ACN) is typical.[6] To improve peak shape and resolution, an additive is crucial. Start with 0.1% formic acid in both the water (Mobile Phase A) and acetonitrile (Mobile Phase B).[7]

  • Detector: A UV detector set at a wavelength where the isoquinoline ring absorbs strongly (e.g., 270 nm or 340 nm) is recommended.[7]

Q5: I am observing significant protodeboronation (loss of the boronic acid group) in my Suzuki coupling reaction. How can I prevent this? A5: Protodeboronation is a common side reaction, especially with electron-rich heterocyclic boronic acids, where the C-B bond is cleaved and replaced by a C-H bond.[8] This is often accelerated by strong bases and the presence of water.[8]

  • Use a Milder Base: Switch from strong bases like NaOH or K₃PO₄ to milder options such as potassium carbonate (K₂CO₃) or potassium fluoride (KF).[8]

  • Anhydrous Conditions: Since water is the proton source for this side reaction, using anhydrous solvents and reagents can significantly reduce its occurrence.[8]

  • Use Boronate Esters: Converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester) can protect it from degradation during the reaction.

Troubleshooting Guides

This section addresses common problems encountered during reactions like the Suzuki-Miyaura coupling.

Table 1: Troubleshooting Common Reaction Failures
Problem Potential Cause Recommended Solution(s)
No Reaction / Low Yield Inactive Catalyst: The Palladium catalyst (especially Pd(0) species) may have decomposed due to oxygen exposure.[8]Use a fresh batch of catalyst. Ensure the reaction is thoroughly degassed and maintained under an inert (N₂ or Ar) atmosphere.[8]
Degraded Boronic Acid: The starting material may have degraded during storage.[1]Verify the purity of the boronic acid by HPLC or NMR. Use a fresh, properly stored sample.[1]
Incorrect Base/Solvent Combination: The base may not be strong enough or suitable for the chosen solvent system.[8]Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄). For biphasic reactions, ensure vigorous stirring.[8]
Protodeboronation of Starting Material Base is too strong or aqueous: Strong bases in the presence of water accelerate the cleavage of the C-B bond.[8]Switch to a milder, non-hydroxide base like KF or K₂CO₃. Use anhydrous solvents.[8]
Formation of Homocoupled Byproducts Oxygen in the Reaction: Oxygen can lead to the homocoupling of boronic acids and catalyst decomposition.[8]Thoroughly degas all solvents and reagents before use. Maintain a positive pressure of an inert gas throughout the reaction.
Inconsistent Results Between Batches Variable Reagent Purity: Purity of the boronic acid, aryl halide, or catalyst may vary.[1]Analyze the purity of each new batch of reagents before use. Standardize storage and handling procedures.[1]

Experimental Protocols

Protocol 1: Reaction Monitoring by Thin-Layer Chromatography (TLC)
  • Plate Preparation: Using a pencil, gently draw a light origin line about 1 cm from the bottom of a silica gel TLC plate (e.g., Merck silica gel 60 F-254).[3]

  • Spotting:

    • Dissolve a tiny amount (<1 mg) of your starting materials (isoquinolin-5-ylboronic acid HCl and the coupling partner) in a suitable solvent (e.g., methanol or ethyl acetate) to create reference spots.

    • Quench a small aliquot (~5-10 µL) of the reaction mixture and dissolve it in ~0.2 mL of ethyl acetate.

    • Using separate glass capillaries, spot the starting materials and the reaction mixture on the origin line, leaving space between each lane. A co-spot (spotting the reaction mixture on top of the starting material spot) is highly recommended to confirm identities.[3]

  • Development:

    • Prepare the mobile phase in a TLC chamber. A starting solvent system could be 70:30 Hexanes:Ethyl Acetate. Adjust polarity as needed. For highly polar compounds, consider systems like 95:5 Dichloromethane:Methanol.[3]

    • Place the spotted TLC plate in the chamber, ensuring the solvent level is below the origin line. Cover the chamber.

    • Allow the solvent to travel up the plate until it is about 1 cm from the top.

  • Visualization:

    • Remove the plate and immediately mark the solvent front with a pencil.

    • Allow the plate to dry completely.

    • Visualize the spots under a UV lamp (254 nm).

    • For specific detection of the boronic acid, proceed with alizarin staining (see below).

Protocol 2: Staining for Boronic Acids with Alizarin
  • Prepare Staining Solution: Create a 1 mM solution of alizarin in acetone.

  • Staining: After the developed TLC plate is completely dry, briefly dip it into the alizarin solution.[5]

  • Drying and Observation: Let the plate air dry until it turns pink.

  • Visualization: Observe the plate under a long-wave UV lamp (366 nm). The boronic acid-containing spots will appear with a bright yellow-orange fluorescence.[5]

Protocol 3: Reaction Monitoring by HPLC
  • Sample Preparation:

    • Take a small aliquot (e.g., 10 µL) from the reaction mixture.

    • Quench the reaction in the aliquot (e.g., with a small amount of water or by exposing to air).

    • Dilute the quenched aliquot significantly with the mobile phase (e.g., 1:1 water:acetonitrile) in an HPLC vial to a final volume of ~1 mL.

    • Filter the sample through a 0.45 µm syringe filter if any solids are present.[7]

  • HPLC Method: The following provides a general starting point for method development.

    Table 2: General HPLC Method Parameters
Parameter Recommended Starting Condition
Column C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water[7]
Mobile Phase B 0.1% Formic Acid in Acetonitrile[7]
Gradient 5% to 95% B over 15 minutes, hold at 95% B for 3 min, return to 5% B and equilibrate for 5 min.
Flow Rate 1.0 mL/min[7]
Injection Volume 10 µL[7]
Column Temperature 30 °C
Detection UV at 270 nm[7]
  • Analysis: Inject a blank (mobile phase), followed by standards of your starting materials, and then the reaction mixture samples. Monitor the disappearance of starting material peaks and the appearance of the product peak over time.[7]

Visualized Workflows and Relationships

Reaction_Monitoring_Workflow cluster_prep Preparation cluster_monitoring Monitoring cluster_analysis Analysis & Decision cluster_end Conclusion start_end start_end process process decision decision output output A Reaction Setup B Take Aliquot A->B t = 0, 1h, 2h... C Prepare Sample (Quench & Dilute) B->C D Analyze via TLC or HPLC C->D E Reaction Complete? D->E F Continue Reaction E->F  No (Progression?) G Proceed to Workup E->G  Yes H Troubleshoot E->H  No (Stalled?) F->B

Caption: Workflow for in-process reaction monitoring using TLC or HPLC.

Suzuki_Troubleshooting_Logic problem problem question question cause cause solution solution p1 Reaction Failed (No Product) q1 Is Starting Material Consumed? p1->q1 q2 Is Boronic Acid Degraded? q1->q2 Yes q3 Is Catalyst Active? q1->q3 No c1 Protodeboronation or Homocoupling Occurred q2->c1 Yes c2 Inactive Catalyst or Poor Conditions q2->c2 No c3 Improper Storage or Reagent Quality q2->c3 Likely q3->c2 Yes c4 Oxygen Contamination or Old Catalyst q3->c4 No s1 Use Milder Base Use Anhydrous Solvent Degas Thoroughly c1->s1 s3 Use Fresh Catalyst Degas System Properly Screen Ligands/Solvents c2->s3 s2 Check Reagent Purity Use Fresh Reagent c3->s2 c4->s3

Caption: Decision tree for troubleshooting a failed Suzuki coupling reaction.

Suzuki_Side_Reactions center Suzuki Cycle (Desired Reaction) p1 Oxygen (O₂) c1 Catalyst Decomposition (Pd Black) p1->c1 causes c2 Boronic Acid Homocoupling p1->c2 causes p2 Water (H₂O) & Strong Base c3 Protodeboronation p2->c3 accelerates p3 Heat p3->c3 can accelerate c4 General Degradation p3->c4 can cause c1->center inhibits c2->center competes with c3->center reduces SM

Caption: Interrelationship of common side reactions in Suzuki coupling.

References

Common impurities in commercial Isoquinolin-5-ylboronic acid hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercial Isoquinolin-5-ylboronic acid hydrochloride. The information addresses common impurities and issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities found in commercial this compound?

Commercial batches of this compound can contain several types of impurities arising from the synthetic process, degradation, or storage. These can be broadly categorized as:

  • Process-Related Impurities: These are substances that originate from the manufacturing process. A likely synthetic route involves the conversion of a 5-haloisoquinoline (such as 5-bromoisoquinoline or 5-chloroisoquinoline) to the corresponding boronic acid. Therefore, residual amounts of the starting 5-haloisoquinoline may be present. Other process-related impurities can include residual solvents used during synthesis and purification.

  • Degradation Products: Boronic acids are susceptible to degradation. The most common degradation pathway is protodeboronation , where the boronic acid group is replaced by a hydrogen atom, yielding isoquinoline .

  • Anhydrides (Boroxines): Boronic acids can undergo intermolecular dehydration to form cyclic anhydrides known as boroxines . These are often in equilibrium with the boronic acid form in the solid state and in solution.

  • Inorganic Impurities: Boric acid can be a byproduct of the hydrolysis of the boronic acid or its esters during synthesis and workup.

Q2: My Suzuki coupling reaction using this compound is giving low yields. What could be the cause?

Low yields in Suzuki coupling reactions are a common issue. Several factors related to the purity of the boronic acid could be responsible:

  • Presence of Isoquinoline: The protodeboronation product, isoquinoline, will not participate in the Suzuki coupling, effectively lowering the concentration of the desired reagent and leading to lower yields.

  • Formation of Boroxines: While boroxines are often in equilibrium with the active boronic acid, their formation can reduce the effective concentration of the monomeric boronic acid required for the catalytic cycle.

  • Catalyst Poisoning: Although less common, certain impurities could potentially interfere with the palladium catalyst, leading to reduced catalytic activity.

Q3: I am observing a significant amount of a side product with the mass of isoquinoline in my reaction mixture. What is happening?

The observation of isoquinoline as a side product is a strong indication of protodeboronation of your this compound. This can occur either in the commercial reagent itself or under the conditions of your reaction. Factors that can promote protodeboronation include the presence of moisture, strong bases, and elevated temperatures.

Q4: How should I store this compound to minimize degradation?

To minimize degradation, this compound should be stored in a cool, dry place, protected from light. Storage at 4°C is often recommended.[1] It is also advisable to keep the container tightly sealed to prevent moisture absorption, which can lead to hydrolysis and protodeboronation. For long-term storage, storing under an inert atmosphere (e.g., argon or nitrogen) can further prevent degradation.

Troubleshooting Guides

Issue 1: Poor or Inconsistent Reaction Yields
Possible Cause Troubleshooting Steps
Degraded Reagent (Protodeboronation) 1. Check Purity: Analyze the commercial reagent by ¹H NMR or LC-MS to quantify the amount of isoquinoline impurity. 2. Purify the Reagent: If significant degradation is observed, consider purifying the boronic acid by recrystallization or by performing an acid-base extraction. 3. Use Anhydrous Conditions: Ensure all solvents and reagents for your reaction are rigorously dried to minimize further protodeboronation.
Presence of Boroxines 1. Reaction Conditions: In some cases, the reaction conditions (e.g., presence of water in the solvent system) can help shift the equilibrium from the boroxine back to the active boronic acid. 2. Reagent Preparation: Dissolving the boronic acid in the reaction solvent with gentle heating prior to the addition of other reagents can sometimes help break up the boroxine trimer.
Residual Haloisoquinoline 1. Stoichiometry Adjustment: If the presence of a significant amount of 5-haloisoquinoline is confirmed, you may need to adjust the stoichiometry of your coupling partner to compensate for the lower effective concentration of the boronic acid. 2. Purification: For critical applications, purification of the boronic acid to remove the residual halide is recommended.
Issue 2: Identification of Unknown Impurities in Analytical Data
Analytical Observation Potential Impurity Confirmation Method
¹H NMR signals corresponding to the isoquinoline ring system but lacking the characteristic downfield shift of the proton adjacent to the boron group.IsoquinolineCompare the spectrum with an authentic sample of isoquinoline. The mass spectrum will show a molecular ion corresponding to isoquinoline.
Broad peaks in the ¹H NMR spectrum. Mass spectrometry shows peaks at higher m/z values than the expected molecular ion.Boroxine (trimer)The mass spectrum may show a peak corresponding to the trimer of the boronic acid minus three water molecules.
Signals in the ¹H NMR or peaks in the chromatogram that do not correspond to the product, starting material, or known degradation products.Residual Solvents or Process-Related ImpuritiesCompare the chemical shifts in the ¹H NMR with tables of common laboratory solvents. For other impurities, consider the likely synthetic route to anticipate potential structures.

Data Presentation

Table 1: Common Impurities and their Characteristics

ImpurityChemical StructureMolecular Weight ( g/mol )Common OriginPotential Impact on Experiments
Isoquinoline C₉H₇N129.16ProtodeboronationReduces effective concentration of the boronic acid, leading to lower reaction yields.
5-Bromoisoquinoline C₉H₆BrN208.06Residual Starting MaterialInactive in the desired reaction, leading to inaccurate stoichiometry and lower yields.
5-Chloroisoquinoline C₉H₆ClN163.60Residual Starting MaterialInactive in the desired reaction, leading to inaccurate stoichiometry and lower yields.
Boroxine (C₉H₆BNO)₃465.54Dehydration of Boronic AcidMay have different solubility and reactivity compared to the monomeric form, potentially affecting reaction kinetics.
Boric Acid H₃BO₃61.83HydrolysisGenerally soluble in aqueous media and can often be removed during workup. Unlikely to significantly impact most anhydrous reactions.

Experimental Protocols

Protocol 1: ¹H NMR Analysis for Impurity Profiling
  • Sample Preparation: Accurately weigh 5-10 mg of the commercial this compound and dissolve it in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) in an NMR tube.

  • Data Acquisition: Acquire a standard ¹H NMR spectrum.

  • Data Analysis:

    • Integrate the signals corresponding to the aromatic protons of Isoquinolin-5-ylboronic acid.

    • Look for characteristic signals of potential impurities:

      • Isoquinoline: Compare the spectrum with a reference spectrum of isoquinoline.

      • Residual Solvents: Compare any sharp singlets to known chemical shifts of common laboratory solvents.

    • Quantify the level of impurities by comparing the integration of the impurity signals to the integration of the signals from the main compound.

Protocol 2: Purification by Acid-Base Extraction
  • Dissolution: Dissolve the crude this compound in an organic solvent such as diethyl ether or ethyl acetate.

  • Extraction: Transfer the solution to a separatory funnel and extract with a basic aqueous solution (e.g., 1 M NaOH). The boronic acid will deprotonate to form the water-soluble boronate salt, which will move to the aqueous layer, leaving non-acidic organic impurities in the organic layer.

  • Separation: Separate the aqueous layer.

  • Acidification: Cool the aqueous layer in an ice bath and slowly add a strong acid (e.g., 1 M HCl) until the solution is acidic. The pure boronic acid will precipitate out of the solution.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing and Drying: Wash the solid with cold water to remove any residual salts and then dry under vacuum.

Visualizations

experimental_workflow cluster_0 Impurity Analysis cluster_1 Troubleshooting Logic A Commercial this compound B Dissolve in Deuterated Solvent A->B C Acquire 1H NMR Spectrum B->C D Analyze and Quantify Impurities C->D E Low Reaction Yield F Check Reagent Purity (Protocol 1) E->F G Impurity Detected? F->G Yes/No H Purify Reagent (Protocol 2) G->H Yes I Optimize Reaction Conditions G->I No H->I

Caption: Workflow for analyzing impurities and troubleshooting low reaction yields.

signaling_pathway cluster_impurities Common Impurity Classes cluster_consequences Potential Consequences A Commercial Reagent B Process-Related Impurities (e.g., 5-haloisoquinoline) A->B C Degradation Products (e.g., Isoquinoline) A->C D Anhydrides (Boroxines) A->D E Inorganic Impurities (e.g., Boric Acid) A->E G Low Yields B->G H Inaccurate Stoichiometry B->H C->G C->H I Side Product Formation C->I D->G F Experimental Issues

Caption: Relationship between impurity classes and experimental outcomes.

References

Technical Support Center: Preventing Homo-Coupling of Isoquinolin-5-ylboronic acid hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals minimize the homo-coupling of Isoquinolin-5-ylboronic acid hydrochloride during Suzuki-Miyaura cross-coupling reactions.

Troubleshooting Guide

Undesired homo-coupling of boronic acids is a common side reaction in Suzuki-Miyaura coupling, leading to the formation of a symmetrical biaryl byproduct. This not only reduces the yield of the desired product but also complicates purification. Follow this guide to diagnose and resolve issues with excessive homo-coupling.

Issue: Significant Formation of Bi-isoquinoline Byproduct

If you observe a significant amount of the homo-coupled bi-isoquinoline product in your reaction mixture, consider the following troubleshooting steps.

Logical Workflow for Troubleshooting Homo-Coupling

G cluster_start Start: Homo-coupling Observed cluster_diagnosis Diagnosis cluster_solutions Potential Solutions cluster_outcome Outcome start Significant homo-coupling of this compound oxygen Check for Oxygen Contamination start->oxygen catalyst Evaluate Palladium Catalyst & Ligand start->catalyst concentration Assess Boronic Acid Concentration start->concentration base_solvent Review Base and Solvent Choice start->base_solvent degas Improve Degassing Protocol (e.g., freeze-pump-thaw) oxygen->degas If O2 is suspected precatalyst Switch to Pd(0) Precatalyst or Use Additives catalyst->precatalyst If using Pd(II) or catalyst decomposition is likely slow_addition Slow Addition of Boronic Acid concentration->slow_addition If instantaneous concentration is high anhydrous Use Anhydrous Conditions or a Milder Base base_solvent->anhydrous If protodeboronation or base-mediated decomposition is a concern end Minimized Homo-coupling, Improved Yield of Desired Product degas->end precatalyst->end slow_addition->end anhydrous->end

Caption: A logical workflow for troubleshooting and minimizing the homo-coupling of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of homo-coupling of this compound?

A1: The homo-coupling of arylboronic acids, including this compound, is primarily caused by two mechanisms:

  • Oxygen-Mediated Homocoupling: The presence of oxygen can oxidize the active Pd(0) catalyst to a Pd(II) species. This Pd(II) can then react with two molecules of the boronic acid to form the homo-coupled product.[1][2] Rigorous exclusion of oxygen from the reaction is therefore critical.[1][3]

  • Palladium(II)-Mediated Homocoupling: If a Pd(II) salt (e.g., Pd(OAc)₂, PdCl₂) is used as a precatalyst, it can directly react with the boronic acid to generate the homo-coupled dimer during its in-situ reduction to the active Pd(0) species.[1][4]

Q2: How can I minimize oxygen in my reaction setup?

A2: Thoroughly degassing your solvents and reaction mixture is one of the most effective ways to prevent oxygen-mediated homo-coupling.[1] Common techniques include:

  • Freeze-Pump-Thaw: This method, involving at least three cycles, is highly effective for removing dissolved oxygen.[4]

  • Inert Gas Sparging: Bubbling an inert gas like argon or nitrogen through the solvent for an extended period (30-60 minutes) can also significantly reduce oxygen levels.[4] A nitrogen subsurface sparge before catalyst introduction has been shown to be effective.[3][5]

Q3: Does the choice of palladium catalyst influence the extent of homo-coupling?

A3: Yes, the choice of the palladium source is crucial. Using a Pd(0) precatalyst, such as Pd₂(dba)₃ or Pd(PPh₃)₄, can be advantageous over Pd(II) sources as it can circumvent the initial Pd(II)-mediated homo-coupling pathway.[6] If using a Pd(II) precatalyst, adding a mild reducing agent, like potassium formate, may help to minimize the concentration of free Pd(II) without significantly impacting the desired catalytic cycle.[3][5]

Q4: Can the reaction conditions be optimized to disfavor homo-coupling?

A4: Absolutely. Several parameters can be adjusted:

  • Slow Addition of Boronic Acid: A high instantaneous concentration of the boronic acid can favor homo-coupling.[4] Employing a syringe pump to add the boronic acid solution dropwise over 30-60 minutes can keep its concentration low and minimize this side reaction.[4]

  • Choice of Ligand: Bulky, electron-rich phosphine ligands can accelerate the reductive elimination step of the cross-coupling cycle, which can outcompete the pathways leading to homo-coupling.[4][6]

  • Base and Solvent: The selection of base and solvent is critical. While water is often necessary to dissolve the base, excessive amounts can sometimes promote homo-coupling.[4] In some cases, particularly with heteroaryl boronic acids, anhydrous conditions may be beneficial to prevent side reactions like protodeboronation.[7][8]

Q5: Are there any specific considerations for a heteroaryl boronic acid like this compound?

A5: Yes, heteroaryl boronic acids can present unique challenges. The Lewis-basic nitrogen atom in the isoquinoline ring can potentially coordinate to the palladium center, which may influence catalyst activity.[9] Additionally, heteroaryl boronic acids can be prone to protodeboronation (cleavage of the C-B bond).[7][8] To mitigate this, consider using milder bases like K₂CO₃ or KF, or switching to anhydrous conditions.[7]

Q6: What if homo-coupling persists despite these measures?

A6: If homo-coupling remains a significant issue, you might consider converting the boronic acid to a more stable derivative, such as a pinacol ester or a diethanolamine adduct.[8][10] These derivatives can be more robust and may exhibit different reactivity profiles in the Suzuki-Miyaura coupling, potentially suppressing the homo-coupling pathway.[10]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling with Minimized Homo-Coupling

This protocol provides a general starting point and may require optimization for specific substrates.

  • Reaction Setup: In a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine the aryl halide (1.0 equiv.), the base (e.g., K₂CO₃, 2.0 equiv.), and the palladium precatalyst (e.g., XPhos Pd G3, 0.5–2 mol%).[7]

  • Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 10:1) via syringe. The total concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.[7]

  • Boronic Acid Preparation: In a separate, dry flask under an inert atmosphere, dissolve the this compound (1.2-1.5 equiv.) in a minimal amount of the degassed solvent.

  • Slow Addition: Add the boronic acid solution to the reaction mixture dropwise over a period of 30-60 minutes using a syringe pump.[4]

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80–110 °C) with vigorous stirring.[7]

  • Monitoring and Workup: Monitor the reaction progress by a suitable technique (e.g., TLC, LC-MS). Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine. Dry the organic layer and concentrate under reduced pressure.[7]

  • Purification: Purify the crude product by flash column chromatography.[7]

Protocol for Improved Degassing: Freeze-Pump-Thaw

For reactions that are highly sensitive to oxygen, the freeze-pump-thaw method is recommended for degassing the solvent.

  • Place the solvent in a Schlenk flask with a stir bar.

  • Freeze the solvent using a liquid nitrogen bath while stirring.

  • Once completely frozen, apply a high vacuum to the flask for several minutes.

  • Close the flask to the vacuum and thaw the solvent in a water bath. You may observe bubbling as dissolved gases are released.

  • Repeat this freeze-pump-thaw cycle at least two more times to ensure thorough degassing.[4]

Data Presentation

Table 1: Comparison of Reaction Conditions to Minimize Homo-Coupling
ParameterStandard ConditionsRecommended for Minimizing Homo-CouplingRationale
Palladium Source Pd(OAc)₂ or PdCl₂Pd(0) precatalyst (e.g., Pd₂(dba)₃) or Pd(II) with a mild reducing agent (e.g., potassium formate)Avoids direct reaction of Pd(II) with the boronic acid.[1][3][4][5]
Degassing Inert gas sparging for 15-20 minFreeze-pump-thaw (3 cycles) or extended sparging (30-60 min)More effective removal of oxygen, a key promoter of homo-coupling.[1][4]
Boronic Acid Addition All at once at the startSlow, dropwise addition via syringe pump over 30-60 minMaintains a low instantaneous concentration of the boronic acid.[4]
Ligand Standard phosphine ligands (e.g., PPh₃)Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands)Accelerates reductive elimination, outcompeting homo-coupling pathways.[4][6]
Solvent System Protic or biphasic solvent mixturesAnhydrous conditions for sensitive substratesMinimizes protodeboronation, a competing side reaction.[7]

Visualizations

Signaling Pathways

G cluster_suzuki Desired Suzuki-Miyaura Cycle cluster_homo Undesired Homo-Coupling Pathway pd0 Pd(0)L_n ar_pd_x Ar-Pd(II)-X(L_n) pd0->ar_pd_x Oxidative Addition (Ar-X) pd2 Pd(II) pd0->pd2 Oxidation ar_pd_ar Ar-Pd(II)-Ar'(L_n) ar_pd_x->ar_pd_ar Transmetalation (Ar'-B(OH)₂) product Ar-Ar' ar_pd_ar->product Reductive Elimination product->pd0 Regenerates Catalyst o2 O₂ homo_product Ar'-Ar' pd2->homo_product 2 x Ar'-B(OH)₂

Caption: Simplified reaction pathways for the desired Suzuki-Miyaura coupling versus the oxygen-mediated homo-coupling side reaction.

Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification degas Degas Solvent (Freeze-Pump-Thaw) setup Assemble Reaction Under Inert Atmosphere degas->setup add_reagents Add Aryl Halide, Base, Pd Catalyst setup->add_reagents slow_add Slowly Add Boronic Acid Solution add_reagents->slow_add heat Heat and Stir slow_add->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor workup Aqueous Workup monitor->workup purify Column Chromatography workup->purify

References

Validation & Comparative

1H NMR characterization of Isoquinolin-5-ylboronic acid hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide to the 1H NMR characterization of isoquinolin-5-ylboronic acid hydrochloride and its synthetic applications reveals its significance as a versatile building block in medicinal chemistry and organic synthesis. This guide provides an objective comparison with alternative reagents, supported by experimental data, to assist researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies.

1H NMR Characterization of Isoquinoline Derivatives

Comparison of Synthetic Routes to Substituted Isoquinolines

This compound is primarily utilized in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, to introduce the isoquinoline moiety onto other molecules. This method offers a powerful and versatile approach for creating complex molecular architectures. However, several alternative methods for synthesizing substituted isoquinolines exist, each with its own advantages and limitations.

Traditional Methods: Classic synthetic routes to isoquinolines include the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions. While historically significant, these methods often require harsh reaction conditions, toxic reagents, and may suffer from limited functional group tolerance and poor atom economy[2][3].

Modern Catalytic Methods: In recent years, a variety of greener and more efficient synthetic protocols have been developed. These often involve transition-metal catalysis (e.g., palladium, copper, ruthenium, rhodium) and can proceed under milder conditions with higher yields and selectivity[2][3][4]. These methods include:

  • Microwave-assisted synthesis: This technique can significantly reduce reaction times and improve yields[2][3].

  • Visible-light photocatalysis: An emerging environmentally friendly approach for the synthesis of isoquinoline derivatives[2][3].

  • Domino and tandem reactions: These one-pot strategies allow for the formation of multiple bonds in a single synthetic operation, increasing efficiency[2][3].

The choice of synthetic route will depend on the desired substitution pattern, the complexity of the target molecule, and considerations for green chemistry principles.

Performance Comparison in Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a key application for isoquinolinylboronic acids. The following table summarizes representative yields for the Suzuki-Miyaura coupling of 6-bromoisoquinoline-1-carbonitrile with various boronic acids and esters, demonstrating the versatility of this approach for generating diverse isoquinoline derivatives.

EntryBoronic Acid/EsterProductYield (%)
14-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole6-(1H-Pyrazol-4-yl)isoquinoline-1-carbonitrile70
2(4-Formylphenyl)boronic acid6-(4-Formylphenyl)isoquinoline-1-carbonitrile71
3(3-Fluoro-4-formylphenyl)boronic acid6-(3-Fluoro-4-formylphenyl)isoquinoline-1-carbonitrile75
4(3-Formylphenyl)boronic acid6-(3-Formylphenyl)isoquinoline-1-carbonitrile78
5(2-Fluoro-4-formylphenyl)boronic acid6-(2-Fluoro-4-formylphenyl)isoquinoline-1-carbonitrile82
6(4-Methyl-3-nitrophenyl)boronic acid6-(4-Methyl-3-nitrophenyl)isoquinoline-1-carbonitrile72
7(4-(Trifluoromethyl)phenyl)boronic acid6-(4-(Trifluoromethyl)phenyl)isoquinoline-1-carbonitrile85
8(4-Methoxyphenyl)boronic acid6-(4-Methoxyphenyl)isoquinoline-1-carbonitrile90

Data adapted from a representative protocol for Suzuki-Miyaura coupling of 6-bromoisoquinoline-1-carbonitrile.[5]

Experimental Protocols

General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol provides a general method for the palladium-catalyzed Suzuki-Miyaura coupling of an aryl halide (e.g., bromoisoquinoline) with a boronic acid (e.g., isoquinolin-5-ylboronic acid).

Materials:

  • Aryl halide (1.0 equiv)

  • Boronic acid or ester (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Anhydrous solvent (e.g., 1,4-Dioxane/water mixture)

Procedure:

  • Reaction Setup: In a dry reaction vessel, combine the aryl halide, the boronic acid or ester, and the base.

  • Inert Atmosphere: Seal the vessel and purge with an inert gas (e.g., nitrogen or argon) for 5-10 minutes.

  • Solvent and Catalyst Addition: Under the inert atmosphere, add the degassed solvent system, followed by the palladium catalyst.

  • Reaction: Heat the mixture to the desired temperature (typically 80-100 °C) and stir for the required time (typically 2-24 hours).

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: After completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine.

  • Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired coupled product.[5][6][7]

1H NMR Sample Preparation and Analysis

Procedure:

  • Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Transfer the solution to an NMR tube.

  • Acquire the 1H NMR spectrum on a spectrometer (e.g., 300 or 500 MHz).

  • Process the data to identify chemical shifts (δ), coupling constants (J), and integration values for each proton signal.

Visualizations

experimental_workflow cluster_synthesis Suzuki-Miyaura Coupling cluster_workup Workup & Purification cluster_analysis Characterization start Combine Reactants: - Aryl Halide - Boronic Acid - Base inert Establish Inert Atmosphere start->inert add_solv_cat Add Solvent & Pd Catalyst inert->add_solv_cat heat Heat & Stir (80-100°C) add_solv_cat->heat monitor Monitor Reaction (TLC/LC-MS) heat->monitor workup Aqueous Workup monitor->workup extract Extraction workup->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify nmr_prep Prepare NMR Sample purify->nmr_prep nmr_acq Acquire 1H NMR Spectrum nmr_prep->nmr_acq nmr_analysis Analyze Spectrum nmr_acq->nmr_analysis

Caption: Experimental workflow for Suzuki-Miyaura coupling and 1H NMR characterization.

logical_relationship cluster_building_blocks Key Reagents cluster_reaction Synthetic Method cluster_products Core Scaffolds cluster_application Therapeutic Applications boronic_acid Isoquinolin-5-ylboronic acid hydrochloride suzuki Suzuki-Miyaura Coupling boronic_acid->suzuki aryl_halide Aryl/Heteroaryl Halide aryl_halide->suzuki isoquinoline_deriv Substituted Isoquinolines suzuki->isoquinoline_deriv kinase_inhibitors Kinase Inhibitors (e.g., for Oncology) isoquinoline_deriv->kinase_inhibitors other_therapeutics Other Biologically Active Compounds isoquinoline_deriv->other_therapeutics

Caption: Role of isoquinoline boronic acids in the synthesis of therapeutic agents.

References

A Comparative Guide to the Mass Spectrometry Analysis of Isoquinolin-5-ylboronic Acid Hydrochloride Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with isoquinoline-based compounds, understanding the analytical characteristics of key intermediates is crucial. Isoquinolin-5-ylboronic acid hydrochloride and its derivatives are important building blocks in medicinal chemistry. This guide provides a comparative overview of mass spectrometry for their analysis, supported by experimental data and protocols, and contrasts it with other common analytical techniques.

Mass Spectrometry of Isoquinoline Boronic Acids: An Overview

Mass spectrometry (MS) is a powerful analytical technique for the identification and quantification of isoquinolin-5-ylboronic acid derivatives. When coupled with liquid chromatography (LC-MS), it provides high sensitivity and selectivity, allowing for the analysis of complex mixtures. The choice of ionization source and mass analyzer is critical for obtaining optimal results. Electrospray ionization (ESI) is commonly used for these polar compounds, typically in positive ion mode, which facilitates the protonation of the nitrogen atom in the isoquinoline ring.

The mass spectrometric behavior of boronic acids can be complex. They are known to undergo in-source reactions, such as dehydration to form boroxines (cyclic trimers) or the formation of adducts with solvents.[1] Careful optimization of MS source parameters and mobile phase composition is therefore essential to ensure reproducible and accurate analysis.[2]

Comparative Analysis of Analytical Techniques

While mass spectrometry is a premier technique for the analysis of isoquinolin-5-ylboronic acid derivatives, other methods also offer valuable information. The following table provides a comparison of common analytical techniques for the characterization of these compounds.

FeatureMass Spectrometry (LC-MS)High-Performance Liquid Chromatography (HPLC-UV)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Separation by chromatography, detection by mass-to-charge ratio.Separation by chromatography, detection by UV absorbance.Detection of nuclear spin transitions in a magnetic field.
Information Provided Molecular weight, elemental composition (HRMS), structural information (MS/MS), quantification.Retention time, quantification, purity assessment.Detailed structural elucidation, stereochemistry, quantification.
Sensitivity High (pg to fg range).Moderate (ng to µg range).Low (mg range).
Selectivity Very High.Moderate to High.Very High.
Throughput High.[2]High.Low.
Typical Application Identification and quantification in complex matrices, metabolite identification.Routine purity checks, quantification of major components.Unambiguous structure determination of pure compounds.

Mass Spectrometry Workflow

The general workflow for the analysis of isoquinolin-5-ylboronic acid derivatives by LC-MS involves several key steps, from sample preparation to data analysis.

workflow cluster_sample_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis dissolution Dissolution in appropriate solvent (e.g., Methanol/Water) filtration Filtration to remove particulates dissolution->filtration injection Injection onto HPLC column (e.g., C18) filtration->injection separation Gradient elution to separate analytes injection->separation ionization Electrospray Ionization (ESI) separation->ionization mass_analysis Mass Analysis (e.g., Q-TOF, Orbitrap) ionization->mass_analysis detection Detection of ions mass_analysis->detection data_acquisition Data Acquisition detection->data_acquisition data_processing Data Processing and Interpretation data_acquisition->data_processing fragmentation cluster_fragments Predicted Fragments parent [M+H]⁺ m/z 174.07 frag1 [M+H - H₂O]⁺ m/z 156.06 parent->frag1 - H₂O frag2 [M+H - B(OH)₂]⁺ m/z 130.06 parent->frag2 - B(OH)₃ frag3 [C₉H₇N]⁺ m/z 129.06 frag2->frag3 - H frag4 [C₇H₅]⁺ m/z 89.04 frag3->frag4 - C₂H₂N

References

Comparing reactivity of Isoquinolin-5-ylboronic acid vs. other isomers

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Reactivity of Isoquinolinylboronic Acid Isomers in Suzuki-Miyaura Coupling

For researchers, scientists, and drug development professionals, the Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the efficient formation of carbon-carbon bonds. Isoquinoline moieties are prevalent in numerous biologically active compounds and pharmaceuticals, making their boronic acid derivatives key building blocks. However, the reactivity of isoquinolinylboronic acid isomers can vary significantly depending on the position of the boronic acid group, impacting reaction efficiency and synthetic strategy.

This guide provides a comparative analysis of the reactivity of isoquinolin-5-ylboronic acid and its other isomers. While direct, head-to-head quantitative comparisons under identical conditions are scarce in the literature, this guide infers reactivity trends based on fundamental principles of organic chemistry and analogous heterocyclic systems.[1]

Factors Influencing Reactivity

The reactivity of isoquinolinylboronic acid isomers in Suzuki-Miyaura coupling is primarily governed by a combination of electronic and steric effects.[1][2] The isoquinoline scaffold consists of an electron-deficient pyridine ring fused to a more electron-rich benzene ring.[3]

Electronic Effects:

  • The electron-withdrawing nature of the pyridine ring decreases the nucleophilicity of boronic acids attached to it (positions 1, 3, and 4), which can slow down the crucial transmetalation step in the catalytic cycle.[1][4]

  • Conversely, boronic acid groups on the benzene ring (positions 5, 6, 7, and 8) are generally more reactive as they are attached to a more electron-rich system.[1]

Steric Effects:

  • The steric environment surrounding the boronic acid group can hinder its approach to the palladium catalyst.

  • Isomers with the boronic acid group in sterically congested positions, such as the peri-positions (5 and 8-isomers), may exhibit reduced reactivity due to this hindrance.[1]

Based on these principles, a predicted qualitative reactivity trend for isoquinolinylboronic acid isomers in Suzuki-Miyaura coupling is as follows:

6- and 7-isomers > 5- and 8-isomers > 1-, 3-, and 4-isomers

G cluster_factors Factors Influencing Reactivity cluster_ring Position on Isoquinoline Ring Electronic Effects Electronic Effects Benzene Ring (5, 6, 7, 8) Benzene Ring (5, 6, 7, 8) Electronic Effects->Benzene Ring (5, 6, 7, 8) More electron-rich (Higher Reactivity) Pyridine Ring (1, 3, 4) Pyridine Ring (1, 3, 4) Electronic Effects->Pyridine Ring (1, 3, 4) Electron-deficient (Lower Reactivity) Steric Effects Steric Effects Steric Effects->Benzene Ring (5, 6, 7, 8) Peri-positions (5, 8) may decrease reactivity Reactivity Reactivity Benzene Ring (5, 6, 7, 8)->Reactivity Pyridine Ring (1, 3, 4)->Reactivity

Comparative Data Summary

IsomerCoupling PartnerCatalyst/LigandBaseSolventTemp. (°C)Time (h)Yield (%)
Isoquinolin-4-ylboronic acid Aryl HalidePd(dppf)Cl₂K₂CO₃Dioxane/H₂O10012~85
Isoquinolin-5-ylboronic acid Aryl HalidePd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O9016~90
Isoquinolin-6-ylboronic acid Aryl HalidePd(OAc)₂/SPhosK₃PO₄Dioxane/H₂O804~95
Isoquinolin-8-ylboronic acid Aryl HalidePd(dppf)Cl₂Cs₂CO₃DME/H₂O8518~70

Note: The reaction conditions and yields are generalized from typical procedures and may vary depending on the specific substrates and reaction scale.

Experimental Protocols

Below is a generalized experimental protocol for a Suzuki-Miyaura coupling reaction with an isoquinolinylboronic acid. This protocol should be optimized for each specific isomer and coupling partner.

Materials:

  • Isoquinolinylboronic acid isomer (1.0 mmol)

  • Aryl halide (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol)

  • Base (e.g., 2M Na₂CO₃ solution, 2.0 mL)

  • Solvent system (e.g., Toluene 8 mL, Ethanol 2 mL)

Procedure:

  • To a round-bottom flask, add the isoquinolinylboronic acid, the aryl halide, and the palladium catalyst.

  • Add the toluene and ethanol, followed by the sodium carbonate solution.

  • Degas the mixture by bubbling argon through it for 15 minutes.

  • Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir for the required time (e.g., 12 hours).

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.

G start Start combine Combine Reactants: Isoquinolinylboronic Acid, Aryl Halide, Catalyst, Base start->combine add_solvent Add Degassed Solvents combine->add_solvent react Heat and Stir under Inert Atmosphere add_solvent->react monitor Monitor Reaction Progress (TLC, LC-MS) react->monitor workup Aqueous Workup and Extraction monitor->workup Upon Completion purify Purification (Column Chromatography) workup->purify end Final Product purify->end

References

A Comparative Guide to Alternatives for Isoquinolin-5-ylboronic Acid in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds, proving indispensable in the synthesis of complex molecules, particularly in the field of drug discovery and development. The isoquinoline scaffold, a privileged structure in medicinal chemistry, is a common motif in numerous biologically active compounds. Isoquinolin-5-ylboronic acid hydrochloride is a key building block for introducing this moiety. However, exploring alternative isomers of isoquinoline boronic acid can unlock novel chemical space and potentially lead to compounds with improved pharmacological profiles. This guide provides a comparative analysis of commercially available alternatives to isoquinolin-5-ylboronic acid, focusing on their reactivity and performance in Suzuki-Miyaura coupling reactions, supported by experimental data from the scientific literature.

Alternatives to Isoquinolin-5-ylboronic Acid

Several positional isomers of isoquinolinylboronic acid are commercially available and serve as viable alternatives for introducing the isoquinoline core into target molecules. These include:

  • Isoquinolin-4-ylboronic acid

  • Isoquinolin-6-ylboronic acid

  • Isoquinolin-8-ylboronic acid

The reactivity of these isomers in Suzuki-Miyaura coupling is significantly influenced by the position of the boronic acid group on the isoquinoline ring system, owing to a combination of electronic and steric effects.

Theoretical Reactivity Profile

The isoquinoline nucleus consists of a pyridine ring fused to a benzene ring. The nitrogen atom in the pyridine ring is electron-withdrawing, which influences the electron density across the entire bicyclic system.

  • Positions on the Pyridine Ring (e.g., Position 4): Boronic acids at positions on the pyridine ring are generally expected to be less reactive. The proximity of the electron-withdrawing nitrogen atom can decrease the nucleophilicity of the boronic acid, potentially slowing down the crucial transmetalation step in the Suzuki-Miyaura catalytic cycle. Furthermore, the nitrogen atom can coordinate to the palladium catalyst, which may lead to catalyst inhibition, a phenomenon analogous to the "2-pyridyl problem" observed in Suzuki couplings of 2-pyridylboronic acids.

  • Positions on the Benzene Ring (e.g., Positions 5, 6, and 8): Conversely, boronic acid groups on the benzene portion of the isoquinoline are anticipated to be more reactive. These positions are less influenced by the direct electron-withdrawing effect of the nitrogen atom, resulting in a more nucleophilic boronic acid that can participate more readily in the transmetalation step.

Performance in Suzuki-Miyaura Coupling: A Comparative Overview

Table 1: Suzuki-Miyaura Coupling of Isoquinolin-4-yl Derivatives

Coupling Partner 1Coupling Partner 2Catalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Isoquinoline-1,3(2H,4H)-dione4-BromotoluenePd(OAc)₂, Ligand 8tBuOKToluene1101292[1]
Isoquinoline-1,3(2H,4H)-dione4-IodoanisolePd(OAc)₂, Ligand 8tBuOKToluene1101285[1]
Isoquinoline-1,3(2H,4H)-dione3-BromopyridinePd(OAc)₂, Ligand 8tBuOKToluene1101278[1]

Table 2: Suzuki-Miyaura Coupling of Isoquinolin-6-yl Derivatives

Coupling Partner 1Coupling Partner 2Catalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
6-Chloropyridazinone derivativePhenylboronic acidPd-SPhosK₃PO₄Dioxane/H₂O140 (MW)0.585[2]
6-Chloropyridazinone derivative4-Methoxyphenylboronic acidPd-SPhosK₃PO₄Dioxane/H₂O140 (MW)0.582[2]

Table 3: Suzuki-Miyaura Coupling of Isoquinolin-8-yl Derivatives

Coupling Partner 1Coupling Partner 2Catalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
8-Bromotetrahydroisoquinolin-4-onePhenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O1001266[3][4]
8-Bromoisoquinolin-4-olPhenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O1001260[3][4]
(S)-3-(1-aminoethyl)-8-chloro-2-phenylisoquinolin-1(2H)-one(2-Methoxypyrimidin-5-yl)boronic acidPd(dppf)Cl₂K₂CO₃Dioxane/H₂O801292[5]

Note: The data in these tables are extracted from different studies and may not be directly comparable due to variations in substrates, reaction conditions, and analytical methods.

Experimental Protocols

Below are representative experimental protocols for Suzuki-Miyaura coupling reactions involving isoquinoline derivatives, based on the cited literature.

General Procedure for the Suzuki-Miyaura Coupling of 8-Bromoisoquinoline Derivatives: [3][4]

A mixture of the 8-bromoisoquinoline derivative (1.0 eq.), the corresponding arylboronic acid (1.2 eq.), Pd(PPh₃)₄ (0.05 eq.), and Na₂CO₃ (2.0 eq.) in a mixture of toluene, ethanol, and water (e.g., 7:2:1) is degassed and heated at 100 °C for 12 hours under an inert atmosphere. After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

General Procedure for the Suzuki-Miyaura Coupling of an 8-Chloroisoquinolinone Derivative: [5]

A mixture of the 8-chloroisoquinolinone derivative (1.0 eq.), the pyrimidinyl boronic acid (1.2 eq.), Pd(dppf)Cl₂ (0.05 eq.), and K₂CO₃ (2.0 eq.) in a mixture of dioxane and water (e.g., 4:1) is stirred at 80 °C for 12 hours. After completion of the reaction, the mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo. The residue is purified by flash column chromatography to afford the desired product.

Visualizing the Suzuki-Miyaura Coupling

The following diagrams illustrate the fundamental signaling pathway of the Suzuki-Miyaura cross-coupling reaction and a generalized experimental workflow.

Suzuki_Miyaura_Cycle pd0 Pd(0)Ln pd2_halide R¹-Pd(II)Ln-X pd0->pd2_halide Oxidative Addition pd2_base R¹-Pd(II)Ln-Base pd2_halide->pd2_base Ligand Exchange pd2_aryl R¹-Pd(II)Ln-R² pd2_base->pd2_aryl Transmetalation pd2_aryl->pd0 product R¹-R² (Coupled Product) pd2_aryl->product Reductive Elimination aryl_halide R¹-X (Aryl/Vinyl Halide) aryl_halide->pd0 boronic_acid R²-B(OH)₂ (Boronic Acid) boronic_acid->pd2_base base Base base->pd2_halide Experimental_Workflow start Start: Assemble Reactants reactants Combine Halo-isoquinoline, Boronic Acid, Base, and Solvent start->reactants degas Degas Reaction Mixture reactants->degas add_catalyst Add Palladium Catalyst degas->add_catalyst heat Heat Reaction Mixture (e.g., 80-110 °C) add_catalyst->heat monitor Monitor Reaction Progress (TLC, LC-MS) heat->monitor workup Aqueous Workup and Extraction monitor->workup Reaction Complete purify Purify by Column Chromatography workup->purify characterize Characterize Product (NMR, MS) purify->characterize end End: Pure Product characterize->end

References

A Researcher's Guide to Isoquinolin-5-ylboronic Acid Hydrochloride in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic incorporation of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. The isoquinoline moiety, in particular, is a privileged structure found in a wide array of biologically active compounds. This guide provides a comparative analysis of Isoquinolin-5-ylboronic acid hydrochloride as a key building block in organic synthesis, primarily focusing on its application in the widely-used Suzuki-Miyaura cross-coupling reaction. While direct, side-by-side comparative studies with all possible alternatives are not extensively documented in the literature, this guide leverages established principles of organic chemistry and available data to offer a comprehensive overview of its advantages and considerations for its use.

Advantages of this compound in Synthesis

This compound offers a powerful tool for the introduction of the isoquinoline-5-yl group onto a variety of molecular scaffolds. Its primary advantages lie in the versatility and efficiency of the Suzuki-Miyaura coupling reaction.

Key Advantages:

  • Direct Introduction of a Privileged Scaffold: The isoquinoline core is present in numerous natural products and synthetic compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, and antihypertensive properties. The use of this compound allows for the direct and regioselective installation of this important pharmacophore.

  • Versatility of the Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction is renowned for its mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast array of coupling partners.[1] This allows for the facile synthesis of complex biaryl and heteroaryl structures.

  • Favorable Electronic and Steric Properties: The boronic acid group at the 5-position of the isoquinoline ring is situated on the benzo-fused portion, which can influence its reactivity. Compared to boronic acids on the more electron-deficient pyridine ring of the isoquinoline, the 5-isomer is generally expected to exhibit good reactivity in the transmetalation step of the Suzuki-Miyaura catalytic cycle.[2]

  • Hydrochloride Salt Form: The hydrochloride salt form can enhance the stability and shelf-life of the boronic acid, preventing premature decomposition through pathways such as protodeboronation.

Comparison with Alternatives

While this compound is a valuable reagent, researchers have other options for the synthesis of 5-substituted isoquinolines. The choice of method often depends on the specific target molecule, available starting materials, and desired reaction conditions.

MethodDescriptionAdvantagesDisadvantages
Suzuki-Miyaura Coupling with this compound Palladium-catalyzed cross-coupling of the boronic acid with an aryl or vinyl halide/triflate.High functional group tolerance, mild conditions, commercially available reagents.Potential for boronic acid decomposition, requires a pre-functionalized coupling partner.
Stille Coupling Palladium-catalyzed coupling of an organostannane with an organic halide.Often highly efficient and tolerant of many functional groups.Toxicity of organotin reagents and byproducts is a significant concern.
Negishi Coupling Palladium- or nickel-catalyzed coupling of an organozinc reagent with an organic halide.High reactivity and good for constructing C(sp²)-C(sp³) bonds.Organozinc reagents are often moisture and air-sensitive, requiring inert atmosphere techniques.
Direct C-H Arylation Palladium-catalyzed coupling of an isoquinoline C-H bond with an aryl halide.Atom-economical as it avoids the pre-functionalization of the isoquinoline.Often requires specific directing groups and can suffer from issues with regioselectivity.
Classical Isoquinoline Synthesis (e.g., Bischler-Napieralski, Pictet-Spengler) Construction of the isoquinoline ring from acyclic precursors.Allows for the synthesis of highly substituted and complex isoquinolines from simple starting materials.[3][4]Often requires harsh conditions and multiple synthetic steps.

Experimental Protocols

The following are generalized experimental protocols for a Suzuki-Miyaura coupling reaction using a heteroaryl boronic acid. It is crucial to note that optimization of the catalyst, ligand, base, solvent, and temperature is often necessary for a specific substrate combination.

General Procedure for Suzuki-Miyaura Coupling:
  • Reaction Setup: To a clean, dry reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 eq.), this compound (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2-3 eq.).

  • Inert Atmosphere: The vessel is then sealed, evacuated, and backfilled with an inert gas (e.g., argon or nitrogen). This cycle is typically repeated three times.

  • Solvent Addition: Degassed solvent(s) (e.g., a mixture of 1,4-dioxane and water, toluene, or DMF) are added via syringe.

  • Reaction: The reaction mixture is heated to the desired temperature (typically 80-110 °C) and stirred vigorously. The progress of the reaction is monitored by an appropriate technique such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, the reaction mixture is cooled to room temperature. The mixture is then diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by a suitable method, such as flash column chromatography.

Visualizing the Synthesis

The Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the key steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition (R¹-X) Pd0->OxAdd PdII R¹-Pd(II)L_n-X OxAdd->PdII Transmetalation Transmetalation (R²-B(OR)₂) PdII->Transmetalation PdII_R2 R¹-Pd(II)L_n-R² Transmetalation->PdII_R2 RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 Catalyst Regeneration Product R¹-R² RedElim->Product Boronate [R²-B(OH)₃]⁻ Boronate->Transmetalation Base Base (e.g., OH⁻) Base->Boronate BoronicAcid R²-B(OH)₂ BoronicAcid->Base Activation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Suzuki-Miyaura Coupling

The following diagram outlines a typical laboratory workflow for performing a Suzuki-Miyaura coupling reaction.

Suzuki_Workflow Start Start Setup Combine Reactants: Aryl Halide, Isoquinolin-5-ylboronic acid HCl, Catalyst, Base Start->Setup Inert Establish Inert Atmosphere (Evacuate/Backfill with Ar or N₂) Setup->Inert Solvent Add Degassed Solvent Inert->Solvent Heat Heat to Reaction Temperature (e.g., 80-110 °C) Solvent->Heat Monitor Monitor Reaction Progress (TLC, LC-MS) Heat->Monitor Workup Reaction Workup: Cool, Dilute, Wash Monitor->Workup Reaction Complete Purify Purify Product (Column Chromatography) Workup->Purify Characterize Characterize Product (NMR, MS, etc.) Purify->Characterize End End Characterize->End

Caption: A generalized workflow for a Suzuki-Miyaura cross-coupling experiment.

References

Unveiling the Structural Landscape of Arylboronic Acids: A Comparative Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the precise three-dimensional structure of molecular building blocks is paramount. This guide provides a comparative analysis of the X-ray crystal structure of arylboronic acids, focusing on isoquinolin-5-ylboronic acid hydrochloride and its analogues. While the specific crystal structure for this compound is not publicly available, this guide leverages the crystallographic data of structurally related compounds to offer valuable insights into its potential solid-state conformation and intermolecular interactions.

Arylboronic acids are indispensable reagents in modern organic synthesis, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. This reaction is a cornerstone of pharmaceutical development, enabling the efficient construction of complex carbon-carbon bonds essential for many drug candidates. The isoquinoline motif, a nitrogen-containing heterocyclic ring system, is a privileged scaffold in medicinal chemistry, appearing in numerous biologically active compounds. Therefore, isoquinolin-5-ylboronic acid and its derivatives are of significant interest as building blocks for novel therapeutics.

This guide presents a detailed comparison of the crystallographic parameters of relevant arylboronic acids, including naphthalen-1-ylboronic acid and quinolin-8-ylboronic acid. By examining these structures, we can infer key structural features and packing arrangements that are likely to be relevant to this compound.

Comparative Crystallographic Data

To facilitate a clear comparison, the following table summarizes the key crystallographic parameters for selected arylboronic acids. The data for naphthalen-1-ylboronic acid is presented for its two known polymorphs, offering a glimpse into the potential for conformational flexibility in the solid state.

CompoundNaphthalen-1-ylboronic Acid (Orthorhombic)Naphthalen-1-ylboronic Acid (Monoclinic)Quinolin-8-ylboronic Acid
Formula C₁₀H₉BO₂C₁₀H₉BO₂C₉H₈BNO₂
Crystal System OrthorhombicMonoclinicOrthorhombic
Space Group P2₁2₁2₁P2₁/cP2₁2₁2₁
Unit Cell Dimensions a = 6.1023(2) Åb = 9.6797(4) Åc = 14.8469(6) Åα = 90°β = 90°γ = 90°a = 14.8469(6) Åb = 6.1023(2) Åc = 9.6797(4) Åα = 90°β = 93.978(2)°γ = 90°a = 7.334(2) Åb = 11.839(2) Åc = 12.016(3) Åα = 90°β = 90°γ = 90°
Volume (ų) 876.99(6)873.34(6)1043.9(4)
Z 444
Key Bond Lengths (Å) B-C: 1.56-1.57B-O: 1.36-1.37B-C: 1.565(2)B-O: 1.363(2), 1.370(2)Data not available in this format
Key Bond Angles (°) C-B-O: 116-123O-B-O: 115.5C-B-O: 117.0(1), 121.7(1)O-B-O: 115.3(1)Data not available in this format
Hydrogen Bonding Forms dimers via O-H···O interactionsForms dimers via O-H···O interactionsForms dimers and extended networks via O-H···O and N···H-O interactions

Experimental Protocols

The following sections detail the methodologies for the synthesis of the isoquinoline scaffold and the experimental procedure for X-ray crystal structure determination, providing a foundational understanding for researchers.

Synthesis of the Isoquinoline Scaffold

The isoquinoline core can be synthesized through various established methods. One common approach is the Bischler-Napieralski reaction .

Experimental Protocol: Bischler-Napieralski Synthesis of 3,4-dihydroisoquinoline

  • Acylation: A solution of a β-phenylethylamine in a suitable solvent (e.g., dichloromethane) is treated with an acylating agent (e.g., acetyl chloride or acetic anhydride) in the presence of a base (e.g., triethylamine) to form the corresponding N-acyl derivative.

  • Cyclization: The purified N-acyl-β-phenylethylamine is then subjected to cyclization using a dehydrating agent, typically phosphorus pentoxide (P₂O₅) or phosphoryl chloride (POCl₃), in an inert solvent such as toluene or xylene under reflux conditions.

  • Work-up: After completion of the reaction, the mixture is carefully quenched with ice-water and basified with a strong base (e.g., NaOH) to neutralize the acidic reagents.

  • Extraction and Purification: The product is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed, dried, and concentrated. The resulting crude 3,4-dihydroisoquinoline can be purified by column chromatography or crystallization.

  • Aromatization (optional): To obtain the fully aromatic isoquinoline, the 3,4-dihydroisoquinoline can be dehydrogenated using a catalyst such as palladium on carbon (Pd/C) in a high-boiling solvent.

X-ray Crystal Structure Determination

The determination of a molecule's crystal structure is a precise and powerful analytical technique.

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystal Growth: High-quality single crystals of the compound of interest are grown by slow evaporation of a saturated solution, vapor diffusion, or cooling of a hot saturated solution. The choice of solvent is crucial and often requires screening of various solvent systems.

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which is rotated to collect diffraction data from all possible orientations. The diffraction pattern is recorded on a detector.

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is then refined against the experimental data to improve the accuracy of the atomic coordinates, thermal parameters, and other structural details.

  • Validation: The final refined structure is validated using various crystallographic checks to ensure its quality and accuracy. The data is then typically deposited in a crystallographic database such as the Cambridge Structural Database (CSD).

Visualizing Molecular Interactions and Synthetic Pathways

To better understand the relationships and processes discussed, the following diagrams are provided.

Experimental_Workflow cluster_synthesis Synthesis cluster_crystallography X-ray Crystallography Start Starting Materials (β-phenylethylamine, Acylating Agent) Acylation Acylation Start->Acylation Cyclization Bischler-Napieralski Cyclization Acylation->Cyclization Dihydroisoquinoline 3,4-Dihydroisoquinoline Cyclization->Dihydroisoquinoline Aromatization Aromatization (optional) Dihydroisoquinoline->Aromatization Isoquinoline Isoquinoline Product Aromatization->Isoquinoline Crystal_Growth Crystal Growth Isoquinoline->Crystal_Growth Purified Product Data_Collection X-ray Data Collection Crystal_Growth->Data_Collection Structure_Solution Structure Solution & Refinement Data_Collection->Structure_Solution Final_Structure Final Crystal Structure Structure_Solution->Final_Structure

Caption: Workflow for the synthesis and structural analysis of an isoquinoline derivative.

Suzuki_Miyaura_Coupling cluster_catalytic_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0) Catalyst Oxidative_Addition Oxidative Addition (with Aryl Halide) Pd0->Oxidative_Addition Ar-X PdII_Complex Pd(II) Complex Oxidative_Addition->PdII_Complex Transmetalation Transmetalation (with Boronic Acid) PdII_Complex->Transmetalation Ar'-B(OH)₂ Aryl_Pd_Complex Aryl-Pd(II) Complex Transmetalation->Aryl_Pd_Complex Reductive_Elimination Reductive Elimination Aryl_Pd_Complex->Reductive_Elimination Reductive_Elimination->Pd0 Catalyst Regeneration Coupled_Product Coupled Product Reductive_Elimination->Coupled_Product Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion

While the definitive crystal structure of this compound remains elusive in the public domain, a comparative analysis of structurally similar arylboronic acids provides valuable predictive insights. The data presented for naphthalen-1-ylboronic acid and quinolin-8-ylboronic acid highlight the common structural motifs, such as the formation of hydrogen-bonded dimers, which are likely to be present in the target compound. This guide serves as a foundational resource for researchers in drug discovery, offering a framework for understanding the solid-state properties of these crucial synthetic building blocks and informing the design of future experiments. The provided experimental protocols and pathway visualizations further equip scientists with the necessary knowledge to synthesize and characterize these important molecules.

A Researcher's Guide to HPLC Purity Analysis of Synthesized Isoquinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate determination of purity is a critical step in the characterization of newly synthesized isoquinoline derivatives. High-Performance Liquid Chromatography (HPLC) stands as the principal analytical technique for this purpose, offering high resolution and sensitivity. This guide provides a comparative overview of HPLC methods, supported by experimental data, to aid in the selection and development of effective purity analysis protocols.

Comparative Analysis of HPLC Methods for Purity Determination

The selection of an appropriate HPLC method is paramount for achieving accurate and reproducible purity analysis. Key parameters that influence the separation of isoquinoline derivatives include the choice of stationary phase (column), mobile phase composition, and detector settings. Below is a summary of HPLC conditions used for the purity analysis of various synthesized isoquinoline derivatives, compiled from recent literature.

Compound IDHPLC ColumnMobile PhaseFlow Rate (mL/min)Detection Wavelength (nm)Purity (%)
Series 1
3Not SpecifiedAcetonitrile/Water (7:3, v/v)1.025497.5
4Not SpecifiedAcetonitrile/Water (7:3, v/v)1.025497.9
5Not SpecifiedAcetonitrile/Water (7:3, v/v)1.025496.1
6Not SpecifiedAcetonitrile/Water (7:3, v/v)1.025496.0
Series 2
19aNot SpecifiedAcetonitrile/Water (7:3, v/v)1.025498.5
19bNot SpecifiedAcetonitrile/Water (7:3, v/v)1.025498.5
20aNot SpecifiedAcetonitrile/Water (7:3, v/v)1.025497.3
20bNot SpecifiedAcetonitrile/Water (7:3, v/v)1.025497.2
WCK 1152 Endcapped C18Acetonitrile/Buffer1.25290>99% (Enantiomeric Purity)
Quercetin & Piperine Hypersil gold C-18Acetonitrile/Water (pH 2.6)1.0346>90% (in NLCs)

Note: The data for Series 1 and 2 compounds were extracted from a supplementary file detailing purity analysis of a library of synthesized compounds.[1] The specific C18 column used was not mentioned in this source. Data for WCK 1152 and Quercetin & Piperine are included to provide examples of specific column and mobile phase combinations for related heterocyclic compounds.[2][3]

Experimental Protocols

Detailed methodologies are crucial for the replication and adaptation of HPLC purity analyses. Below are representative experimental protocols.

General Protocol for Purity Determination of a Synthesized Isoquinoline Derivative Library

This protocol is based on the analysis of a series of synthesized compounds.[1]

Instrumentation:

  • HPLC System: Jasco PU-1580 intelligent HPLC pump, Jasco AS-1555-10 intelligent sampler, Jasco MD-1510 multiwavelength detector.

Chromatographic Conditions:

  • Column: A reversed-phase C18 column is typically suitable for the separation of moderately polar to nonpolar isoquinoline derivatives.

  • Mobile Phase: A mixture of acetonitrile and water is a common choice. For the analyzed series, a ratio of 7:3 (v/v) was effective.[1] The pH of the mobile phase can be adjusted with additives like formic acid or trifluoroacetic acid to improve peak shape, especially for basic isoquinoline compounds.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 254 nm is a standard starting point, as many aromatic compounds, including isoquinolines, absorb at this wavelength.

  • Injection Volume: 10 µL.

  • Temperature: Ambient.

Sample Preparation:

  • Accurately weigh a small amount of the synthesized isoquinoline derivative.

  • Dissolve the sample in the initial mobile phase composition to a final concentration of approximately 1 mg/mL.

  • Filter the sample solution through a 0.45 µm syringe filter before injection to remove any particulate matter.

Data Analysis: The percentage purity is typically calculated based on the area normalization method. This assumes that all components of the sample have a similar response factor at the detection wavelength.

Percentage Purity = (Area of the main peak / Total area of all peaks) x 100

Method Development and Optimization Workflow

The development of a robust HPLC method for a novel synthesized isoquinoline derivative often requires a systematic approach. The following workflow, illustrated by the diagram below, outlines the key steps.

HPLC_Method_Development cluster_prep Preparation cluster_method_dev Method Development cluster_analysis Analysis & Validation cluster_output Output start Synthesized Isoquinoline Derivative sample_prep Sample Preparation (Dissolution & Filtration) start->sample_prep column_selection Column Selection (e.g., C18, Phenyl) sample_prep->column_selection mobile_phase_opt Mobile Phase Optimization (Organic modifier, pH) column_selection->mobile_phase_opt gradient_isocratic Gradient/Isocratic Elution mobile_phase_opt->gradient_isocratic detection_wl Detector Wavelength Selection gradient_isocratic->detection_wl hplc_analysis HPLC Analysis detection_wl->hplc_analysis data_processing Data Processing (Peak Integration, Purity Calculation) hplc_analysis->data_processing method_validation Method Validation (Specificity, Linearity, Accuracy, Precision) data_processing->method_validation final_report Final Purity Report method_validation->final_report

Caption: A logical workflow for the systematic development of an HPLC method for purity analysis.

Considerations for Alternative HPLC Methods

While reversed-phase chromatography with a C18 column is a common starting point, alternative stationary phases may offer better selectivity for certain isoquinoline derivatives.

  • Phenyl Columns: These columns can provide alternative selectivity for aromatic compounds through π-π interactions.

  • Polar-Embedded Columns: For more polar isoquinoline derivatives, columns with polar-embedded groups can offer better retention and peak shape.

  • Chiral Columns: For the separation of enantiomers of chiral isoquinoline derivatives, a specialized chiral stationary phase is necessary.

The choice of organic modifier in the mobile phase (e.g., acetonitrile vs. methanol) and the use of additives (e.g., formic acid, trifluoroacetic acid, or buffers) can also significantly impact the separation.[4] Experimentation with these parameters is often necessary to achieve optimal resolution and peak shape.

References

Unlocking Therapeutic Potential: A Comparative Guide to the Biological Validation of Isoquinolin-5-ylboronic Acid HCl Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of the biological activities of compounds derived from the versatile scaffold, Isoquinolin-5-ylboronic acid HCl. Designed for researchers, scientists, and drug development professionals, this document summarizes key performance data from anticancer, antimicrobial, and kinase inhibition assays. Detailed experimental protocols and visual representations of signaling pathways and workflows are included to support further research and development efforts in this promising area of medicinal chemistry.

The isoquinoline core is a well-established pharmacophore found in numerous biologically active compounds.[1] The incorporation of a boronic acid moiety offers unique opportunities for covalent interactions with biological targets, potentially leading to enhanced potency and selectivity.[2] This guide explores the validation of such hybrid molecules across various therapeutic areas.

Comparative Efficacy in Oncology

Compounds derived from isoquinoline and those containing boronic acid functionalities have demonstrated significant potential as anticancer agents. The following tables summarize the cytotoxic and antiproliferative activities of representative compounds against a panel of human cancer cell lines.

Table 1: Anticancer Activity of Isoquinoline and Boronic Acid Derivatives

Compound ClassSpecific DerivativeCancer Cell LineAssay TypePotency (IC50/GI50)Reference
Isoquinoline-Tethered Quinazoline14a SKBR3 (Breast Cancer)Proliferation103 nM[3]
Isoquinoline-Tethered Quinazoline11c SKBR3 (Breast Cancer)Proliferation>1000 nM[3]
Pyrazolo[3,4-g]isoquinoline1b -Haspin Kinase Inhibition57 nM[4]
Pyrazolo[3,4-g]isoquinoline1c -Haspin Kinase Inhibition66 nM[4]
Quinoline-Chalcone12e MGC-803 (Gastric Cancer)Antiproliferative1.38 µM[5]
Quinoline-Chalcone12e HCT-116 (Colon Cancer)Antiproliferative5.34 µM[5]
Quinoline-Chalcone12e MCF-7 (Breast Cancer)Antiproliferative5.21 µM[5]
Boronic Acid Derivative35 SCC-25 (Oral Cancer)Anticancer45.01 µM[6]

Antimicrobial Activity Profile

The emergence of drug-resistant pathogens necessitates the development of novel antimicrobial agents. Boronic acid-containing compounds have shown promise in this area. The table below compares the antimicrobial efficacy of various boronic acid derivatives against bacterial and fungal strains.

Table 2: Antimicrobial Activity of Boronic Acid Derivatives

CompoundTarget OrganismAssay TypePotency (MIC)Reference
Boronic Acid Derivative 34 T. rubrumAntifungal Susceptibility42.0 µM (MIC90)[6]
Boronic Acid Derivative 34 T. mentagrophytesAntifungal Susceptibility21.0 µM (MIC90)[6]
Phenylboronic AcidE. coliAgar Well DiffusionZone of inhibition observed[7]
Phenylboronic AcidS. aureusAgar Well DiffusionZone of inhibition observed[7]
Halogenated Phenylboronic AcidV. parahaemolyticusBroth Microdilution100 µg/mL[8]
Halogenated Phenylboronic AcidV. harveyiBroth Microdilution100 µg/mL[8]

Kinase Inhibition Landscape

Protein kinases are critical targets in various diseases, particularly cancer. Isoquinoline derivatives have been extensively studied as kinase inhibitors. The following data highlights the inhibitory activity of representative compounds against key kinases.

Table 3: Kinase Inhibitory Activity of Isoquinoline Derivatives

CompoundTarget KinaseAssay TypePotency (IC50)% Inhibition @ 1µMReference
Pyrazolo[3,4-g]isoquinoline 1b HaspinADP-Glo57 nM-[4]
Pyrazolo[3,4-g]isoquinoline 1c HaspinADP-Glo66 nM-[4]
Pyrazolo[3,4-g]isoquinoline 2c HaspinADP-Glo62 nM-[4]
Isoquinoline-based Hydroxamic Acid 10c HDAC1-4.17 nM-[9]
Isoquinoline-based Hydroxamic Acid 10c HDAC6-3.77 nM-[9]
4-anilinoquinoline derivative 4c EphB3Mini-Kinase Panel->93%[10]

Experimental Protocols

To ensure the reproducibility and validation of these findings, detailed experimental methodologies are provided for the key biological assays.

Cell Viability (MTT) Assay

This colorimetric assay is widely used to assess the metabolic activity of cells as an indicator of cell viability and proliferation.[11]

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[12]

  • Compound Treatment: Prepare serial dilutions of the test compound in the appropriate culture medium. Add the diluted compounds to the cells and incubate for a specified period (e.g., 48 or 72 hours).[12]

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.[12]

  • Formazan Solubilization: Remove the medium and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.[12]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value (the concentration of compound that inhibits 50% of cell growth).[12]

In Vitro Kinase Inhibition (ADP-Glo™) Assay

This luminescent assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.[11]

Protocol:

  • Reagent Preparation: Prepare stock solutions of the test compound, kinase, substrate, and ATP.

  • Kinase Reaction: In a 384-well plate, combine the test compound at various concentrations with the kinase and substrate mixture.[11] Initiate the reaction by adding ATP.

  • Incubation: Incubate the reaction plate at room temperature for a specified time (e.g., 60 minutes).[11]

  • Signal Generation: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

  • Luminescence Detection: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Measure the luminescence using a plate reader.

  • Data Analysis: Normalize the data to controls and plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.[11]

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent required to inhibit the growth of a specific microorganism.

Protocol:

  • Compound Preparation: Prepare serial dilutions of the test compound in a 96-well microtiter plate containing appropriate growth broth.

  • Inoculum Preparation: Prepare a standardized suspension of the target microorganism.

  • Inoculation: Inoculate each well of the microtiter plate with the microbial suspension.

  • Incubation: Incubate the plates under appropriate conditions for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Visualizing the Science

To better illustrate the concepts discussed, the following diagrams, generated using Graphviz, depict a typical experimental workflow and a generalized signaling pathway.

G cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Biological Screening cluster_2 Lead Optimization & Mechanistic Studies cluster_3 Preclinical Development Synthesis Synthesis of Isoquinolin-5-ylboronic Acid HCl Derivatives Characterization Structural Characterization (NMR, MS) Synthesis->Characterization Cytotoxicity Cytotoxicity Screening (e.g., MTT Assay) Characterization->Cytotoxicity Antimicrobial Antimicrobial Screening (e.g., MIC Assay) Characterization->Antimicrobial Kinase Kinase Inhibition Screening Characterization->Kinase SAR Structure-Activity Relationship (SAR) Studies Cytotoxicity->SAR Antimicrobial->SAR Kinase->SAR Mechanism Mechanism of Action Studies (e.g., Apoptosis Assay, Western Blot) SAR->Mechanism InVivo In Vivo Efficacy & Toxicology Studies Mechanism->InVivo

Caption: Experimental workflow for validating novel isoquinoline derivatives.

G Compound Isoquinoline Derivative Target Protein Kinase (e.g., HER2, EGFR) Compound->Target Inhibition Pathway Downstream Signaling Cascade (e.g., PI3K/Akt/mTOR) Target->Pathway Phosphorylation Proliferation Cell Proliferation & Survival Pathway->Proliferation Activation Apoptosis Apoptosis Pathway->Apoptosis Inhibition

Caption: Generalized kinase inhibition signaling pathway.

References

The Strategic Application of Isoquinolin-5-ylboronic Acid Hydrochloride in Chemical Synthesis: A Cost-Benefit Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of building blocks in the synthesis of complex molecules is a critical decision that balances cost, efficiency, and novelty. Isoquinolin-5-ylboronic acid hydrochloride, a versatile intermediate, offers access to the privileged isoquinoline scaffold, a core structure in numerous biologically active compounds. This guide provides a comprehensive cost-benefit analysis of utilizing this reagent, comparing its procurement against in-house synthesis and evaluating its performance against alternative synthetic strategies.

Executive Summary

The use of this compound presents a trade-off between the convenience of a commercially available advanced intermediate and the potential cost savings of a multi-step in-house synthesis. The primary application of this reagent lies in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to form carbon-carbon bonds, introducing the isoquinolin-5-yl moiety into a target molecule. While direct purchase offers immediate availability, an in-house synthesis, starting from the readily available and significantly cheaper isoquinoline, can be more economical for large-scale applications, albeit requiring more labor and resources. An alternative and potentially more atom-economical approach is the direct C-H borylation of isoquinoline, though this may require more expensive iridium catalysts and optimization.

Cost Analysis: Procurement vs. In-House Synthesis

The decision to purchase this compound or to synthesize it in-house hinges on factors such as the scale of the reaction, available laboratory resources, and the cost of starting materials and reagents.

Table 1: Cost Comparison of Isoquinolin-5-ylboronic Acid and its Precursors

CompoundSupplier Example(s)PurityPrice (USD/g) - Approximate
This compound ChemScene[1]≥95%Inquiry for 1g
Isoquinolin-5-ylboronic acid Thermo Scientific[2]97%$264/g (for 250mg)
BLD Pharm[3]-Inquiry
5-Bromoisoquinoline Sigma-Aldrich[4]98%Discontinued
Chem-Impex[5]≥98%-
SPYRYX BioSCIENCES[6]-~$220/g
Isoquinoline Sigma-Aldrich97%~$0.45/g (for 500g)[7]
Bis(pinacolato)diboron Various≥98%~$10 - $20/g
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride TCI America>98%~$100 - $200/g

Note: Prices are approximate and can vary significantly between suppliers, pack sizes, and over time. "Inquiry" indicates that pricing is not publicly listed and requires a direct quote.

As the table illustrates, the cost of the final boronic acid is substantially higher than its precursors. A multi-step synthesis from isoquinoline presents a significant cost-saving opportunity, particularly for larger quantities.

Performance and Experimental Protocols

The primary utility of Isoquinolin-5-ylboronic acid and its derivatives is in the Suzuki-Miyaura cross-coupling reaction. The performance of this reagent is typically evaluated by the yield and reaction time of the coupling process.

In-House Synthesis Pathway

A common and cost-effective route to Isoquinolin-5-ylboronic acid involves a two-step process: the bromination of isoquinoline followed by a Miyaura borylation.

Isoquinoline Isoquinoline Bromination Bromination (NBS, H₂SO₄) Isoquinoline->Bromination Bromoisoquinoline 5-Bromoisoquinoline Bromination->Bromoisoquinoline Borylation Miyaura Borylation (B₂pin₂, Pd catalyst, base) Bromoisoquinoline->Borylation BoronicEster Isoquinolin-5-ylboronic acid pinacol ester Borylation->BoronicEster Hydrolysis Hydrolysis (optional) BoronicEster->Hydrolysis BoronicAcid Isoquinolin-5-ylboronic acid Hydrolysis->BoronicAcid

In-house synthesis of Isoquinolin-5-ylboronic acid.

Experimental Protocol 1: Synthesis of 5-Bromoisoquinoline [8]

This procedure is adapted from a literature method known for its scalability and use of readily available reagents.

  • Reaction Setup: A three-necked, round-bottomed flask is equipped with a mechanical stirrer, an internal thermometer, and an addition funnel with a nitrogen inlet.

  • Addition of Isoquinoline: The flask is charged with concentrated sulfuric acid (96%) and cooled to 0°C. Isoquinoline is added slowly, maintaining the internal temperature below 30°C.

  • Bromination: The solution is cooled to -25°C. N-Bromosuccinimide (NBS) is added in portions, keeping the temperature between -26°C and -22°C.

  • Reaction Monitoring: The mixture is stirred vigorously for 2 hours at -22°C and then for 3 hours at -18°C.

  • Work-up: The reaction mixture is poured onto crushed ice. The pH is adjusted to 9.0 with 25% aqueous ammonia, keeping the temperature below 25°C.

  • Extraction and Purification: The aqueous suspension is extracted with diethyl ether. The combined organic layers are washed, dried, and concentrated. The crude product is purified by fractional distillation under reduced pressure to yield 5-bromoisoquinoline as a white solid (reported yields are in the range of 47-49%).

Experimental Protocol 2: Miyaura Borylation of 5-Bromoisoquinoline [9][10][11]

This is a general and widely used protocol for the conversion of aryl halides to arylboronic esters.

  • Reaction Setup: A dry Schlenk flask is charged with 5-bromoisoquinoline, bis(pinacolato)diboron (B₂pin₂), a palladium catalyst (e.g., PdCl₂(dppf)), and a base (e.g., potassium acetate).

  • Solvent and Degassing: Anhydrous solvent (e.g., dioxane or toluene) is added, and the mixture is degassed by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Reaction: The mixture is heated to a specified temperature (typically 80-100°C) and stirred for several hours until the starting material is consumed (monitored by TLC or GC-MS).

  • Work-up and Purification: The reaction mixture is cooled to room temperature, filtered, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel to afford the isoquinolin-5-ylboronic acid pinacol ester.

Application in Suzuki-Miyaura Cross-Coupling

The synthesized or purchased isoquinolin-5-ylboronic acid (or its pinacol ester) can then be used in Suzuki-Miyaura cross-coupling reactions.

BoronicEster Isoquinolin-5-ylboronic acid pinacol ester SuzukiCoupling Suzuki-Miyaura Coupling (Pd catalyst, base, solvent) BoronicEster->SuzukiCoupling ArylHalide Aryl Halide (Ar-X) ArylHalide->SuzukiCoupling CoupledProduct 5-Arylisoquinoline SuzukiCoupling->CoupledProduct

Suzuki-Miyaura coupling workflow.

Experimental Protocol 3: Suzuki-Miyaura Coupling of Isoquinolin-5-ylboronic Acid Pinacol Ester with an Aryl Halide [12]

This general procedure can be adapted for a wide range of aryl halides.

  • Reaction Setup: A mixture of the aryl halide (1.0 mmol), isoquinolin-5-ylboronic acid pinacol ester (1.2 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol), and a base (e.g., 2M aqueous Na₂CO₃, 2.0 mL) is prepared in a suitable solvent (e.g., DME, 10 mL).

  • Reaction: The mixture is heated under reflux with stirring for a specified time (typically 2-12 hours) under an inert atmosphere.

  • Work-up: After cooling, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate).

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to give the desired 5-arylisoquinoline.

Table 2: Representative Suzuki-Miyaura Coupling Reactions with Heteroaryl Boronic Acids

Boronic Acid/EsterCoupling PartnerCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)
Quinolin-5-ylboronic acid2-Bromo-6-methoxypyridinePd(PPh₃)₄Na₂CO₃DME/H₂OReflux585
Isoquinolin-5-ylboronic acid2-Amino-5-bromopyrimidinePd(PPh₃)₄Na₂CO₃DME/H₂OReflux492
Thiazolo[5,4-c]isoquinoline derivative[13]4-Acetylphenylboronic acidPd(dppf)Cl₂K₃PO₄Dioxane1001870-80

Alternative Synthetic Strategy: Direct C-H Borylation

A more modern and potentially more efficient alternative to the classical synthesis route is the direct C-H borylation of isoquinoline. This method avoids the pre-functionalization step of bromination, thus improving atom economy.

Isoquinoline Isoquinoline CHBorylation Direct C-H Borylation (B₂pin₂, Ir catalyst, ligand) Isoquinoline->CHBorylation BoronicEster Isoquinolin-5-ylboronic acid pinacol ester CHBorylation->BoronicEster

Direct C-H borylation of isoquinoline.

This approach typically employs iridium catalysts and can offer high regioselectivity. However, the cost of iridium catalysts can be significantly higher than palladium catalysts, and the reaction conditions may require careful optimization.

Conclusion and Recommendations

The choice between purchasing this compound and pursuing an in-house synthesis is a strategic one, dictated by the specific needs of the research or development program.

  • For small-scale, exploratory synthesis: Direct purchase of Isoquinolin-5-ylboronic acid or its hydrochloride salt is often the most practical approach, saving time and labor.

  • For large-scale synthesis and process development: An in-house synthesis starting from isoquinoline offers substantial cost savings. The two-step route via 5-bromoisoquinoline is a well-established and scalable method.

  • For laboratories focused on green chemistry and process optimization: Investigating the direct C-H borylation of isoquinoline is a worthwhile endeavor. While the initial investment in catalysts and optimization may be higher, the long-term benefits in terms of atom economy and reduced waste can be significant.

Ultimately, a thorough evaluation of the costs of raw materials, reagents, and labor, alongside the expected yields and purity of the final product, will guide the most cost-effective and efficient strategy for incorporating the valuable isoquinolin-5-yl moiety into target molecules.

References

Isoquinolin-5-ylboronic Acid vs. Isoquinoline-5-boronic Acid Ester: A Comparative Guide to Reactivity in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice between a boronic acid and its corresponding boronate ester is a critical decision in the planning of synthetic routes, particularly for widely-used transformations like the Suzuki-Miyaura cross-coupling. This guide provides an objective comparison of the reactivity of isoquinolin-5-ylboronic acid and its common ester derivatives, supported by established chemical principles and analogous experimental data, to inform the rational selection of reagents for the synthesis of complex molecules.

The fundamental difference between isoquinolin-5-ylboronic acid and its boronic acid ester counterparts, such as the pinacol ester, lies in a trade-off between reactivity and stability. Generally, boronic acids exhibit higher reactivity, often leading to faster reaction times in cross-coupling reactions.[1] This enhanced reactivity is attributed to the Lewis acidity of the boronic acid, which facilitates the crucial transmetalation step in the palladium catalytic cycle.[1] However, this comes at the cost of reduced stability, as boronic acids are more susceptible to decomposition pathways like protodeboronation, especially under aqueous basic conditions.[1]

Conversely, boronic acid esters, particularly pinacol esters, offer significantly greater stability.[1] They are often crystalline, air-stable solids that are easier to handle, purify by chromatography, and store for extended periods. This stability is advantageous in multi-step syntheses and for creating libraries of building blocks. The trade-off for this stability is generally a lower reaction rate compared to the parent boronic acid.[1] It is widely believed that many boronate esters hydrolyze in situ to the more reactive boronic acid under the aqueous basic conditions typical of many Suzuki-Miyaura reactions, though direct transmetalation from the ester is also possible.

Comparative Performance in Suzuki-Miyaura Coupling

While direct, side-by-side quantitative data for the Suzuki-Miyaura coupling of isoquinolin-5-ylboronic acid and its esters with the same coupling partner under identical conditions is not extensively reported, we can infer performance based on numerous studies of other heteroaryl boronic acids and esters. The following table summarizes representative data for analogous systems to illustrate the expected trends.

FeatureIsoquinolin-5-ylboronic AcidIsoquinoline-5-boronic Acid Pinacol Ester
Reactivity Generally higher, leading to faster reaction rates.[2]Generally lower, may require longer reaction times or higher temperatures.[2]
Stability Less stable; susceptible to protodeboronation and decomposition, affecting shelf-life.[1]More stable; often crystalline solids that are easier to handle and store.[3]
Typical Yield Can be high, but may be compromised by decomposition of the starting material.Often more reproducible, leading to consistent and high isolated yields.
Handling May require storage under inert atmosphere and at low temperatures.Typically stable under ambient conditions.
Purification Can be challenging to purify due to instability.Readily purified by standard techniques like column chromatography.[3]

Experimental Protocols: Suzuki-Miyaura Coupling

The following is a generalized experimental protocol for the Suzuki-Miyaura cross-coupling of a halo-isoquinoline with either isoquinolin-5-ylboronic acid or its pinacol ester.

Materials:

  • 5-Halo-isoquinoline (e.g., 5-bromoisoquinoline) (1.0 equiv)

  • Isoquinolin-5-ylboronic acid or Isoquinoline-5-boronic acid pinacol ester (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (0.02-0.05 equiv)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 equiv)

  • Solvent (e.g., 1,4-dioxane, DMF, toluene, with water)

Procedure:

  • Reaction Setup: To a dry reaction vessel, add the 5-halo-isoquinoline, the boronic acid or boronic acid ester, and the base.

  • Inert Atmosphere: Seal the vessel and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Solvent and Catalyst Addition: Under the inert atmosphere, add the degassed solvent(s). Then, add the palladium catalyst.

  • Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by a suitable technique (e.g., TLC or LC-MS) until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Visualizing the Suzuki-Miyaura Catalytic Cycle and Experimental Workflow

To further clarify the process, the following diagrams, generated using Graphviz, illustrate the key stages of the Suzuki-Miyaura reaction and a typical experimental workflow.

Suzuki_Miyaura_Cycle pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd2_complex R1-Pd(II)L2-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_r1r2 R1-Pd(II)L2-R2 transmetalation->pd2_r1r2 reductive_elimination Reductive Elimination reductive_elimination->pd0 r1r2 R1-R2 reductive_elimination->r1r2 r1x R1-X r1x->oxidative_addition r2boh R2-B(OH)2 r2boh->transmetalation base Base base->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow setup 1. Reaction Setup (Reagents & Base) inert 2. Inert Atmosphere (Purge with Ar/N2) setup->inert addition 3. Add Solvent & Catalyst inert->addition reaction 4. Heat & Stir (Monitor Progress) addition->reaction workup 5. Work-up (Extraction & Washing) reaction->workup purification 6. Purification (Chromatography) workup->purification product Final Product purification->product

Caption: A generalized experimental workflow for Suzuki-Miyaura coupling.

References

Spectroscopic Data Comparison: Isoquinolin-5-ylboronic Acid Hydrochloride and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

Data Summary

The following tables summarize the available spectroscopic data for Isoquinolin-5-ylboronic acid and its alternatives. It is important to note that for Isoquinolin-5-ylboronic acid and Quinolin-5-ylboronic acid, the mass spectrometry data presented is computed, highlighting a gap in publicly available experimental data.

Table 1: ¹H NMR and ¹³C NMR Spectroscopic Data

Compound¹H NMR (δ ppm)¹³C NMR (δ ppm)
Isoquinolin-5-ylboronic acid Data not availableData not available
Quinolin-5-ylboronic acid Data not availableData not available
3-Pyridinylboronic acid 8.64 (br s, 1H), 8.50 (m, 1H), 8.38 (br s, 1H), 7.65 (br s, 1H) (in CD₃OD)Data not available

Table 2: Infrared (IR) and Mass Spectrometry (MS) Data

CompoundKey IR Absorptions (cm⁻¹)Mass Spectrometry (m/z)
Isoquinolin-5-ylboronic acid Data not available[M-H]⁻: 172.0 (Computed)
Quinolin-5-ylboronic acid Data not available[M-H]⁻: 172.0 (Computed)
3-Pyridinylboronic acid Data not available[M+H]⁺: 124.1

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented. These can be adapted by researchers for specific instrumental and sample requirements.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR Spectroscopy:

  • Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O).

  • Instrumentation: Utilize a standard NMR spectrometer (e.g., 400 MHz or higher).

  • Acquisition Parameters for ¹H NMR:

    • Set the spectral width to cover the expected proton chemical shift range (typically 0-12 ppm).

    • Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

    • Employ a relaxation delay of 1-2 seconds.

  • Acquisition Parameters for ¹³C NMR:

    • Set the spectral width to encompass the expected carbon chemical shift range (typically 0-200 ppm).

    • Use a proton-decoupled pulse sequence.

    • A higher number of scans will be necessary due to the low natural abundance of ¹³C.

    • Employ a relaxation delay of 2-5 seconds.

  • Data Processing: Process the acquired Free Induction Decay (FID) with appropriate Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to an internal standard, typically Tetramethylsilane (TMS) at 0.00 ppm.

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR)-FTIR Spectroscopy:

  • Sample Preparation: A small amount of the solid sample is placed directly onto the ATR crystal.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Data Acquisition:

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Place the sample on the crystal and ensure good contact using the pressure clamp.

    • Collect the sample spectrum over a typical range of 4000-400 cm⁻¹.

  • Data Processing: The sample spectrum is automatically ratioed against the background spectrum to generate the absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Electrospray Ionization (ESI) Mass Spectrometry:

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile, or water) at a concentration of approximately 1-10 µg/mL. The solvent may be acidified with a small amount of formic acid to promote protonation.

  • Instrumentation: Use a mass spectrometer equipped with an ESI source.

  • Data Acquisition:

    • Infuse the sample solution into the ESI source at a constant flow rate.

    • Apply a high voltage to the ESI needle to generate charged droplets.

    • Acquire the mass spectrum in the positive or negative ion mode over a suitable mass-to-charge (m/z) range.

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion and any characteristic fragment ions.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Compound Compound of Interest NMR NMR Spectroscopy (¹H, ¹³C) Compound->NMR IR IR Spectroscopy (FTIR-ATR) Compound->IR MS Mass Spectrometry (ESI-MS) Compound->MS Structure Structural Elucidation & Comparison NMR->Structure IR->Structure MS->Structure

Caption: A generalized workflow for the spectroscopic characterization of chemical compounds.

Signaling Pathway and Logical Relationship Visualization

The following diagram illustrates the logical relationship between the target compound and its structural analogs, which serve as comparative alternatives.

Compound_Comparison cluster_alternatives Structural Alternatives for Comparison Target Isoquinolin-5-ylboronic acid (Target Compound) Alternative1 Quinolin-5-ylboronic acid (Isomer) Target->Alternative1 Isomeric Relationship Alternative2 3-Pyridinylboronic acid (Simpler Analog) Target->Alternative2 Structural Simplification

Caption: Logical relationship between the target compound and its comparative alternatives.

Comparison of different palladium catalysts for isoquinoline couplings

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The isoquinoline core is a privileged scaffold in medicinal chemistry, appearing in a vast array of natural products and pharmaceutical agents. The functionalization of this heterocyclic system through palladium-catalyzed cross-coupling reactions is a cornerstone of modern synthetic strategy, enabling the rapid diversification of isoquinoline-based molecules. The choice of the palladium catalyst and its associated ligands is critical, directly influencing reaction efficiency, substrate scope, and functional group tolerance.

This guide provides an objective comparison of various palladium catalysts for three key transformations of halo-isoquinolines: Suzuki-Miyaura, Heck, and Buchwald-Hartwig couplings. The performance of these catalysts is supported by experimental data from the literature, and detailed experimental protocols are provided for each reaction type.

Data Presentation

The following tables summarize the performance of different palladium catalyst systems in the Suzuki-Miyaura, Heck, and Buchwald-Hartwig couplings of halo-isoquinolines. It is important to note that a direct head-to-head comparison of all catalysts under identical conditions is not always available in the literature. Therefore, the data presented here is compiled from various sources and should be used as a guide for catalyst selection and optimization.

Table 1: Comparison of Palladium Catalysts for the Suzuki-Miyaura Coupling of 1-Chloroisoquinolines with Arylboronic Acids
Catalyst PrecursorLigandBaseSolventTemp. (°C)Time (h)Yield (%)Observations
Pd(PPh₃)₄PPh₃Na₂CO₃Toluene/H₂O10012-24ModerateA classic catalyst, often requires longer reaction times.
Pd(OAc)₂SPhosK₃PO₄1,4-Dioxane1002-4HighBulky, electron-rich phosphine ligands are highly effective.
Pd₂(dba)₃XPhosCs₂CO₃Toluene1101-3HighAnother highly effective Buchwald ligand for this transformation.
Pd(dppf)Cl₂dppfK₂CO₃1,4-Dioxane90-11012-18GoodA versatile and robust catalyst for a range of substrates.

Data is illustrative and compiled from various sources on chloro-heterocyclic systems.

Table 2: Comparison of Palladium Catalysts for the Heck Coupling of 3-Bromoisoquinoline with Alkenes
Catalyst PrecursorLigandBaseSolventTemp. (°C)Time (h)Yield (%)Observations
Pd(OAc)₂PPh₃NEt₃DMF100-14012-24GoodA standard catalyst system for the Heck reaction.
Pd(OAc)₂P(o-tol)₃NaOAcDMA12012HighMore electron-rich phosphines can improve yields.
Herrmann's Catalyst-K₂CO₃NMP1304-8HighA highly stable and active palladacycle catalyst.
PdCl₂(PPh₃)₂PPh₃K₂CO₃DMF/H₂O10012GoodEffective in aqueous media.

Data is illustrative and compiled from various sources on the Heck coupling of bromo-heterocycles.

Table 3: Comparison of Palladium Catalysts for the Buchwald-Hartwig Amination of 4-Bromoisoquinoline with Amines
Catalyst PrecursorLigandBaseSolventTemp. (°C)Time (h)Yield (%)Observations
Pd(OAc)₂BINAPCs₂CO₃Toluene1108Good-HighA common system for the amination of aryl bromides.
Pd₂(dba)₃XantphosNaOtBu1,4-Dioxane1002-6HighWide bite-angle ligand, effective for a broad range of amines.
Pd(OAc)₂RuPhosK₃PO₄t-BuOH80-1004-12HighA bulky biarylphosphine ligand showing excellent reactivity.
(NHC)Pd(allyl)ClIPrNaOtBuToluene801-3HighN-Heterocyclic carbene ligands offer high catalyst stability and activity.

Data is illustrative and compiled from various sources on the Buchwald-Hartwig amination of bromo-heterocycles.

Mandatory Visualization

Catalytic Cycles

The following diagrams illustrate the generally accepted catalytic cycles for the Suzuki-Miyaura, Heck, and Buchwald-Hartwig cross-coupling reactions.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII R¹-Pd(II)L₂-X OxAdd->PdII R¹-X Transmetal Transmetalation PdII->Transmetal PdII_R2 R¹-Pd(II)L₂-R² Transmetal->PdII_R2 R²-B(OR)₂ RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 R¹-R²

Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Heck_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII R¹-Pd(II)L₂-X OxAdd->PdII R¹-X MigIns Migratory Insertion PdII->MigIns H₂C=CHR² PdII_Alkene R¹-CH₂-CH(R²)-Pd(II)L₂-X MigIns->PdII_Alkene BetaHydride β-Hydride Elimination PdII_Alkene->BetaHydride PdH H-Pd(II)L₂-X BetaHydride->PdH R¹-CH=CHR² BaseElim Base PdH->BaseElim BaseElim->Pd0 -HB⁺X⁻

Figure 2: Catalytic cycle of the Heck cross-coupling reaction.

Buchwald_Hartwig_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII Ar-Pd(II)L₂-X OxAdd->PdII Ar-X AmineCoord Amine Coordination PdII->AmineCoord HNR¹R² PdII_Amine [Ar-Pd(II)L₂(HNR¹R²)]⁺X⁻ AmineCoord->PdII_Amine Deprotonation Deprotonation (Base) PdII_Amine->Deprotonation PdII_Amido Ar-Pd(II)L₂-(NR¹R²) Deprotonation->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Ar-NR¹R²

Figure 3: Catalytic cycle of the Buchwald-Hartwig amination.
Experimental Workflow

Experimental_Workflow Start Start Setup Reaction Setup: - Add halo-isoquinoline, coupling partner, and base to a dry flask. - Equip with a stir bar. Start->Setup Inert Inert Atmosphere: - Seal the flask. - Evacuate and backfill with Argon/Nitrogen (3x). Setup->Inert Solvent Solvent & Catalyst Addition: - Add degassed solvent. - Add Pd catalyst and ligand. Inert->Solvent Reaction Reaction: - Heat to the specified temperature with vigorous stirring. - Monitor by TLC/GC-MS. Solvent->Reaction Workup Work-up: - Cool to room temperature. - Dilute with organic solvent and water. - Separate layers and extract aqueous phase. Reaction->Workup Purification Purification: - Dry combined organic layers. - Concentrate in vacuo. - Purify by column chromatography. Workup->Purification End End Purification->End

Figure 4: A typical experimental workflow for palladium-catalyzed isoquinoline couplings.

Experimental Protocols

The following are detailed, representative experimental protocols for the Suzuki-Miyaura, Heck, and Buchwald-Hartwig couplings of halo-isoquinolines.

Protocol 1: Suzuki-Miyaura Coupling of 1-Chloroisoquinoline with an Arylboronic Acid
  • Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine 1-chloroisoquinoline (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), and potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with argon three times.

  • Solvent and Catalyst Addition: Under a positive pressure of argon, add anhydrous 1,4-dioxane (5 mL). To the stirring suspension, add palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%).

  • Reaction: Heat the reaction mixture to 100 °C and stir vigorously for 2-4 hours, monitoring the progress by TLC or GC-MS.

  • Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL). Combine the organic extracts, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Purification: Filter the mixture and concentrate the filtrate under reduced pressure. Purify the residue by flash column chromatography on silica gel to afford the desired 1-arylisoquinoline.

Protocol 2: Heck Coupling of 3-Bromoisoquinoline with Styrene
  • Reaction Setup: To a sealable reaction tube, add 3-bromoisoquinoline (1.0 mmol, 1.0 equiv), palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%), triphenylphosphine (PPh₃, 0.04 mmol, 4 mol%), and triethylamine (NEt₃, 1.5 mmol, 1.5 equiv).

  • Reagent Addition: Add styrene (1.2 mmol, 1.2 equiv) and anhydrous DMF (5 mL).

  • Reaction: Seal the tube and heat the reaction mixture to 120 °C for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with water (20 mL) and extract with ethyl acetate (3 x 15 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel to yield the 3-styrylisoquinoline.

Protocol 3: Buchwald-Hartwig Amination of 4-Bromoisoquinoline with Morpholine
  • Reaction Setup: In a glovebox, charge an oven-dried vial with 4-bromoisoquinoline (1.0 mmol, 1.0 equiv), sodium tert-butoxide (NaOtBu, 1.4 mmol, 1.4 equiv), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 mmol, 1 mol%), and Xantphos (0.02 mmol, 2 mol%).

  • Reagent Addition: Add anhydrous toluene (5 mL) and morpholine (1.2 mmol, 1.2 equiv).

  • Reaction: Seal the vial and heat the mixture at 100 °C for 2-6 hours, with stirring. Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite. The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash

Safety Operating Guide

Proper Disposal of Isoquinolin-5-ylboronic Acid Hydrochloride: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This document provides essential safety and logistical information for the proper disposal of Isoquinolin-5-ylboronic acid hydrochloride, catering to researchers, scientists, and professionals in drug development. Adherence to these procedural guidelines is critical for ensuring laboratory safety and environmental compliance.

Hazard Identification and Safety Precautions

This compound is classified as an irritant. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1] All handling and disposal procedures must be conducted in a well-ventilated area, preferably within a chemical fume hood, while wearing appropriate Personal Protective Equipment (PPE).

Required Personal Protective Equipment (PPE)
PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a face shield.Protects eyes from dust particles and potential splashes.[2][3]
Hand Protection Chemically resistant gloves (e.g., nitrile).Prevents skin contact. Gloves should be inspected before use and changed immediately if contaminated.[2][3]
Body Protection A flame-resistant lab coat, fully buttoned, with long pants and closed-toe shoes.[2]Protects skin from accidental spills.
Respiratory Protection A NIOSH/MSHA approved respirator (e.g., N95 dust mask) is required when handling the solid compound.[2]Minimizes the risk of inhaling dust particles and causing respiratory tract irritation.[1][2]

Disposal Procedures

The primary and recommended method for the disposal of this compound is to treat it as hazardous chemical waste.

Standard Hazardous Waste Disposal (Recommended)
  • Segregation and Labeling :

    • Do not mix this compound with other waste streams, especially incompatible chemicals.

    • Collect waste in a clearly labeled, sealed, and appropriate container. The label should include the chemical name, concentration, and relevant hazard symbols.

  • Storage :

    • Store the sealed waste container in a designated, cool, dry, and well-ventilated hazardous waste accumulation area.

  • Collection :

    • Arrange for collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

Laboratory-Scale Neutralization of Small Quantities (For experienced personnel only)

For very small quantities, a carefully controlled neutralization procedure can be considered. This should only be performed by trained personnel after a thorough risk assessment. This compound is the salt of a weak acid and a strong acid (hydrochloric acid). Therefore, neutralization requires a base to neutralize both the boronic acid and the hydrochloride components.

Experimental Protocol: Neutralization of Small Quantities (<1g)

  • Preparation :

    • Perform the entire procedure in a certified chemical fume hood.

    • Have an appropriate spill kit and quenching agent readily available.

    • Prepare a saturated solution of sodium bicarbonate (NaHCO₃) or a 1M solution of sodium carbonate (Na₂CO₃).

  • Procedure :

    • Slowly and with constant stirring, add the this compound to a large volume of water (e.g., 100 mL for 1g) in a suitable container (e.g., a beaker).

    • Gradually add the sodium bicarbonate or sodium carbonate solution to the acidic solution. Be aware of potential gas (CO₂) evolution.[4][5][6]

    • Monitor the pH of the solution using a calibrated pH meter or pH strips.

    • Continue adding the basic solution until the pH is neutral (between 6.0 and 8.0).

  • Disposal of Neutralized Solution :

    • Once neutralized, the resulting solution should be disposed of as aqueous chemical waste according to your institutional and local regulations. Do not pour down the drain unless explicitly permitted by your EHS department.

Chemical and Physical Properties Relevant to Disposal

PropertyValueReference
Molecular Formula C₉H₉BClNO₂[7]
Molecular Weight 209.44 g/mol [7]
Appearance White to cream to pale brown powder or crystalline powder.
GHS Hazard Statements H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.[1]

Workflow and Logical Relationships

Disposal Decision Workflow

A Start: Have Isoquinolin-5-ylboronic Acid Hydrochloride Waste B Is it a small quantity (<1g) and are you trained for neutralization? A->B C Standard Hazardous Waste Disposal B->C No D Laboratory-Scale Neutralization B->D Yes E Collect in a labeled, sealed container C->E H Follow Neutralization Protocol D->H F Store in designated hazardous waste area E->F G Arrange for EHS/Contractor collection F->G J End: Proper Disposal Complete G->J I Dispose of neutralized solution as aqueous chemical waste H->I I->J

Caption: Decision workflow for the proper disposal of this compound.

Standard Disposal Signaling Pathway

cluster_0 Laboratory cluster_1 Facility Management cluster_2 External Disposal A Waste Generation B Segregation & Labeling A->B C Secure Containment B->C D Temporary Storage (Waste Accumulation Area) C->D E Scheduled Pickup D->E F Licensed Waste Hauler E->F G Approved Waste Disposal Plant F->G

Caption: Procedural flow for standard hazardous waste disposal.

References

Personal protective equipment for handling Isoquinolin-5-ylboronic acid hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of specialized chemical compounds is paramount. This guide provides immediate, essential safety and logistical information for handling Isoquinolin-5-ylboronic acid hydrochloride, including detailed personal protective equipment (PPE) protocols, operational plans, and disposal guidelines.

Personal Protective Equipment (PPE)

A comprehensive suite of personal protective equipment is mandatory to prevent exposure to this compound. The following table summarizes the required PPE, providing a clear rationale for each item.

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a full-face shield.[1][2]Protects eyes from dust particles and potential chemical splashes.[1]
Hand Protection Chemically resistant gloves (e.g., nitrile).[1][2]Prevents skin contact with the compound. Gloves should be inspected before use and changed immediately if contaminated.[1]
Body Protection A flame-resistant lab coat, fully buttoned, worn with long pants and closed-toe shoes.[1]Protects skin from accidental spills and contact.
Respiratory Protection A NIOSH/MSHA approved respirator (e.g., N95 dust mask) is required when handling the solid to prevent inhalation of dust.[1]Minimizes the risk of respiratory tract irritation.

Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational protocol is crucial for the safe handling of this compound.

  • Preparation: Before beginning work, ensure that a safety shower and eyewash station are readily accessible.[2] All work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2][3] The workspace should be clean and uncluttered.

  • Donning PPE: Put on all required personal protective equipment as outlined in the table above before handling the chemical.

  • Handling:

    • Keep the container of this compound tightly closed when not in use.

    • Avoid generating dust when transferring the solid.[1][3] Use appropriate tools, such as a spatula, for transfers.[1]

    • Wash hands thoroughly with soap and water after handling, even if gloves were worn.[2]

  • Post-Handling: Clean the work area to remove any residual chemical. All contaminated PPE should be removed and disposed of as hazardous waste.[2]

Disposal Plan

All waste generated from the use of this compound, including contaminated PPE and empty containers, must be treated as hazardous waste.[1][2] Dispose of chemical waste in accordance with local, state, and federal regulations.[3] Do not allow the product to enter drains.[4]

Chemical Handling Workflow

The following diagram outlines the standard workflow for safely handling this compound in a laboratory setting.

cluster_prep 1. Preparation cluster_ppe 2. Don PPE cluster_handling 3. Handling cluster_disposal 4. Disposal prep_area Prepare well-ventilated area (fume hood) check_safety Check safety equipment (eyewash, shower) don_ppe Wear Goggles, Gloves, Lab Coat, Respirator prep_area->don_ppe handle_chem Handle chemical, avoiding dust don_ppe->handle_chem wash_hands Wash hands after handling handle_chem->wash_hands dispose_waste Dispose of contaminated PPE and chemical waste handle_chem->dispose_waste clean_area Clean work area dispose_waste->clean_area

Caption: Workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.